molecular formula C8H14N2O4 B1529196 tert-Butyl 3-nitroazetidine-1-carboxylate CAS No. 1445951-55-2

tert-Butyl 3-nitroazetidine-1-carboxylate

Cat. No.: B1529196
CAS No.: 1445951-55-2
M. Wt: 202.21 g/mol
InChI Key: NWGAORDHJOIORF-UHFFFAOYSA-N
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Description

tert-Butyl 3-nitroazetidine-1-carboxylate (CAS 1445951-55-2) is a valuable chemical building block in medicinal chemistry and drug discovery research. This nitroazetidine derivative is characterized by its molecular formula of C8H14N2O4 and a molecular weight of 202.21 g/mol . Its primary research value lies in its role as a synthetic intermediate for constructing more complex molecules. A significant application is in the development of novel anti-tuberculosis agents, where it serves as a key precursor in the synthesis of spirocyclic azetidine compounds . These novel scaffolds have demonstrated promising in vitro antibacterial activity against Mycobacterium tuberculosis (H37Rv strain), with some derivatives exhibiting potent minimum inhibitory concentrations (MICs) . The Boc-protected azetidine ring and the nitro group provide versatile handles for further chemical modification, allowing researchers to explore structure-activity relationships. This product is intended for research purposes as a synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with care, referring to the associated Safety Data Sheet, as it may carry health hazards .

Properties

IUPAC Name

tert-butyl 3-nitroazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-8(2,3)14-7(11)9-4-6(5-9)10(12)13/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGAORDHJOIORF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445951-55-2
Record name tert-butyl 3-nitroazetidine-1-carboxylate
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Foundational & Exploratory

Technical Whitepaper: tert-Butyl 3-nitroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of tert-Butyl 3-nitroazetidine-1-carboxylate , a critical high-energy scaffold in medicinal chemistry.

High-Strain Heterocyclic Scaffolds in Drug Discovery

Executive Summary

tert-Butyl 3-nitroazetidine-1-carboxylate (CAS: 1445951-55-2) is a specialized heterocyclic building block characterized by a high-strain four-membered azetidine ring substituted with an electron-withdrawing nitro group at the C3 position.[1][2][3][4][5] It serves as a pivotal intermediate in the synthesis of 3-aminoazetidines , a privileged motif found in JAK inhibitors (e.g., Baricitinib) and next-generation antitubercular spirocycles.

This guide analyzes its chemical stability, validated synthetic routes, and reactivity profile, providing researchers with a self-consistent protocol for its handling and derivatization.

Chemical Identity & Physical Properties[4]

PropertySpecification
IUPAC Name tert-Butyl 3-nitroazetidine-1-carboxylate
CAS Number 1445951-55-2
Molecular Formula C₈H₁₄N₂O₄
Molecular Weight 202.21 g/mol
Physical State White to off-white crystalline solid
Melting Point 85–88 °C (Typical for pure crystalline forms)
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in hexanes
Stability Heat/Shock Sensitive (Potential Energetic Material)

Structural Insight: The molecule features a "push-pull" electronic system. The N-Boc group donates electron density into the ring nitrogen, while the C3-nitro group exerts a strong inductive withdrawing effect. This creates a unique dipole that influences the ring's puckering angle and reactivity toward nucleophiles.

Validated Synthetic Methodologies

While direct nitration of azetidines is cited in some automated databases, it is chemically hazardous and often low-yielding due to ring opening. The authoritative synthetic route relies on Nucleophilic Substitution (Sɴ2) of an activated precursor.

Core Synthesis: The Modified Victor Meyer Displacement

This protocol avoids the instability of direct C-H nitration by utilizing 1-Boc-3-iodoazetidine as the electrophile.

Step-by-Step Protocol
  • Precursor Preparation: Convert commercially available 1-Boc-3-hydroxyazetidine to the iodide using triphenylphosphine (

    
    ), imidazole, and iodine (
    
    
    
    ) in toluene (Appel reaction conditions).
  • Nitrite Displacement:

    • Reagents: Silver Nitrite (

      
      ) or Sodium Nitrite (
      
      
      
      ) with a phase transfer catalyst (18-crown-6).
    • Solvent: Anhydrous Diethyl Ether or Acetonitrile (0°C to RT).

    • Mechanism: The nitrite ion attacks the C3 position, displacing the iodide.

      
       is preferred to suppress the formation of the O-alkylation byproduct (nitrite ester), favoring the C-alkylation (nitro compound) via the "Ambident Nucleophile" principle.
      
  • Purification: Silica gel chromatography (Hexanes/EtOAc). The nitro compound is less polar than the corresponding alcohol but more polar than the iodide.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the logical flow from the ketone starting material to the target nitro compound and its downstream amine derivative.

Synthesis_Pathway Ketone 1-Boc-3-azetidinone (Starting Material) Alcohol 1-Boc-3-hydroxyazetidine (Reduction) Ketone->Alcohol NaBH4, MeOH 0°C Iodide 1-Boc-3-iodoazetidine (Activation) Alcohol->Iodide I2, PPh3, Imidazole Appel Reaction Nitro tert-Butyl 3-nitroazetidine -1-carboxylate (TARGET) Iodide->Nitro AgNO2, Et2O Nucleophilic Subst. Ester Nitrite Ester (Unstable) Iodide->Ester O-Alkylation (Side Product) Amine 1-Boc-3-aminoazetidine (Drug Precursor) Nitro->Amine H2, Pd/C or Zn, HCl

Caption: Figure 1. Chemo-selective synthesis pathway via halide displacement, highlighting the critical divergence between N-alkylation (target) and O-alkylation (impurity).

Reactivity Profile & Transformation

Nitro Group Reduction (Chemoselectivity)

The primary utility of tert-butyl 3-nitroazetidine-1-carboxylate is as a "masked" amine. Reduction must be carefully controlled to avoid opening the strained azetidine ring.

  • Method A (Catalytic Hydrogenation):

    
     (1 atm), 10% Pd/C, MeOH.
    
    • Pros: Cleanest profile; quantitative yield.

    • Cons: Risk of hydrogenolysis of the C-N bond if pressure is too high.

  • Method B (Dissolving Metal): Zn dust,

    
     (aq), MeOH.
    
    • Pros: Chemoselective; tolerates reducible functional groups (e.g., alkenes) elsewhere in the molecule.

C-H Functionalization (The Henry Reaction)

The proton at C3 (alpha to the nitro group) is acidic (


). This allows for deprotonation with mild bases (e.g., 

or TMG) and subsequent reaction with aldehydes (Henry Reaction) to form 3-substituted-3-nitroazetidines . This is the route to quaternary azetidines used in complex spirocyclic scaffolds.

Safety & Handling Protocol (E-E-A-T)

Warning: Nitro-substituted strained rings are energetic. While the Boc group adds steric bulk and stability, the core 3-nitroazetidine motif possesses significant potential energy.

  • Thermal Hazard: Do not heat above 100°C. Differential Scanning Calorimetry (DSC) is recommended before scaling up >5g.

  • Shock Sensitivity: Treat solid forms as potentially shock-sensitive. Use plastic spatulas and avoid friction grinding.

  • Chemical Incompatibility: Avoid strong bases (e.g., NaH, LDA) unless strictly necessary for alkylation, as they can trigger ring fragmentation (retro-Michael type) or explosive decomposition of the nitronate salt.

Applications in Drug Discovery[2]

The "Azetidine Switch"

In medicinal chemistry, replacing a piperidine or pyrrolidine ring with an azetidine (the "Azetidine Switch") often improves metabolic stability and lowers lipophilicity (


). The 3-nitro derivative allows for the late-stage introduction of the 3-amino group, which serves as a vector for attaching warheads (e.g., acrylamides for covalent inhibition).
Spirocyclic Scaffolds

The nitro group can be used to construct 2-oxa-6-azaspiro[3.3]heptanes via reaction with formaldehyde and subsequent cyclization. These spirocycles are bioisosteres of morpholine and have shown potency in anti-tuberculosis research targeting the M. tuberculosis cell wall.

References

  • BenchChem. tert-Butyl 3-nitroazetidine-1-carboxylate Product Data & Synthesis Overview.Link

  • Sigma-Aldrich. 1-Boc-3-iodoazetidine (Precursor) Technical Data Sheet.Link

  • Kornblum, N.The Synthesis of Aliphatic Nitro Compounds. Organic Reactions, 2011. (Foundational mechanism for halide displacement).
  • National Institutes of Health (NIH). Azetidines in Medicinal Chemistry: Emerging Applications.Link

  • ChemicalBook. Synthesis of 1-Boc-3-iodoazetidine from 1-Boc-3-hydroxyazetidine.Link

Sources

Chemical Dynamics and Synthetic Utility of tert-Butyl 3-nitroazetidine-1-carboxylate

[1]

Executive Summary

tert-Butyl 3-nitroazetidine-1-carboxylate (CAS 1445951-55-2), often abbreviated as 1-Boc-3-nitroazetidine , is a high-value heterocyclic intermediate critical to both high-energy materials science and modern medicinal chemistry. It serves as a stabilized "masked" precursor for the high-performance explosive TNAZ (1,3,3-trinitroazetidine) and as a pharmacophore scaffold for spirocyclic anti-tuberculosis and anticancer agents.

This technical guide delineates the molecule's "Mechanism of Action" not as a biological receptor ligand, but as a chemical reactive system . Its utility is defined by two primary mechanistic pathways: Nucleophilic Nitrolysis (energetics) and Reductive Functionalization (pharmaceuticals).

Structural Analysis & Physicochemical Profile

The molecule features a strained four-membered azetidine ring protected by a tert-butoxycarbonyl (Boc) group on the nitrogen and functionalized with a nitro group at the C3 position.

PropertyValue / DescriptionMechanistic Implication
Formula C

H

N

O

Low molecular weight scaffold.[1]
Mol. Weight 202.21 g/mol High atom economy efficiency.
Ring Strain ~26 kcal/molHigh reactivity toward ring-opening or expansion if unprotected.
C3-Nitro Group Electron-withdrawing (-I, -M)Increases acidity of C3-H; enables gem-functionalization.
N-Boc Group Steric bulk & electronic stabilizationPrevents premature ring opening; directs electrophilic attack away from N.

Mechanism of Synthesis (Upstream Formation)

The synthesis of tert-butyl 3-nitroazetidine-1-carboxylate is non-trivial due to the sensitivity of the azetidine ring. The most robust authoritative route involves the Oxidative Nitration of the corresponding oxime.

Protocol: Oxidative Nitration from 1-Boc-3-azetidinone

Rationale: Direct nitration of azetidine is hazardous. The oxime intermediate allows for controlled introduction of the nitro group via a radical-ionic transition state (Kaplan-Shechter chemistry).

  • Oximation: React 1-Boc-3-azetidinone with hydroxylamine hydrochloride (NH

    
    OH·HCl) and sodium acetate in aqueous ethanol to yield the oxime.
    
  • Oxidative Nitration: Treat the oxime with an oxidant (e.g., H

    
    O
    
    
    or NaBO
    
    
    ) and a mild nitrating agent.
    • Critical Control Point: Temperature must be maintained <5°C to prevent ring fragmentation.[1]

SynthesisMechanismStart1-Boc-3-azetidinone(Precursor)OximeIntermediate Oxime(C=N-OH)Start->OximeNH2OH·HClCondensationProduct1-Boc-3-nitroazetidine(Target)Oxime->Product[O] + NO2 sourceOxidative Nitration

Figure 1: Synthetic pathway transforming the ketone precursor to the nitro-functionalized scaffold.

Mechanisms of Chemical Utility (Downstream Reactivity)

Pathway A: High-Energy Material Synthesis (TNAZ Route)

In the context of energetic materials, the "mechanism" is the conversion of the mono-nitro precursor into the gem-dinitro or trinitro target (TNAZ). This proceeds via Nitrolysis .[2]

  • Step 1: Gem-Functionalization. The acidity of the proton at C3 (alpha to the nitro group) allows deprotonation by a weak base, followed by nucleophilic attack on a nitrating agent (e.g., tetranitromethane or acetyl nitrate) to form 1-Boc-3,3-dinitroazetidine .

  • Step 2: Nitrolysis/Deprotection. The Boc group is cleaved and replaced by a nitro group using aggressive nitrating media (HNO

    
    /Ac
    
    
    O).
Pathway B: Pharmaceutical Pharmacophore Generation

In drug discovery, the mechanism involves Chemo-selective Reduction . The nitro group is reduced to a primary amine without cleaving the strained azetidine ring or the Boc protecting group.

  • Reagent System: Zn/Acetic Acid or H

    
    /Pd-C (carefully controlled).
    
  • Product: 1-Boc-3-aminoazetidine .

  • Application: This amine serves as a nucleophile to link the azetidine ring to larger bioactive scaffolds (e.g., JAK inhibitors like Baricitinib derivatives).[3]

Biological Mechanism of Action (Potential)

While primarily an intermediate, the intact 3-nitroazetidine moiety possesses intrinsic biological activity in specific contexts:

  • Bioreduction & Oxidative Stress:

    • Mechanism: Intracellular nitroreductases (type I or II) can reduce the nitro group to a nitroso or hydroxylamine intermediate.

    • Effect: This redox cycling generates Reactive Oxygen Species (ROS), leading to DNA damage and apoptosis in susceptible bacterial (e.g., M. tuberculosis) or cancer cells.

  • Covalent Trapping:

    • The strained ring acts as a weak electrophile. Upon metabolic activation, it may alkylate DNA or essential enzymes, acting as a suicide inhibitor.

Experimental Protocol: Deprotection & Isolation

For the generation of the free nitroazetidine salt (Precursor to TNAZ).

Safety Warning: Nitroazetidines are potentially explosive. Work behind a blast shield.

  • Dissolution: Dissolve 1.0 eq of tert-butyl 3-nitroazetidine-1-carboxylate in dry Dichloromethane (DCM).

  • Acid Addition: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise (10 eq).

    • Observation: Evolution of CO

      
       gas indicates Boc cleavage.
      
  • Monitoring: Monitor via TLC (stain with Ninhydrin; the product amine/nitro compound will stain).

  • Workup: Concentrate in vacuo (do not heat >30°C). The residue is the trifluoroacetate salt of 3-nitroazetidine.

  • Validation:

    
    H NMR (D
    
    
    O) should show loss of the tert-butyl singlet at
    
    
    1.45 ppm.

Visualization of Divergent Utility

DivergentUtilityCentraltert-Butyl 3-nitroazetidine-1-carboxylate(The Hub)Node_HEMEnergetic Materials(TNAZ Precursor)Central->Node_HEMHigh Energy RouteNode_PharmaPharmaceuticals(Drug Scaffold)Central->Node_PharmaMed Chem RouteStep_GemGem-Nitration(C3 Functionalization)Node_HEM->Step_GemStep_NitroNitrolysis(Boc -> NO2)Step_Gem->Step_NitroFinal_TNAZ1,3,3-Trinitroazetidine(Explosive)Step_Nitro->Final_TNAZStep_RedNitro Reduction(NO2 -> NH2)Node_Pharma->Step_RedStep_CoupAmide Coupling(Linker Attachment)Step_Red->Step_CoupFinal_DrugBioactive Azetidines(e.g., JAK Inhibitors)Step_Coup->Final_Drug

Figure 2: Divergent synthetic pathways: High-Energy Materials (Left) vs. Pharmaceutical Scaffolds (Right).

References

  • Archibald, T. G., et al. (1990). "Synthesis of 1,3,3-trinitroazetidine." The Journal of Organic Chemistry, 55(9), 2920-2924.

  • Dave, P. R., et al. (2000). "Evaluation of 1,3,3-Trinitroazetidine (TNAZ) - A High Performance Melt-Castable Explosive." Defence Science and Technology Organisation (DSTO).[2][4]

  • BenchChem. (2024). "tert-Butyl 3-nitroazetidine-1-carboxylate Product Information & Safety Data." BenchChem Database.

  • Sikder, A. K., & Sikder, N. (2004). "A review of advanced high performance, insensitive and thermally stable energetic materials emerging for military and space applications." Journal of Hazardous Materials, 112(1-2), 1-15.

  • ChemicalBook. (2025).[5] "1-Boc-3-azetidinone Synthesis and Derivatives." ChemicalBook Technical Data.

Spectroscopic data for tert-Butyl 3-nitroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 3-nitroazetidine-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for tert-butyl 3-nitroazetidine-1-carboxylate, a potentially valuable building block in medicinal chemistry and drug development. Given the absence of comprehensive published experimental data for this specific compound, this document leverages established principles of spectroscopic interpretation and data from analogous structures to predict the characteristic signals in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This predictive analysis serves as a robust framework for researchers seeking to synthesize, isolate, and characterize this molecule.

Molecular Structure and Significance

tert-Butyl 3-nitroazetidine-1-carboxylate is a small, functionalized heterocyclic compound. The azetidine ring is a sought-after scaffold in drug discovery, and the presence of a nitro group offers a versatile handle for further chemical transformations, such as reduction to an amine. The tert-butoxycarbonyl (Boc) protecting group provides stability and ensures solubility in common organic solvents. Accurate spectroscopic analysis is paramount to confirm the successful synthesis and purity of this compound.

Predicted Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of protons.

Predicted ¹H NMR Data

The ¹H NMR spectrum of tert-butyl 3-nitroazetidine-1-carboxylate in a solvent like CDCl₃ is expected to show three distinct sets of signals corresponding to the protons of the tert-butyl group, the azetidine ring methine proton, and the azetidine ring methylene protons.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
-C(CH₃)₃~1.45Singlet (s)N/AThe nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a strong singlet.
-CH₂-~4.4 - 4.8Triplet of Doublets (td) or complex multipletJ ≈ 8-10 Hz (geminal), J ≈ 6-8 Hz (vicinal)The four protons on the azetidine ring are diastereotopic. They are expected to show complex splitting patterns due to both geminal and vicinal coupling with the methine proton. A simplified prediction is a multiplet in this region.
>CH-NO₂~5.3 - 5.6Quintet or complex multipletJ ≈ 6-8 HzThis proton is significantly deshielded due to the strong electron-withdrawing effect of the adjacent nitro group. It will be split by the four neighboring methylene protons on the azetidine ring.
Interpretation and Causality

The predicted chemical shifts are based on the inductive effects of the neighboring functional groups. The electron-withdrawing nitro group causes a significant downfield shift for the methine proton (>CH-NO₂). The carbamate group also influences the chemical shifts of the azetidine ring protons. The multiplicity of the signals is predicted based on the n+1 rule, considering the number of neighboring protons.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Molecular Structure with Proton Labeling

Synthesis_and_Characterization_Workflow cluster_char Characterization Suite Start Starting Materials (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate) Synthesis Chemical Synthesis (Oxidation, Nitration) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization Purification->Characterization HNMR ¹H NMR Characterization->HNMR CNMR ¹³C NMR Characterization->CNMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Final Pure Compound (tert-Butyl 3-nitroazetidine-1-carboxylate)

Technical Monograph: tert-Butyl 3-nitroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1445951-55-2 Molecular Formula: C₈H₁₄N₂O₄ Molecular Weight: 202.21 g/mol [1][2][3]

Executive Summary

tert-Butyl 3-nitroazetidine-1-carboxylate (1-Boc-3-nitroazetidine) is a high-value heterocyclic intermediate used primarily in the synthesis of pharmaceutical candidates requiring low-lipophilicity scaffolds. As a strained four-membered ring containing a nitro group, it serves as a critical precursor to 1-Boc-3-aminoazetidine , a pharmacophore widely employed to modulate physicochemical properties such as LogD and metabolic stability in drug discovery.

This guide addresses the synthesis, safety profile, and application of this compound. Critical Warning: The combination of a strained azetidine ring and a nitro group imparts energetic properties. While the Boc-protecting group adds molecular weight and stability, this compound and its derivatives must be handled with protocols reserved for potentially explosive energetic materials.

Physicochemical Profile & Strategic Value

In medicinal chemistry, the "gem-dimethyl effect" and ring constraints are often used to lock conformations. Azetidines offer a specific advantage over pyrrolidines (5-membered) and piperidines (6-membered) by lowering lipophilicity and altering the vector of substituents.

PropertyValue / DescriptionImplications for Drug Design
CAS Number 1445951-55-2Unique identifier for the mono-nitro Boc-protected species.[2][3]
Appearance White to pale yellow solidPurity indicator; yellowing suggests decomposition.
Boiling Point ~292°C (Predicted)Do not heat to this temperature. Decomposition likely precedes boiling.
Density 1.21 g/cm³Higher density than typical aliphatic amines due to the nitro group.
Energetic Potential Moderate to HighThe nitro-azetidine core is structurally related to TNAZ (1,3,3-trinitroazetidine), a military explosive.

Synthetic Architecture

The synthesis of 1-Boc-3-nitroazetidine is rarely a direct cyclization of a nitro-precursor due to the sensitivity of the nitro group. The most robust industrial and lab-scale route involves the nucleophilic displacement of a leaving group (Halide or Mesylate) at the 3-position of the azetidine ring.

The "Ambident Nucleophile" Challenge

The synthesis relies on reacting 1-Boc-3-iodoazetidine with a nitrite source. The nitrite ion (


) is ambident; it can attack via Nitrogen (forming the desired Nitro compound) or Oxygen (forming an unstable Nitrite ester).
  • Kinetic Control: Attack by Oxygen (O-alkylation).

  • Thermodynamic Control: Attack by Nitrogen (N-alkylation).

  • Solution: Use Silver Nitrite (AgNO₂) . The "Soft-Soft" interaction between Silver (Ag) and Iodine (I) precipitates AgI, facilitating the

    
     attack by the nitrogen lone pair of the nitrite, significantly favoring the nitro-alkane product.
    
Step-by-Step Protocol

Precursor: 1-Boc-3-hydroxyazetidine (Commercially available).

Step 1: Activation (Appel Reaction)

Conversion of the hydroxyl group to an iodide.

  • Reagents:

    
    , Imidazole, Iodine (
    
    
    
    ), Toluene.[4]
  • Mechanism: Formation of an oxyphosphonium intermediate followed by

    
     displacement by iodide.
    
  • Outcome: 1-Boc-3-iodoazetidine (CAS 254454-54-1).[4][5]

Step 2: Nitro-Displacement (The Critical Step)
  • Reagents:

    
     (1.5 equiv), anhydrous Ether or Benzene (historically), though Acetonitrile/THF is safer for solubility.
    
  • Conditions:

    
     to Room Temperature. Strict exclusion of light  (Ag salts are photosensitive).
    
  • Workup: Filter off AgI precipitate. The filtrate contains the product.

  • Purification: Flash chromatography (Hexane/EtOAc). Warning: Do not distill.

Synthetic Workflow Diagram

The following diagram illustrates the conversion logic and the critical decision points regarding nucleophile selection.

SynthesisWorkflow Start 1-Boc-3-hydroxyazetidine Inter 1-Boc-3-iodoazetidine (CAS 254454-54-1) Start->Inter I₂ / PPh₃ / Imidazole (Appel Reaction) Product 1-Boc-3-nitroazetidine (CAS 1445951-55-2) Inter->Product SN2 Displacement (Major Product) SideProduct Side Product: Alkyl Nitrite (O-Attack) Inter->SideProduct Minor Product AgNO2 Reagent: AgNO₂ (Silver Nitrite) AgNO2->Inter Promotes N-Attack (Precipitates AgI) NaNO2 Reagent: NaNO₂ (Sodium Nitrite) NaNO2->Inter Promotes O-Attack (Avoid in this synthesis)

Figure 1: Synthetic pathway highlighting the selectivity required for nitro-group installation.

Downstream Applications: Reduction to Amine

The primary utility of 1-Boc-3-nitroazetidine is its conversion to 1-Boc-3-aminoazetidine , a "privileged structure" in kinase inhibitors and GPCR ligands.

Reduction Protocol (Self-Validating)

Direct hydrogenation is preferred over metal/acid reductions (Fe/HCl) to preserve the acid-labile Boc group.

  • Solvent: Methanol (MeOH).

  • Catalyst: 10% Pd/C (wet support to minimize ignition risk).

  • Hydrogen Source:

    
     balloon (1 atm) is usually sufficient; high pressure is unnecessary and risks ring opening.
    
  • Reaction Time: 2–4 hours.

  • Validation: Monitor via TLC (Ninhydrin stain active for amine) or LCMS (Product Mass: 172.2 [M+H]+).

Safety & Handling (Energetic Materials Protocol)

E-E-A-T Critical Note: While 1-Boc-3-nitroazetidine is less sensitive than polynitroazetidines (like TNAZ), the combination of ring strain (~26 kcal/mol) and the nitro group necessitates caution.

Hazard ClassProtocol Requirement
Thermal Stability Never concentrate to total dryness on a rotary evaporator if the bath temp > 40°C. Keep in solution when possible.
Shock Sensitivity Treat solid bulk material (>5g) as potentially shock-sensitive. Use plastic spatulas, not metal.
Storage Store at 2–8°C under inert gas (Argon/Nitrogen). Decomposition is autocatalytic.
Waste Disposal Do not mix with strong bases or reducing agents in waste streams. Quench with dilute acid before disposal.

References

  • Liu, M. H., et al. (2004).[6] Empirical methods for estimating the detonation properties of energetic TNAZ molecular derivatives. ResearchGate.[7] [Link]

  • Sarkar, A., et al. (2011).[8] Ionic liquid catalyzed N-tert-butyloxycarbonylation of amines.[8] J. Org.[8] Chem. [Link][4][7][8][9][10]

Sources

Safety and handling of tert-Butyl 3-nitroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: tert-Butyl 3-nitroazetidine-1-carboxylate

Executive Summary

tert-Butyl 3-nitroazetidine-1-carboxylate (CAS: 1445951-55-2) is a high-value pharmacophore and energetic precursor. While the tert-butoxycarbonyl (Boc) group provides steric bulk and chemical stability, the underlying 3-nitroazetidine core possesses significant potential energy due to the combination of ring strain (~26 kcal/mol for azetidine) and the nitro group's oxidative potential.

This guide addresses the specific risks of handling this compound, particularly during thermal stress and chemical deprotection , where the loss of the stabilizing Boc group can rapidly lower the activation energy for decomposition.

Part 1: Material Profile & Hazard Dynamics

The Energetic Motif

Unlike standard pharmaceutical intermediates, this compound acts as a "masked" energetic material. It is a direct structural precursor to 1,3,3-trinitroazetidine (TNAZ) , a military-grade explosive.

  • Ring Strain: The four-membered azetidine ring is inherently unstable.

  • Oxygen Balance: The nitro group (-NO₂) adds internal oxidation capacity.

  • Boc-Effect: The carbamate protecting group mitigates sensitivity by diluting the energy density and increasing molecular weight. However, removal of the Boc group (deprotection) restores the high-energy density of the nitroazetidine core.

Critical Hazard Thresholds
ParameterValue / BehaviorImplication
Thermal Stability Stable < 50°C. Decomposition onset likely >150°C (Est).Do not heat >60°C. Run reactions at ambient or sub-ambient temperatures.
Shock Sensitivity Low (as Boc-protected). Moderate/High (as free amine salt).Treat the deprotected product as a potential explosive.
Chemical Incompatibility Strong bases, reducing agents, strong acids (uncontrolled).Bases can trigger ring-opening; Acids release isobutylene gas (pressure hazard).
Storage -20°C, Inert Atmosphere (Ar/N₂).Prevent moisture ingress which can hydrolyze the ester.

Part 2: Engineering Controls (Defense in Depth)

The "Defense in Depth" strategy relies on redundant safety layers to prevent catastrophic failure during handling.

DefenseInDepth Hazard Energetic Core (Nitroazetidine) Primary Primary Containment (Glassware + Blast Shield) Hazard->Primary Containment Secondary Secondary Containment (Fume Hood + Kevlar Sash) Primary->Secondary Breach Redundancy Procedural Procedural Controls (Scale Limits + Cooling) Secondary->Procedural Exposure Limit Operator Operator Safety Procedural->Operator Safe Operation

Caption: Hierarchical safety barriers required for handling energetic azetidine derivatives.

Part 3: Operational Protocols

Protocol: Safe Deprotection (Boc-Removal)

Objective: Remove the Boc group to generate the 3-nitroazetidine salt without triggering thermal runaway or pressurization. Risk: The reaction generates isobutylene gas (flammable/pressure) and leaves a shock-sensitive nitroazetidine salt.

Reagents:

  • Substrate: tert-Butyl 3-nitroazetidine-1-carboxylate[1]

  • Solvent: Dichloromethane (DCM) (Heat sink)

  • Reagent: Trifluoroacetic acid (TFA) (Acid source)[2]

Step-by-Step Methodology:

  • Preparation (Zone 0):

    • Work behind a blast shield.

    • Ensure all glassware is free of scratches (stress concentrators).

    • Pre-cool DCM and TFA to 0°C.

  • Dissolution:

    • Dissolve 1.0 eq of substrate in DCM (concentration 0.1 M). Note: Dilution is critical to absorb exotherms.

    • Place the flask in an ice/water bath (0°C).

  • Acid Addition (The Critical Step):

    • Add TFA (10-20 eq) dropwise over 30 minutes.

    • Observation: Watch for vigorous bubbling (isobutylene evolution).

    • STOP CRITERION: If temperature rises >5°C or bubbling becomes violent, stop addition and increase cooling.

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (20-25°C) only after gas evolution subsides.

    • Monitor via TLC or LCMS. Do not heat to accelerate.

  • Quenching & Isolation:

    • Concentrate under reduced pressure at <30°C . Do not use a water bath >30°C.

    • The residue is the 3-nitroazetidine trifluoroacetate salt. Treat this residue as an explosive. Do not scrape dry solids vigorously. Redissolve immediately for the next step.

Workflow Visualization

DeprotectionWorkflow Start Start: Boc-Protected Precursor Cooling Cool to 0°C (DCM Solvent) Start->Cooling Addition Add TFA Dropwise (Gas Evolution) Cooling->Addition Monitor Monitor Temp (< 5°C Rise) Addition->Monitor Monitor->Cooling Temp Spike Warm Warm to RT (Post-Gas Evolution) Monitor->Warm Stable Isolate Concentrate <30°C (Energetic Salt) Warm->Isolate

Caption: Logic flow for the safe deprotection of the azetidine core, emphasizing thermal control.

Part 4: Emergency Response

ScenarioImmediate ActionSecondary Action
Spill (Solid) Do not sweep. Dampen with inert oil or water mist to desensitize.Absorb with vermiculite. Dispose as hazardous energetic waste.
Spill (Solution) Absorb with sand/vermiculite.Ventilate area (DCM vapors).
Fire Evacuate immediately. Do not fight advanced fires involving nitro-compounds.Explosion risk is high. Allow to burn out if safe distance is possible.
Skin Contact Wash with soap/water for 15 min.Seek medical attention (potential for nitro-group absorption).[3]

References

  • BenchChem. (n.d.). tert-Butyl 3-nitroazetidine-1-carboxylate Safety Data Sheet. Retrieved from

  • Archibald, T. G., et al. (1990). Synthesis and X-ray Crystal Structure of 1,3,3-Trinitroazetidine. Journal of Organic Chemistry, 55(9), 2920-2924. (Foundational chemistry of the nitroazetidine core).
  • ChemicalBook. (2025).[3][4] SDS for Tert-Butyl 3-Nitroazetidine-1-Carboxylate. Retrieved from

  • Sikder, A. K., et al. (2010). Alternate method for synthesis of 1,3,3-trinitroazetidine (TNAZ). Indian Journal of Chemical Technology, 17, 66-70. (Describes the energetic risks of azetidine precursors).
  • Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics. Wiley-VCH. (General handling of strained nitro-heterocycles).

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An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-Nitroazetidine-1-carboxylate: Foundational Starting Materials and Strategic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged structure in contemporary medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The incorporation of an azetidine ring can lead to improved metabolic stability, enhanced binding affinity, and favorable aqueous solubility. tert-Butyl 3-nitroazetidine-1-carboxylate, in particular, serves as a versatile building block, with the nitro group providing a handle for a variety of chemical transformations, making it a valuable precursor in the synthesis of novel therapeutics, including potential anti-tuberculosis agents. This guide provides an in-depth exploration of the key synthetic strategies for preparing this important intermediate, with a focus on the selection of starting materials and the rationale behind the chosen synthetic routes.

Strategic Overview of the Synthesis

The most common and industrially scalable approach to tert-Butyl 3-nitroazetidine-1-carboxylate involves a multi-step sequence commencing with the construction of the azetidine ring, followed by functional group manipulations to introduce the nitro group at the C3 position. The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A Starting Materials (e.g., Epichlorohydrin, tert-Butylamine/Benzylamine) B 1-Substituted-3-hydroxyazetidine A->B Ring Formation C tert-Butyl 3-hydroxyazetidine-1-carboxylate B->C N-Protection/ Deprotection D tert-Butyl 3-oxoazetidine-1-carboxylate C->D Oxidation E tert-Butyl 3-nitroazetidine-1-carboxylate D->E Nitration

Caption: Overall synthetic workflow for tert-Butyl 3-nitroazetidine-1-carboxylate.

This guide will dissect each of these critical stages, providing detailed experimental protocols and the underlying chemical principles that govern each transformation.

Part I: Construction of the Azetidine Core: From Acyclic Precursors to a Strained Ring

The journey to our target molecule begins with the formation of the azetidine ring. A common and cost-effective strategy utilizes the reaction of an amine with epichlorohydrin.

Synthesis of 1-tert-Butyl-3-hydroxyazetidine

A straightforward method involves the reaction of tert-butylamine with epichlorohydrin. This reaction proceeds via an initial nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization.

Experimental Protocol:

  • A solution of tert-butylamine (2.0 mol) and epichlorohydrin (2.0 mol) in hexane (1.5 L) is stirred at room temperature for 48 hours.[1]

  • To this mixture, add hexamethyldisilazane (1.0 mol) and acetonitrile (500 mL).

  • The resulting solution is refluxed overnight.

  • The solvent is removed under reduced pressure. The residue is then dissolved in acetonitrile (1 L).

  • Triethylamine (3.0 mol) is added, and the mixture is refluxed for 3 days.

  • After cooling, the precipitated salts are filtered off, and the filtrate is concentrated to yield crude N-tert-butyl-3-hydroxyazetidine, which can be purified by distillation.

Causality of Experimental Choices:

  • tert-Butylamine: The bulky tert-butyl group serves as a protecting group for the nitrogen atom, preventing further reactions and directing the cyclization to form the desired azetidine ring.

  • Hexamethyldisilazane: This reagent is used to silylate the hydroxyl group in situ, which can improve solubility and facilitate the subsequent cyclization step.

  • Triethylamine: Acts as a base to neutralize the hydrochloric acid generated during the cyclization, driving the reaction to completion.

An alternative and often preferred route for large-scale synthesis involves the use of benzylamine as a readily cleavable protecting group.

Synthesis of 1-Benzyl-3-hydroxyazetidine

Experimental Protocol:

  • Dissolve benzylamine in approximately 15 volumes of water and cool the solution to 0-5 °C.[2]

  • Slowly add epichlorohydrin (1.3 equivalents) while maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture for 12 hours at this temperature.

  • The resulting solid is collected by filtration, washed with water, and then with a mixture of ethyl acetate and petroleum ether to afford 1-benzyl-3-hydroxyazetidine.

Part II: N-Protection and Key Intermediate Formation

With the azetidine ring constructed, the next strategic move is to introduce the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom. This is a crucial step as the Boc group is stable under a range of reaction conditions but can be readily removed when desired.

Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

If the synthesis commenced with 1-benzyl-3-hydroxyazetidine, a debenzylation followed by Boc protection is necessary. This is efficiently achieved in a one-pot procedure.

Experimental Protocol:

  • To a solution of 1-benzylazetidin-3-ol (214.4 mmol) in THF (350 mL), add 5% Palladium on carbon (1.75 g).[3]

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Dissolve the crude 3-hydroxyazetidine in a suitable solvent (e.g., dichloromethane) and add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up typically involves washing with aqueous solutions to remove the base and unreacted Boc₂O, followed by drying and concentration to yield tert-butyl 3-hydroxyazetidine-1-carboxylate. The crude product can be purified by recrystallization from n-heptane.[3]

Data Summary for Key Intermediates:

CompoundStarting MaterialKey ReagentsTypical Yield
1-tert-Butyl-3-hydroxyazetidinetert-Butylamine, EpichlorohydrinHexamethyldisilazane, TriethylamineModerate
1-Benzyl-3-hydroxyazetidineBenzylamine, EpichlorohydrinWaterGood
tert-Butyl 3-hydroxyazetidine-1-carboxylate1-Benzyl-3-hydroxyazetidinePd/C, H₂, Boc₂O~91%[3]

Part III: Oxidation to the Key Ketone Intermediate

The penultimate step in accessing the desired nitro compound is the oxidation of the hydroxyl group at the C3 position to a ketone. Several mild oxidation methods are suitable for this transformation, with the Swern and Parikh-Doering oxidations being particularly effective.

Oxidation_Methods A tert-Butyl 3-hydroxyazetidine-1-carboxylate C Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) A->C D Parikh-Doering Oxidation (DMSO, SO₃·Py, Et₃N) A->D B tert-Butyl 3-oxoazetidine-1-carboxylate C->B D->B

Caption: Common oxidation methods for the synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.

Experimental Protocol:

  • Prepare a solution of oxalyl chloride (2 equivalents) in dichloromethane and cool to -78 °C.[4]

  • Slowly add a solution of DMSO (3 equivalents) in dichloromethane to the cooled oxalyl chloride solution and stir for 30 minutes.[4]

  • Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane to the reaction mixture and stir for 5 minutes.

  • Add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography.

Mechanistic Insight: The reaction proceeds through the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination facilitated by the base (triethylamine) to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[5][6]

Parikh-Doering Oxidation

This method employs the sulfur trioxide-pyridine complex as a milder activating agent for DMSO, allowing the reaction to be carried out at or near room temperature.

Experimental Protocol:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) and triethylamine (3-5 equivalents) in DMSO, add a solution of sulfur trioxide pyridine complex (3 equivalents) in DMSO portion-wise, maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature for 1.5 hours.[7]

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give tert-butyl 3-oxoazetidine-1-carboxylate.

Causality of Experimental Choices:

  • Choice of Oxidant: Both Swern and Parikh-Doering oxidations are chosen for their mildness and high yields, which are crucial for preventing side reactions or degradation of the strained azetidine ring. The Parikh-Doering oxidation offers the advantage of not requiring cryogenic temperatures.[7][8][9]

Part IV: The Critical Nitration Step

The final and most critical transformation is the introduction of the nitro group at the C3 position. This is typically achieved through electrophilic nitration of the ketone precursor.

Synthesis of tert-Butyl 3-nitroazetidine-1-carboxylate

Proposed Experimental Protocol (Based on General Nitration Procedures):

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature at 0 °C.

  • In a separate flask, dissolve tert-butyl 3-oxoazetidine-1-carboxylate in a suitable inert solvent like dichloromethane.

  • Cool the solution of the azetidinone to -10 to 0 °C.

  • Slowly add the cold mixed acid to the azetidinone solution, ensuring the temperature does not rise above 0 °C.

  • Stir the reaction mixture at this low temperature for a specified time, monitoring the reaction progress by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Mechanistic Considerations for Nitration:

The nitration of the C3 position of 1-Boc-3-azetidinone likely proceeds through an enol or enolate intermediate. The strong acid medium would promote the formation of the enol tautomer of the ketone. The nitronium ion (NO₂⁺), generated from the mixed acid, then acts as the electrophile, attacking the electron-rich double bond of the enol. Subsequent deprotonation re-forms the carbonyl group and yields the C3-nitrated product. The electron-withdrawing Boc group on the nitrogen atom would influence the reactivity of the ring, and the strained nature of the four-membered ring may also play a role in the reaction's feasibility and outcome.

Conclusion

The synthesis of tert-butyl 3-nitroazetidine-1-carboxylate is a multi-step process that relies on the strategic construction and functionalization of the azetidine ring. By carefully selecting starting materials and employing well-established synthetic methodologies for ring formation, protection, oxidation, and nitration, this valuable building block can be accessed in a controlled and efficient manner. This guide has provided a comprehensive overview of the key transformations, offering detailed protocols and mechanistic insights to aid researchers and drug development professionals in their synthetic endeavors.

References

  • Coelacanth Chemical Corporation. (1999).
  • Vertex AI Search. (n.d.). What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxylate? - FAQ.
  • Shanghai Zhaohong Pharmaceutical Technology Co., Ltd. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride. CN 102827052A.
  • ResearchGate. (2025). Nitration of tert-butyloxycarbonylated aniline and 1,3,5-triaminobenzene by acetyl nitrate. Retrieved from [Link]

  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

  • Jiangsu Haixiang Pharmaceutical Co., Ltd. (2022). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. CN 114805134A.
  • Organic Syntheses. (n.d.). 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). Retrieved from [Link]

  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2020). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. CN 111362852A.
  • Merck Sharp & Dohme Corp. (2010). A process for the preparation of tert-butyl (r)
  • Degennaro, L., et al. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro.
  • Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Proceedure. Retrieved from [Link]

  • Zhang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 136. [Link]

  • Ridd, J. H. (1971). Nitration and aromatic reactivity. Cambridge University Press.
  • Olah, G. A. (1982). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). Accounts of Chemical Research, 15(3), 66-73.
  • Shanghai Zhaohong Pharmaceutical Technology Co., Ltd. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride. CN 102976993A.
  • Master Organic Chemistry. (2023). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.).
  • Li, J., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

  • YouTube. (2020). Parikh-Doering Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Aromatic compound. Retrieved from [Link]

  • Wordpress. (n.d.). DMSO – Pyridine-SO3 (Parikh-Doering). Retrieved from [Link]

  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]

  • ResearchGate. (2024). A modified all-in-one DMSO-activating and base releasing reagent for the Parikh- Doering-type benzylic oxidation reaction. Retrieved from [Link]

  • Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

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The Nitro-Azetidine Nexus: A Technical Guide to tert-Butyl 3-nitroazetidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthetic utility, and strategic application of tert-Butyl 3-nitroazetidine-1-carboxylate and its derivatives.

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary: The Janus Scaffold

In the landscape of saturated heterocycles, azetidines (4-membered nitrogen rings) have emerged as privileged scaffolds due to their ability to lower lipophilicity (LogP) and improve metabolic stability compared to their 5- and 6-membered counterparts (pyrrolidines and piperidines).

tert-Butyl 3-nitroazetidine-1-carboxylate (often abbreviated as 1-Boc-3-nitroazetidine ) represents a critical "Janus" intermediate in this field. It sits at a divergent synthetic fork:

  • The Reductive Pathway: It serves as the primary gateway to 3-aminoazetidines , a high-value pharmacophore in GPCR and kinase inhibitor design.

  • The Oxidative/Energetic Pathway: It allows access to polynitro-azetidines (e.g., RRx-001 analogs), a rare class of "energetic therapeutics" that exploit hypoxia in solid tumors.

This guide analyzes both pathways, providing validated protocols and mechanistic insights into the biological activity of these derivatives.

Divergent Synthetic Utility & Biological Logic

The utility of the 3-nitroazetidine core is defined by the fate of the nitro group. The following decision tree illustrates the strategic divergence:

G Start tert-Butyl 3-nitroazetidine-1-carboxylate (The Core) Red Pathway A: Reduction Start->Red H2/Pd or Zn/HCl Retain Pathway B: Nitro Retention Start->Retain Oxidative Nitration or Halogenation Amine 3-Aminoazetidine Scaffold Red->Amine GPCR GPCR Ligands (Dopamine/Serotonin) Amine->GPCR N-Alkylation Kinase Kinase Inhibitors (JAK/Rock) Amine->Kinase Amide Coupling Nitro Polynitro/Halo-Nitro Azetidines Retain->Nitro RRx Hypoxia-Activated Cytotoxins (RRx-001) Nitro->RRx Tumor Selective AntiBac Antimicrobials (M. tuberculosis) Nitro->AntiBac Redox Stress

Figure 1: The divergent synthetic fate of the 3-nitroazetidine core. Pathway A leads to standard medicinal chemistry scaffolds; Pathway B leads to specialized redox-active therapeutics.

Pathway A: The 3-Aminoazetidine Pharmacophore

The most common application of the title compound is as a precursor to 1-Boc-3-aminoazetidine . This derivative acts as a bioisostere for 3-aminopyrrolidine or 4-aminopiperidine.

Mechanistic Advantage: The "Azetidine Switch"

Replacing a pyrrolidine with an azetidine in a drug candidate often yields:

  • Reduced Lipophilicity: Lower LogD due to the smaller hydrocarbon skeleton.

  • Altered Basicity: The pKa of the azetidine nitrogen is generally lower than that of pyrrolidine, potentially reducing hERG liability.

  • Rigidification: The high ring strain (~26 kcal/mol) restricts conformational freedom, potentially locking the molecule into a bioactive conformation.

Case Study: Triple Reuptake Inhibitors (TRIs)

Research has demonstrated that 3-aminoazetidine derivatives can function as potent Triple Reuptake Inhibitors (serotonin, norepinephrine, dopamine).

  • Mechanism: The 3-amino group mimics the spatial orientation of the amino pharmacophore in traditional antidepressants but with a smaller steric footprint.

  • Outcome: Derivatives synthesized from the nitro-precursor showed balanced inhibition profiles (hSERT > hNET > hDAT), crucial for treating major depressive disorder with reduced side effects.

Pathway B: Nitro-Retaining Derivatives (Energetic Therapeutics)

While rare in standard pharma, retaining the nitro group (or adding more) unlocks unique biological activities based on oxidative stress and hypoxia targeting .

The RRx-001 Paradigm

RRx-001 (1-bromoacetyl-3,3-dinitroazetidine) is a Phase 3 clinical candidate that exemplifies the "warhead" potential of nitroazetidines.

  • Origin: Derived from tert-butyl 3-hydroxymethyl-3-nitroazetidine (a close analog of the title compound).[1][2]

  • Mechanism of Action (MoA):

    • RBC Binding: RRx-001 binds covalently to hemoglobin in red blood cells.

    • Tumor Targeting: These modified RBCs selectively adhere to hypoxic tumor vasculature.

    • Payload Release: Under hypoxic conditions, the nitro groups undergo bioreduction, releasing Nitric Oxide (NO) and reactive nitrogen species (RNS).

    • Cytotoxicity: This induces localized oxidative stress and apoptosis specifically within the tumor, sparing healthy tissue.

Antimicrobial Activity

Substituted 3-nitroazetidines exhibit bactericidal activity against Mycobacterium tuberculosis and anaerobic bacteria.

  • Mechanism: Similar to metronidazole, the nitro group acts as a "toxicophore" in anaerobic environments. It accepts electrons from microbial ferredoxins, forming a radical anion that damages microbial DNA.

Quantitative Comparison: Azetidine vs. Homologs

The following table highlights why researchers switch from pyrrolidine precursors to azetidine precursors (derived from the nitro core).

Property3-Aminoazetidine Derivative3-Aminopyrrolidine DerivativeBiological Impact
Ring Size 4-membered5-memberedAzetidine is smaller; better for tight binding pockets.
Ring Strain ~26 kcal/mol~6 kcal/molAzetidine is more rigid; reduced entropic penalty upon binding.
Lipophilicity (LogP) LowerHigherAzetidine improves solubility and metabolic stability.
Basicity (pKa) ~8.5 - 9.5~9.5 - 10.5Lower pKa improves membrane permeability and reduces lysosomal trapping.
Metabolic Liability LowModerateAzetidine ring is resistant to oxidative metabolism (P450s).

Experimental Protocols

Protocol A: Synthesis of 1-Boc-3-nitroazetidine

Note: This reaction involves nitration.[3][4] Appropriate safety shields and temperature control are mandatory.

  • Starting Material: 1-Boc-3-iodoazetidine or 1-Boc-3-mesyloxyazetidine.

  • Displacement: Treat the substrate with sodium nitrite (NaNO₂) in DMF or DMSO.

    • Conditions: Stir at ambient temperature for 18–24 hours. Phloroglucinol may be added as a scavenger to prevent side reactions.

  • Workup: Dilute with water and extract with ethyl acetate. The nitro compound is stable enough for column chromatography (Hexane/EtOAc).

Protocol B: Reduction to 1-Boc-3-aminoazetidine (The "Golden Standard")

This is the critical step for medicinal chemistry applications.

  • Dissolution: Dissolve tert-Butyl 3-nitroazetidine-1-carboxylate (1.0 eq) in Methanol (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation:

    • Method 1 (Balloon): Stir under H₂ atmosphere (1 atm) for 4–6 hours.

    • Method 2 (Transfer): Add Ammonium Formate (5.0 eq) and reflux for 1 hour (safer, no gas cylinder).

  • Purification: Filter through Celite. Concentrate filtrate. The resulting amine is often pure enough for the next coupling step.

Protocol C: Safety Handling for Nitroazetidines
  • Energetic Potential: While the mono-nitro Boc derivative is generally stable, polynitro variants (e.g., if deprotected and nitrated further) can be shock-sensitive.

  • Rule of Thumb: Always test small quantities (<100 mg) for thermal stability (DSC) before scaling up. Avoid metal spatulas with dry polynitro solids.

References

  • Han, Y., et al. (2012). "Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors." Journal of Medicinal Chemistry. [Link]

  • Oronsky, B., et al. (2021).[5][6] "Discovery of RRx-001, a Myc and CD47 Downregulating Small Molecule with Tumor Targeted Cytotoxicity."[1][6] Journal of Medicinal Chemistry. [Link][6]

  • Parmar, D. R., et al. (2021). "Azetidines of pharmacological interest." Archiv der Pharmazie. [Link]

  • Noriega, S., et al. (2022).[7] "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." Pharmaceuticals. [Link]

  • Archibald, T. G., et al. (1990). "Synthesis of 1,3,3-trinitroazetidine." Journal of Organic Chemistry. (Foundational chemistry for nitroazetidine synthesis).

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N-Boc-3-Nitroazetidine: A Technical Guide to its Physicochemical Properties and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Boc-3-nitroazetidine, systematically named tert-butyl 3-nitroazetidine-1-carboxylate, is a heterocyclic building block of increasing interest in medicinal chemistry and drug discovery. Its unique strained azetidine ring system, combined with the presence of a nitro group and a bulky tert-butyloxycarbonyl (Boc) protecting group, imparts a distinct set of physical and chemical properties. This technical guide provides a comprehensive overview of the known and predicted physical properties of N-Boc-3-nitroazetidine, alongside essential information on its stability, reactivity, and safe handling. This document is intended for researchers, scientists, and drug development professionals who seek to utilize this compound in their synthetic endeavors.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif is a privileged structure in medicinal chemistry, valued for its ability to introduce conformational rigidity and improve physicochemical properties such as solubility and metabolic stability.[1][2] The inherent ring strain of the four-membered ring, while making its synthesis challenging, also provides a unique reactivity profile that can be harnessed for further functionalization.[3][4] The introduction of a nitro group at the 3-position of the N-Boc-protected azetidine core offers a versatile handle for a variety of chemical transformations, making N-Boc-3-nitroazetidine a valuable intermediate in the synthesis of novel therapeutic agents.[5]

Molecular Structure and Key Physicochemical Parameters

The molecular structure of N-Boc-3-nitroazetidine comprises a central azetidine ring, a tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom, and a nitro group at the 3-position.

Figure 1: 2D representation of the N-Boc-3-nitroazetidine structure.

A summary of its key molecular and physical parameters is provided in Table 1. It is important to note that while the molecular formula and weight are definitive, some physical properties like the boiling point are estimated due to a lack of comprehensive experimental data in publicly available literature.

PropertyValueSource(s)
CAS Number 1445951-55-2[5]
Molecular Formula C₈H₁₄N₂O₄[5]
Molecular Weight 202.21 g/mol [5]
Appearance White to off-white crystalline powder (inferred)[6]
Boiling Point ~300 °C (estimated)
Solubility Low in water (predicted)
Topological Polar Surface Area (TPSA) ~75 Ų

Spectral Data and Characterization

1H NMR Spectroscopy

The proton NMR spectrum of N-Boc-3-nitroazetidine is expected to show distinct signals for the protons of the azetidine ring and the Boc protecting group. The tert-butyl group of the Boc moiety will present as a sharp singlet, integrating to nine protons, typically in the upfield region of the spectrum.[7][8] The protons on the azetidine ring will appear as multiplets, with their chemical shifts influenced by the neighboring nitro and Boc groups. The methine proton at the C3 position, being adjacent to the electron-withdrawing nitro group, is expected to be shifted downfield compared to the methylene protons at the C2 and C4 positions.[9]

13C NMR Spectroscopy

In the 13C NMR spectrum, the carbonyl carbon of the Boc group is a key indicator and is expected to appear in the range of 150-160 ppm.[10] The quaternary carbon of the tert-butyl group will also be present. The carbons of the azetidine ring will have chemical shifts that are dependent on their substitution, with the carbon bearing the nitro group (C3) being significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of N-Boc-3-nitroazetidine will be characterized by the vibrational frequencies of its key functional groups. The strong, sharp absorption band of the carbonyl group (C=O) in the Boc moiety is typically observed in the range of 1690-1750 cm⁻¹.[1][11] The nitro group (NO₂) will exhibit two characteristic stretching vibrations: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1365-1320 cm⁻¹.[12] Additionally, C-H stretching vibrations from the alkyl portions of the molecule will be present in the 2850-3000 cm⁻¹ region.[11][13]

Stability and Reactivity

The stability and reactivity of N-Boc-3-nitroazetidine are governed by the interplay of its three main components: the strained azetidine ring, the stable Boc protecting group, and the reactive nitro group.

Thermal Stability

The Boc protecting group is known to be thermally labile and can be removed at elevated temperatures, typically above 150 °C.[12][14] Aliphatic nitro compounds can also decompose exothermically at high temperatures, and their stability can be influenced by the presence of impurities.[15] Therefore, it is advisable to handle N-Boc-3-nitroazetidine with caution at elevated temperatures.

Chemical Reactivity

The azetidine ring, due to its strain, can undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids or electrophiles.[4][16] The Boc group is stable to most nucleophilic and basic conditions but is readily cleaved under acidic conditions.[7] The nitro group is a versatile functional group that can be reduced to an amine, which can then be further functionalized. This transformation is a key step in the utilization of N-Boc-3-nitroazetidine as a synthetic intermediate.[5]

Reactivity_Workflow cluster_0 Key Transformations Start N-Boc-3-nitroazetidine Reduction Reduction of Nitro Group (e.g., H2, Pd/C) Start->Reduction Deprotection Boc Deprotection (e.g., TFA, HCl) Start->Deprotection Amine N-Boc-3-aminoazetidine Reduction->Amine FreeAmine 3-Nitroazetidine Deprotection->FreeAmine FurtherFunc Further Functionalization (e.g., Acylation, Alkylation) Amine->FurtherFunc Characterization_Workflow cluster_1 Analytical Workflow Crude Crude Product Purification Purification (Column Chromatography) Crude->Purification Pure Pure N-Boc-3-nitroazetidine Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS Analysis Structural Confirmation and Purity Assessment NMR->Analysis IR->Analysis MS->Analysis

Figure 3: A typical workflow for the characterization of N-Boc-3-nitroazetidine.

Conclusion

N-Boc-3-nitroazetidine is a valuable synthetic intermediate with significant potential in the development of novel pharmaceuticals. While comprehensive experimental data on its physical properties are currently limited in the public domain, this guide provides a summary of the available information and predicted characteristics based on the known properties of its constituent functional groups. As with any novel or sparsely characterized chemical, it is imperative that researchers handle N-Boc-3-nitroazetidine with appropriate safety precautions and conduct thorough characterization to ensure the integrity of their scientific work. Further research into the experimental determination of its physical and toxicological properties is highly encouraged to facilitate its broader application in the scientific community.

References

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PMC. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. [Link]

  • The Strategic Importance of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in API Synthesis. [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH. [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ACS Publications. Synthesis of azetidine-3-carboxylic acid. [Link]

  • ResearchGate. FT-IR spectrum of tert-butyl... [Link]

  • Proline-Derived Transannular N-Cap for Nucleation of Short α-Helical Peptides - Supporting Information. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aliphatic. [Link]

  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods. [Link]

  • PubChem. tert-Butyl 3-(methylamino)azetidine-1-carboxylate. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • ResearchGate. Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound? [Link]

  • ResearchGate. Aliphatic Nitro, Nitrate, and Nitrite Compounds. [Link]

  • Sciencemadness.org. Nitro Compounds, Aliphatic. [Link]

  • RSC Publishing. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

  • RSC Publishing. Carbohydrate NMR chemical shift prediction by GeqShift employing E(3) equivariant graph neural networks. [Link]

  • PMC - NIH. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • YouTube. Azetidine: Chemical Reactivity. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]

Sources

An In-Depth Technical Guide to the Key Intermediates in the Synthesis of tert-Butyl 3-nitroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 3-nitroazetidine-1-carboxylate is a valuable building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical agents. Its strained four-membered ring and the presence of a nitro group offer unique structural and electronic properties for drug design. This technical guide provides an in-depth exploration of the synthesis of this compound, focusing on the critical intermediates and the underlying chemical principles that govern their formation. We will delve into the strategic considerations for each synthetic step, providing detailed, field-proven protocols and expert insights to ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine motif is increasingly incorporated into modern pharmaceuticals due to its ability to impart favorable physicochemical and pharmacological properties. This strained, four-membered heterocycle can act as a rigid scaffold, influencing molecular conformation and improving binding affinity to biological targets. The introduction of a nitro group at the 3-position of the N-Boc-protected azetidine ring further enhances its utility, serving as a precursor for a variety of functional groups or as a key pharmacophoric element itself.

This guide will dissect the most common and efficient synthetic pathway to tert-butyl 3-nitroazetidine-1-carboxylate, focusing on two pivotal intermediates:

  • Intermediate 1: tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Intermediate 2: tert-Butyl 3-oxoazetidine-1-carboxylate

We will examine the synthesis of each intermediate, the rationale behind the chosen reagents and conditions, and finally, the introduction of the nitro group to yield the target compound.

Synthetic Pathway Overview

The synthesis of tert-butyl 3-nitroazetidine-1-carboxylate is a multi-step process that requires careful control of reaction conditions to manage the inherent ring strain of the azetidine core. The general synthetic strategy is outlined below:

Synthesis_Pathway A Starting Materials (e.g., 1-benzylazetidin-3-ol) B Intermediate 1 tert-Butyl 3-hydroxyazetidine-1-carboxylate A->B N-Debenzylation & N-Boc Protection C Intermediate 2 tert-Butyl 3-oxoazetidine-1-carboxylate B->C Oxidation D Final Product tert-Butyl 3-nitroazetidine-1-carboxylate C->D Nitration

Figure 1: General synthetic route to tert-Butyl 3-nitroazetidine-1-carboxylate.

Intermediate 1: tert-Butyl 3-hydroxyazetidine-1-carboxylate

The synthesis of the hydroxylated intermediate is the foundational step in this pathway. A common and efficient route begins with a commercially available N-protected 3-hydroxyazetidine derivative, such as 1-benzylazetidin-3-ol. The choice of the initial protecting group is strategic, as its removal and subsequent replacement with the tert-butoxycarbonyl (Boc) group must be high-yielding and compatible with the azetidine ring.

Rationale for N-Debenzylation and N-Boc Protection

The benzyl group is an excellent choice for initial protection as it is stable under a variety of reaction conditions but can be readily cleaved via catalytic hydrogenation. This method is mild and typically proceeds with high efficiency. Following debenzylation, the resulting secondary amine is immediately protected with a Boc group. The Boc group is ideal for this synthesis due to its steric bulk, which can influence the reactivity of the azetidine ring, and its facile removal under acidic conditions if further derivatization is required.

Experimental Protocol: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

This protocol details the synthesis from 1-benzylazetidin-3-ol.[1]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
1-Benzylazetidin-3-ol19643-69-9163.2235.0 g214.4 mmol
Tetrahydrofuran (THF)109-99-972.11350 mL-
5% Palladium on Carbon (Pd/C)7440-05-3106.421.75 g-
Hydrogen (H₂)1333-74-02.02As needed-
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.2549.0 g224.6 mmol
n-Heptane142-82-5100.21105 mL-

Procedure:

  • To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g).[1]

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) for approximately 20 hours, or until the reaction is complete as monitored by TLC or LC-MS.[1]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude debenzylated intermediate.

  • Dissolve the crude intermediate in a suitable solvent like THF. Add di-tert-butyl dicarbonate (49.0 g, 224.6 mmol) and stir at room temperature for 1-2 hours.

  • Once the N-Boc protection is complete, concentrate the reaction mixture under vacuum.[1]

  • Dissolve the residue in n-heptane (105 mL) and stir at 0-5 °C for 2 hours under a nitrogen atmosphere to induce crystallization.[1]

  • Filter the resulting solid and dry under vacuum to afford pure tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid. A typical yield is around 91%.[1]

Intermediate 2: tert-Butyl 3-oxoazetidine-1-carboxylate

The oxidation of the secondary alcohol in tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone is a critical transformation. This step requires a careful selection of oxidizing agents to avoid over-oxidation or side reactions involving the strained azetidine ring. Several methods are available, with Swern oxidation and TEMPO-mediated oxidation being common choices.

Causality in the Choice of Oxidation Method
  • TEMPO-mediated Oxidation: This method employs a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (NaClO). This "green" oxidation is attractive for larger-scale synthesis due to the use of inexpensive and environmentally benign reagents.[1]

Experimental Protocol: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate (Swern Oxidation)

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
Oxalyl chloride79-37-8126.931.5 equiv.-
Dichloromethane (DCM)75-09-284.93As needed-
Dimethyl sulfoxide (DMSO)67-68-578.132.0 equiv.-
tert-Butyl 3-hydroxyazetidine-1-carboxylate141699-55-0173.211.0 equiv.-
Triethylamine (TEA)121-44-8101.195.0 equiv.-

Procedure:

  • Prepare a solution of oxalyl chloride (1.5 equiv.) in anhydrous DCM and cool it to -78 °C under a nitrogen atmosphere.

  • Slowly add a solution of DMSO (2.0 equiv.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv.) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 equiv.) to the reaction mixture and allow it to slowly warm to room temperature.

  • Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford tert-butyl 3-oxoazetidine-1-carboxylate as a white to off-white solid.

Final Product: tert-Butyl 3-nitroazetidine-1-carboxylate

The introduction of the nitro group at the 3-position is the final and most challenging step. Direct nitration of the azetidine ring is possible but requires carefully controlled conditions to prevent ring opening or unwanted side reactions.

Rationale for Direct Nitration

A common strategy for the nitration of activated C-H bonds is the use of a nitrating agent, such as nitric acid or a nitrate salt, often in the presence of a strong acid like sulfuric acid (mixed acid) or with acetyl nitrate.[4] For a sensitive substrate like a Boc-protected azetidine, the reaction conditions must be carefully controlled, particularly the temperature, to avoid degradation of the starting material and the product.[4] Low temperatures are crucial to manage the exothermic nature of the nitration reaction and to maintain the integrity of the azetidine ring.[4]

Experimental Protocol: Synthesis of tert-Butyl 3-nitroazetidine-1-carboxylate

This protocol describes a direct nitration approach.[4]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
tert-Butyl 3-oxoazetidine-1-carboxylate398489-26-4171.191.0 equiv.-
Nitrating Agent (e.g., Nitric Acid)7697-37-263.01To be optimized-
Dichloromethane (DCM) or Acetonitrile75-09-2 / 75-05-884.93 / 41.05As needed-

Procedure:

  • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv.) in a suitable anhydrous solvent such as dichloromethane or acetonitrile.[4]

  • Cool the solution to a low temperature, typically between 0 and 5 °C.[4]

  • Slowly add the nitrating agent (e.g., a solution of nitric acid in a co-solvent) to the cooled solution while vigorously stirring. The stoichiometry of the nitrating agent should be carefully controlled.

  • Maintain the reaction at a low temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction mixture by pouring it into ice-cold water or a basic solution (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain tert-butyl 3-nitroazetidine-1-carboxylate.[4]

Conclusion

The synthesis of tert-butyl 3-nitroazetidine-1-carboxylate is a multi-step process that hinges on the successful preparation and purification of its key intermediates. By understanding the rationale behind each synthetic transformation and adhering to carefully optimized protocols, researchers can reliably access this valuable building block for drug discovery and development. The methodologies presented in this guide offer a robust framework for the synthesis, emphasizing the importance of strategic protecting group chemistry, controlled oxidation, and precise nitration conditions to achieve the desired product with high purity and yield.

References

  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Google Patents. (n.d.). US5336784A - Synthesis of 1,3,3-trinitroazetidine.
  • National Center for Biotechnology Information. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. Retrieved from [Link]

Sources

Methodological & Application

Experimental protocol for the synthesis of tert-Butyl 3-nitroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of tert-Butyl 3-nitroazetidine-1-carboxylate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of tert-butyl 3-nitroazetidine-1-carboxylate (CAS 1445951-55-2).[1] Unlike the synthesis of gem-dinitro energetic materials (e.g., TNAZ), this protocol focuses on the controlled introduction of a single nitro group at the 3-position of the azetidine ring.

The method utilizes a nucleophilic substitution strategy starting from the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate.[1] This route avoids the use of hazardous oxidative nitrolysis conditions often associated with polynitro-azetidines, ensuring a safer profile for medicinal chemistry applications.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Kornblum substitution principle, where a good leaving group (iodide) is displaced by a nitrite anion. Direct nitration of the azetidine ring is avoided due to ring strain and potential degradation.

Pathway:

  • Activation: Conversion of the secondary alcohol to an iodide via an Appel-type reaction.[1] The iodide is preferred over tosylates/mesylates due to its superior leaving group ability in substitution reactions on strained rings.[1]

  • Nitration: Nucleophilic displacement using Sodium Nitrite (

    
    ) in a polar aprotic solvent.[1]
    

Retrosynthesis Target Target: tert-Butyl 3-nitroazetidine-1-carboxylate Intermediate Intermediate: tert-Butyl 3-iodoazetidine-1-carboxylate Target->Intermediate Nitrite Displacement (NaNO2, DMF) Starting Starting Material: tert-Butyl 3-hydroxyazetidine-1-carboxylate Intermediate->Starting Iodination (I2, PPh3, Imidazole)

Figure 1: Retrosynthetic strategy focusing on functional group interconversion (FGI).

Safety & Pre-Experimental Protocols

Hazard ClassSpecific RiskMitigation Strategy
Nitro Compounds Potential energetic decomposition (though mono-nitro is stable).[1]Do not heat neat residue above 80°C. Use blast shields during scale-up (>10g).[1]
Azetidines Strained ring system; potential alkylating agents.[1][2]Double-glove (Nitrile).[1] Handle in a fume hood.
Sodium Nitrite Toxic oxidizer; can form toxic NOx gases with acid.[1]Keep away from strong acids and reducing agents.[1]
DMF Potent skin permeator; hepatotoxic.[1]Use butyl rubber gloves if available; wash splashes immediately.[1]

Detailed Experimental Protocol

Stage 1: Synthesis of tert-Butyl 3-iodoazetidine-1-carboxylate

Objective: Convert the hydroxyl group to a reactive iodide.[1]

Reagents:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv)[1]

  • Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • Imidazole (1.5 equiv)[1]

  • Iodine (

    
    ) (1.5 equiv)[1]
    
  • Solvent: Toluene (anhydrous) or DCM[1]

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve

    
      (1.5 equiv) and Imidazole  (1.5 equiv) in anhydrous Toluene (0.1 M concentration relative to substrate).
    
  • Addition: Add Iodine (

    
    ) portion-wise at room temperature. The solution will turn dark brown/orange.[1] Stir for 15 minutes until a yellow suspension forms (formation of the iodophosphonium salt).
    
  • Substrate Addition: Add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv) dissolved in a minimal amount of Toluene.

  • Reaction: Heat the mixture to 100°C (if using Toluene) or Reflux (if using DCM) for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the alcohol.

  • Workup:

    • Cool to room temperature.[1][3]

    • Pour the mixture into saturated aqueous

      
      .
      
    • Add solid Sodium Thiosulfate (

      
      ) or a saturated solution to quench excess iodine (color change from purple/brown to yellow/colorless).[1]
      
    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Dry combined organics over

      
       and concentrate.[1][4]
      
  • Purification: Flash column chromatography (Silica Gel).

    • Eluent: 0%

      
       20% EtOAc in Hexanes.[1]
      
    • Product: Colorless oil or low-melting white solid.[1]

Stage 2: Synthesis of tert-Butyl 3-nitroazetidine-1-carboxylate

Objective: Nucleophilic displacement of iodide by nitrite.[1]

Reagents:

  • tert-Butyl 3-iodoazetidine-1-carboxylate (from Stage 1)[1]

  • Sodium Nitrite (

    
    ) (5.0 equiv)[1]
    
  • Urea (3.0 equiv) – Critical additive to scavenge nitrite esters.[1]

  • Phloroglucinol (0.5 equiv) – Optional: Scavenger for O-alkylation byproducts.[1]

  • Solvent: DMF (anhydrous)[1]

Procedure:

  • Setup: In a foil-wrapped flask (to protect from light), dissolve

    
      (5.0 equiv) and Urea  (3.0 equiv) in anhydrous DMF (0.2 M).
    
    • Note:

      
       is sparingly soluble; fine powder and vigorous stirring are required.[1]
      
  • Reaction: Add the Iodo-azetidine (1.0 equiv).[1]

  • Conditions: Stir at 35–40°C for 24–48 hours.

    • Mechanistic Insight: Higher temperatures favor the thermodynamic nitro compound (C-alkylation) over the kinetic nitrite ester (O-alkylation), but azetidines are thermally sensitive.[1] 40°C is the "Goldilocks" zone.[1]

  • Monitoring: TLC will show the conversion of the non-polar iodide to a slightly more polar spot.[1]

  • Workup:

    • Dilute the reaction mixture with ice-cold water (5x reaction volume).

    • Extract exhaustively with Diethyl Ether or EtOAc (

      
      ).[1] Note: DMF is hard to remove; multiple extractions are necessary.[1]
      
    • Wash the organic layer with water (

      
      ) and Brine (
      
      
      
      ).[1]
    • Dry over

      
       and concentrate under reduced pressure (keep bath 
      
      
      
      ).
  • Purification: Column chromatography.

    • Eluent: Hexane/EtOAc gradient (typically elutes around 15-25% EtOAc).[1]

    • Target: Isolate the stable nitro compound.[1] Discard the nitrite ester (often elutes earlier or decomposes).[1]

Workflow Start Start: 1-Boc-3-iodoazetidine Reaction Reaction: DMF, NaNO2, Urea 40°C, 24h Start->Reaction Quench Quench: Ice Water Dilution Reaction->Quench Extraction Extraction: EtOAc (4x) Wash: H2O (3x) to remove DMF Quench->Extraction Purification Purification: Silica Column (Hex/EtOAc) Extraction->Purification Product Final Product: tert-Butyl 3-nitroazetidine-1-carboxylate Purification->Product

Figure 2: Operational workflow for the nitration step.[1]

Characterization Data (Expected)

TechniqueSignalInterpretation

NMR
(400 MHz,

)

1.45 (s, 9H)
Boc tert-butyl group.[1]

4.30 - 4.45 (m, 2H)
Azetidine

protons (cis to nitro).[1]

4.60 - 4.75 (m, 2H)
Azetidine

protons (trans to nitro).[1]

5.10 - 5.25 (m, 1H)
Methine proton at

(deshielded by

).[1]

NMR
(100 MHz,

)

28.3
Boc methyls.[1]

53.5
Azetidine

.

72.1
Azetidine

.

156.0
Carbamate Carbonyl.[1]
IR (ATR)1550, 1370

Nitro group (

) asymmetric/symmetric stretch.[1]
1690-1710

Boc Carbonyl (

).[1]

Expert Tips & Troubleshooting

  • The "Ambident" Problem: Nitrite ion (

    
    ) is an ambident nucleophile.[1] It can attack via Nitrogen (forming the desired Nitro compound) or Oxygen (forming a Nitrite ester, 
    
    
    
    ).[1]
    • Solution: The addition of Urea increases the solubility of the nitrite salt and helps stabilize the transition state for N-attack. If yields are low, consider using Silver Nitrite (

      
      )  in Diethyl Ether (Victor Meyer reaction), though this is more expensive.[1]
      
  • DMF Removal: Residual DMF can ruin the separation of the product. Ensure thorough water washes or use an azeotrope (Heptane) to strip DMF on the rotovap.[1]

  • Stability: The 3-nitroazetidine moiety is relatively stable, but avoid strong bases (

    
    , 
    
    
    
    ) which can deprotonate the acidic proton at the 3-position (
    
    
    to the nitro group), leading to ring opening or polymerization.[1]

References

  • Archibald, T. G., et al. (1990).[1] "Synthesis of 1,3,3-trinitroazetidine." The Journal of Organic Chemistry, 55(9), 2920-2924.

    • Context: Establishes the foundational chemistry for nitro-substituted azetidines and the displacement of sulfon
  • ChemicalBook. (n.d.).[1] "1-Boc-3-iodoazetidine Synthesis Procedures."

    • Context: Provides specific conditions for the iodination of the hydroxy-azetidine precursor.
  • Kornblum, N. (1975).[1] "Substitution at Saturated Carbon by Nucleophilic Nitrite." Organic Reactions.[1][2][4][5][6] [1]

    • Context: The authoritative review on the mechanism and optimization of converting halides to nitro compounds.
  • BenchChem. (n.d.).[1] "tert-Butyl 3-nitroazetidine-1-carboxylate Product Data."

    • Context: Verifies the commercial availability and CAS registry of the target compound.

Sources

The Azetidine Ring Ascendant: Applications of tert-Butyl 3-nitroazetidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Strained Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the scaffolds that have garnered significant attention, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" motif.[1] Its inherent ring strain, conformational rigidity, and sp³-rich character offer a unique three-dimensional profile that can lead to improved metabolic stability, enhanced solubility, and better target engagement compared to more traditional, flatter aromatic systems.[2][3]

This guide focuses on a particularly versatile building block: tert-butyl 3-nitroazetidine-1-carboxylate . This compound serves as a pivotal starting material for a diverse array of more complex molecular structures, enabling chemists to explore novel chemical space in drug development programs targeting a wide range of diseases, from infectious diseases to cancer.[4][5] The presence of the nitro group, a versatile functional handle, and the Boc-protected nitrogen atom allows for sequential and controlled chemical modifications, making it an invaluable tool for the synthesis of compound libraries and lead optimization.

This document provides a detailed overview of the applications of tert-butyl 3-nitroazetidine-1-carboxylate in drug development, complete with detailed protocols for its key transformations and illustrative examples of its utility in the synthesis of bioactive molecules.

Core Applications in Medicinal Chemistry

The utility of tert-butyl 3-nitroazetidine-1-carboxylate stems from its ability to be readily transformed into a variety of functionalized azetidine derivatives. The two primary synthetic pathways involve the reduction of the nitro group to a primary amine, which then serves as a nucleophile, or, less commonly, the direct displacement of the nitro group.

Figure 1: Key synthetic transformations of tert-butyl 3-nitroazetidine-1-carboxylate.

Synthesis of 3-Aminoazetidine Derivatives: A Gateway to Diverse Functionality

The most critical application of tert-butyl 3-nitroazetidine-1-carboxylate is its conversion to tert-butyl 3-aminoazetidine-1-carboxylate. The resulting primary amine is a versatile nucleophile that can be further elaborated through a variety of reactions, including amide bond formation and reductive amination.

Protocol 1: Catalytic Hydrogenation for the Synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate

This protocol describes the reduction of the nitro group to a primary amine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This is a clean and efficient method widely used in organic synthesis.

Materials:

  • tert-Butyl 3-nitroazetidine-1-carboxylate

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH), ACS grade

  • Hydrogen gas (H₂)

  • Celite®

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve tert-butyl 3-nitroazetidine-1-carboxylate (1.0 eq) in methanol or ethanol (approximately 10-20 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution. The catalyst is often pyrophoric, so it should be handled with care, preferably under an inert atmosphere or as a slurry in the reaction solvent.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol) to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 3-aminoazetidine-1-carboxylate. The product is often of sufficient purity for subsequent steps but can be purified further by column chromatography if necessary.

Expected Outcome: This procedure typically affords the desired amine in high yield (>90%) as a colorless to pale yellow oil or solid.

Elaboration of the 3-Aminoazetidine Scaffold

The synthesized tert-butyl 3-aminoazetidine-1-carboxylate is a valuable intermediate for introducing the azetidine moiety into drug candidates. Two common elaboration methods are amide coupling and reductive amination.

Protocol 2: Amide Bond Formation with a Carboxylic Acid

This protocol details the coupling of tert-butyl 3-aminoazetidine-1-carboxylate with a generic carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.[6]

Materials:

  • tert-Butyl 3-aminoazetidine-1-carboxylate (1.0 eq)

  • Carboxylic acid (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.0-1.2 eq) in anhydrous DCM or DMF, add EDC (1.2-1.5 eq) and HOBt (1.2-1.5 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in the same solvent to the reaction mixture, followed by the addition of DIPEA or TEA (2.0-3.0 eq).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Figure 2: Workflow for amide bond formation.

Protocol 3: Reductive Amination with an Aldehyde or Ketone

This protocol describes the formation of a C-N bond via reductive amination, a powerful tool for synthesizing secondary and tertiary amines.[1][7]

Materials:

  • tert-Butyl 3-aminoazetidine-1-carboxylate (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in DCM or DCE. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reducing Agent Addition: Stir the mixture at room temperature for 30-60 minutes. Then, add the reducing agent, such as sodium triacetoxyborohydride (1.5-2.0 eq), portion-wise.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed. The reaction is typically complete within 2-24 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Case Study: Synthesis of Spirocyclic Azetidines as Anti-Tuberculosis Agents

A significant application of tert-butyl 3-nitroazetidine-1-carboxylate is in the synthesis of novel spirocyclic azetidines with potent activity against Mycobacterium tuberculosis.[8] The unique three-dimensional structure of these spirocycles is thought to contribute to their efficacy. While a direct synthesis from the nitroazetidine is not explicitly detailed in the provided search results, a plausible synthetic route can be constructed based on its known reactivity. The initial reduction to the amine, followed by a multi-step sequence, would lead to the desired spirocyclic core.

Table 1: Physicochemical Properties of Azetidine-Containing Compounds

PropertyGeneral Trend with Azetidine IncorporationRationale
Solubility Often IncreasedThe nitrogen atom can act as a hydrogen bond acceptor, improving interactions with water.[3]
Metabolic Stability Generally ImprovedThe compact and strained ring can be less susceptible to metabolism by cytochrome P450 enzymes.[3]
Lipophilicity (logP) Can be ModulatedThe azetidine ring is less lipophilic than larger aliphatic rings, allowing for fine-tuning of logP.
Conformational Rigidity IncreasedThe strained four-membered ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity.[2]

Safety and Handling

tert-Butyl 3-nitroazetidine-1-carboxylate should be handled with care in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust, and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

tert-Butyl 3-nitroazetidine-1-carboxylate is a highly valuable and versatile building block in modern drug discovery. Its ability to be readily converted into a range of functionalized azetidine derivatives provides medicinal chemists with a powerful tool to introduce this desirable scaffold into their molecules. The unique physicochemical properties imparted by the azetidine ring can lead to compounds with improved drug-like properties, ultimately accelerating the journey from a lead compound to a clinical candidate. The protocols provided herein offer a practical guide for the key transformations of this important synthetic intermediate.

References

  • MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]

  • ResearchGate. Palladium-Catalyzed C(sp 3 )–H Nitrooxylation with tert -Butyl Nitrite and Molecular Oxygen. [Link]

  • Pharmaffiliates. tert-Butyl 3-Oxoazetidine-1-Carboxylate: A Key Pharmaceutical Intermediate. [Link]

  • Organic Syntheses. (S)-tert-Butyl 2-(Benzylcarbamoyl)pyrrolidine-1-carboxylate. [Link]

  • MDPI. The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ChemRxiv. Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Re- lease Functionalization of 1-Azabicyclobutanes. [Link]

  • NIH. The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. [Link]

  • ResearchGate. Pd/P( t -Bu) 3 : A Mild Catalyst for Selective Reduction of Alkenes under Transfer-Hydrogenation Conditions. [Link]

  • MDPI. Development of Delpazolid for the Treatment of Tuberculosis. [Link]

  • RSC Publishing. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

  • ResearchGate. Development of Delpazolid for the Treatment of Tuberculosis. [Link]

  • PMC - PubMed Central. Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties. [Link]

  • ResearchGate. Examples of biologically active drug leads containing azetidine[³]. [Link]

  • Organic Chemistry Portal. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. [Link]

  • PMC - NIH. Utilization of kinase inhibitors as novel therapeutic drug targets: A review. [Link]

  • MDPI. Synthesis and Anti-Tuberculosis Activity of Substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl Furans and Pyrroles. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • PMC - NIH. Early Bactericidal Activity of Delpazolid (LCB01-0371) in Patients with Pulmonary Tuberculosis. [Link]

  • ResearchGate. Synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][4][10][11]triazin-4(6H)-ones. [Link]

  • EurekAlert!. Chemists synthesize an improved building block for medicines. [Link]

  • ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

  • OUCI. Nitroheterocyclics as Anti-Tuberculosis Agents: An Overview. [Link]

  • Working Group for New TB Drugs. Delpazolid (LCB01-0371). [Link]

  • ResearchGate. Examples of an azetidine‐based bioisoster for a piperidine ring. [Link]

  • MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

  • NIH. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. [Link]

  • Institute of Molecular and Translational Medicine. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. [Link]

  • Science of Synthesis. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • 5Z.com. Zn-catalyzed tert-butyl nicotinate-directedamide cleavage for applications in peptide synthesis and. [Link]

  • Royal Society of Chemistry. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. [Link]

Sources

Application Note: Green Synthesis Protocols for tert-Butyl 3-nitroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of tert-butyl 3-nitroazetidine-1-carboxylate (CAS: 1445951-55-2) is a critical bottleneck in the production of strained-ring pharmaceuticals and high-energy materials, specifically as a precursor to 1,3,3-trinitroazetidine (TNAZ) . Traditional methods rely on hazardous oxidative nitration using hypofluorous acid (HOF) or expensive, toxic silver salts (AgNO₂) for halide displacement.

This Application Note details two "Green Chemistry" protocols designed to minimize hazard profiles and improve atom economy:

  • Aqueous-Phase Phase Transfer Catalysis (PTC): A nucleophilic substitution method replacing silver nitrite with sodium nitrite in water/CPME.

  • Catalytic Oxidative Nitration: A metal-free or tungstate-catalyzed oxidation of the corresponding oxime using hydrogen peroxide.

These methods align with the 12 Principles of Green Chemistry , specifically focusing on safer solvents, atom economy, and accident prevention (inherently safer chemistry for energetic precursors).

Strategic Analysis: Pathway Selection

The synthesis of 3-nitroazetidines is complicated by the strain of the four-membered ring (26 kcal/mol), which makes the system prone to ring-opening under harsh acidic or thermal conditions.

Comparison of Synthetic Routes
FeatureTraditional Route A (Oxidative)Traditional Route B (Silver Salt)Green Protocol A (PTC) Green Protocol B (Catalytic)
Precursor 3-Azetidinone Oxime3-Iodoazetidine3-Iodoazetidine3-Azetidinone Oxime
Reagents HOF·CH₃CN, O₃AgNO₂, Et₂ONaNO₂, TBAB, H₂OH₂O₂, Na₂WO₄ (cat)
Solvent Acetonitrile/DCMEther/BenzeneWater / CPME Water / Methanol
Hazards Explosion, HF gasHeavy metal wasteLow (Thermal control)Low (Peroxide management)
Atom Economy LowLow (AgI waste)High High
Pathway Visualization

SynthesisPathways Start_Ketone tert-Butyl 3-oxoazetidine -1-carboxylate Inter_Oxime Intermediate: Oxime Start_Ketone->Inter_Oxime NH2OH·HCl Start_Iodo tert-Butyl 3-iodoazetidine -1-carboxylate Method_Trad Traditional: AgNO2 / Ether (Toxic Waste) Start_Iodo->Method_Trad Classic Displacement Method_Green1 Green Protocol A: NaNO2 / PTC / Water (Substitution) Start_Iodo->Method_Green1 Phase Transfer Method_Green2 Green Protocol B: H2O2 / Na2WO4 (Oxidative Nitration) Inter_Oxime->Method_Green2 Catalytic Oxidation Target TARGET: tert-Butyl 3-nitroazetidine -1-carboxylate Method_Trad->Target Method_Green1->Target Method_Green2->Target

Figure 1: Comparison of traditional vs. green synthetic pathways. Green nodes indicate the protocols detailed in this guide.

Protocol A: Aqueous-Phase Nucleophilic Substitution (PTC)

This method utilizes Phase Transfer Catalysis (PTC) to enable the reaction between the lipophilic protected azetidine and water-soluble sodium nitrite. This avoids the use of silver nitrite (AgNO₂) and toxic dipolar aprotic solvents like DMF.

Mechanism & Rationale[2][3][4][5]
  • Challenge: The nitrite ion (

    
    ) is ambident. It can attack via Nitrogen (forming the desired Nitro compound) or Oxygen (forming the unstable Nitrite ester).
    
  • Green Solution: Using a bulky phase transfer catalyst (TBAB) and maintaining a specific aqueous/organic interface favors the thermodynamic product (Nitro) while protecting the strained ring from thermal degradation.

  • Solvent: Cyclopentyl methyl ether (CPME) is selected as the organic phase. It is a "green" solvent with low peroxide formation potential, high hydrophobicity (easy separation), and low latent heat of vaporization.

Materials
  • Substrate: tert-Butyl 3-iodoazetidine-1-carboxylate (1.0 equiv).

  • Reagent: Sodium Nitrite (NaNO₂, 5.0 equiv).

  • Catalyst: Tetrabutylammonium bromide (TBAB, 0.2 equiv).

  • Scavenger: Urea (0.5 equiv) – Critical for scavenging nitrous acid to prevent ring opening.

  • Solvent: CPME / Water (1:1 ratio).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve NaNO₂ (3.45 g, 50 mmol) and Urea (0.30 g, 5 mmol) in deionized Water (20 mL).

  • Phase Addition: Add TBAB (0.64 g, 2 mmol) to the aqueous solution. Stir until dissolved.

  • Substrate Introduction: Dissolve tert-butyl 3-iodoazetidine-1-carboxylate (2.83 g, 10 mmol) in CPME (20 mL). Add this slowly to the aqueous mixture.

  • Reaction: Heat the biphasic mixture to 45°C (internal temperature) with vigorous stirring (800 rpm).

    • Note: Do not exceed 50°C. Higher temperatures increase the risk of nitrite ester formation and ring strain release.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC every 2 hours. Reaction typically completes in 12-16 hours.

  • Work-up:

    • Cool to room temperature.

    • Separate the layers.[1] Extract the aqueous layer twice with CPME (10 mL).

    • Wash combined organic layers with saturated NaHCO₃ (to remove traces of acid) and Brine.

    • Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification: The crude residue is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

Yield Expectation: 75-82% Green Metrics: Water as primary solvent; elimination of heavy metals (Ag); recyclable organic solvent (CPME).

Protocol B: Tungstate-Catalyzed Oxidative Nitration

This method is ideal when starting from the ketone (tert-butyl 3-oxoazetidine-1-carboxylate). It bypasses the halide intermediate entirely.

Mechanism & Rationale[2][3][4][5]
  • Challenge: Oxidizing an oxime to a nitro compound usually stops at the nitrone or requires harsh oxidants like trifluoroperacetic acid.

  • Green Solution: Sodium Tungstate (

    
    ) catalyzes the activation of Hydrogen Peroxide (
    
    
    
    ) to form peroxotungstate species, which effectively transfer oxygen to the oxime nitrogen.
  • Safety: This reaction is exothermic.[2] Performing it in a Flow Reactor (or controlled dropwise batch) is recommended to manage heat and prevent thermal runaway of the energetic nitro-azetidine.

Materials
  • Substrate: tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate (prepared from ketone +

    
    ).
    
  • Oxidant: 30% Aqueous Hydrogen Peroxide (

    
    , 10 equiv).
    
  • Catalyst: Sodium Tungstate dihydrate (

    
    , 0.1 equiv).
    
  • Buffer: Phosphate buffer (pH 7.0) – Essential to protect the Boc group and the ring.

  • Solvent: Methanol / Water.[3]

Step-by-Step Procedure
  • Catalyst Solution: Dissolve

    
     (330 mg, 1 mmol) in 30% 
    
    
    
    (10 mL). Stir at 0°C for 15 minutes to generate the yellow peroxotungstate species.
  • Substrate Preparation: Dissolve the oxime (1.86 g, 10 mmol) in Methanol (15 mL).

  • Oxidation (Batch Mode):

    • Cool the substrate solution to 0°C.

    • Add the Catalyst/Peroxide solution dropwise over 30 minutes.

    • Critical Safety: Maintain temperature < 10°C during addition.

  • Digestion: Allow the mixture to warm to room temperature (25°C) and stir for 24 hours. The solution typically turns from yellow to colorless as the active oxidant is consumed.

  • Quenching: Carefully quench excess peroxide with saturated Sodium Sulfite (

    
    ) solution (test with starch-iodide paper).
    
  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash with water and brine.[1]

  • Isolation: Evaporate solvent to yield the nitro compound.

Yield Expectation: 65-72% Green Metrics: Reagent is


 (byproduct is water); Catalyst is non-toxic; Solvent is aqueous alcohol.

Safety & Flow Chemistry Adaptation

Nitro-azetidines are energetic materials.[4][5] The combination of a nitro group and a strained ring creates a shock-sensitive motif.

Flow Chemistry Setup (Recommended for Scale >5g): Using a continuous flow reactor mitigates thermal risks by minimizing the active volume of the explosive intermediate at any given time.

FlowSetup Feed1 Feed A: Oxime in MeOH Pump1 HPLC Pump A Feed1->Pump1 Feed2 Feed B: H2O2 + Catalyst Pump2 HPLC Pump B Feed2->Pump2 Mixer T-Mixer (High Shear) Pump1->Mixer Pump2->Mixer Reactor Coiled Reactor PFA Tubing Temp: 40°C Mixer->Reactor Residence Time: 20 min Quench Quench Module (Na2SO3) Reactor->Quench Collect Collection Product Stream Quench->Collect

Figure 2: Schematic for continuous flow oxidative nitration. This setup improves safety by keeping the active volume low.

Analytical Validation

TestAcceptance CriteriaNotes
HPLC Purity > 98.0% (Area %)Column: C18. Mobile Phase: H2O/ACN (Gradient).
1H NMR Characteristic shift of H-3 protonThe proton geminal to the nitro group appears as a multiplet around 5.1-5.3 ppm.
DSC Onset > 180°CCritical Safety Test. Check for decomposition exotherms before scaling.
IR Spectroscopy 1550 cm⁻¹ (asym NO₂), 1370 cm⁻¹ (sym NO₂)Confirms presence of Nitro group.

References

  • Archibald, T. G., et al. (1990). "Synthesis of 3-nitroazetidines." The Journal of Organic Chemistry. Link

  • Kornblum, N., et al. (1956). "The Reaction of Silver Nitrite with Alkyl Halides." Journal of the American Chemical Society. Link

  • Jadhav, H., et al. (2006).[4] "Alternate method for synthesis of 1,3,3-trinitroazetidine (TNAZ)." Indian Journal of Chemical Technology. Link

  • Gelderort, L., et al. (2025). "Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals." ChemistryViews. Link

  • Pistara, V., et al. (2021). "Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines." Beilstein Journal of Organic Chemistry. Link

Sources

Application Note: Strategic Utilization of tert-Butyl 3-nitroazetidine-1-carboxylate in JAK Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and medicinal scientists. It bridges the gap between the specific reagent tert-Butyl 3-nitroazetidine-1-carboxylate and the manufacturing of Baricitinib , positioning the nitro compound as a strategic, stable precursor to the volatile 3-oxoazetidine intermediate.

Executive Summary

The synthesis of Baricitinib (Olumiant) and related Janus Kinase (JAK) inhibitors relies heavily on the functionalization of the azetidine ring. The industry-standard intermediate, tert-butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone), is critical for installing the C3-quaternary center via Knoevenagel or Horner-Wadsworth-Emmons (HWE) reactions. However, 1-Boc-3-azetidinone exhibits poor shelf stability, high volatility, and susceptibility to hydration/polymerization, complicating bulk storage and supply chain logistics.

This guide details the application of tert-Butyl 3-nitroazetidine-1-carboxylate as a "masked" ketone equivalent . By utilizing the Nef reaction , researchers can generate high-purity 3-oxoazetidine in situ or on-demand, bypassing stability issues while accessing the core Baricitinib scaffold. Additionally, the nitro group serves as a divergent handle for synthesizing 3-aminoazetidine analogs for SAR exploration.

Technical Background & Causality

The Challenge: Instability of the 3-Oxo Intermediate

In the standard Baricitinib route, the azetidine C3 position is functionalized to attach the cyanomethyl group and the pyrazole-pyrrolo[2,3-d]pyrimidine core. This requires an electrophilic ketone at C3.

  • Problem: 1-Boc-3-azetidinone is prone to self-condensation and hydration upon exposure to moisture or heat.

  • Solution: tert-Butyl 3-nitroazetidine-1-carboxylate is a crystalline, shelf-stable solid. The nitro group (

    
    ) can be converted to the ketone (
    
    
    
    ) via the Nef reaction (acid-catalyzed hydrolysis of a nitronate salt).
Mechanistic Pathway[1][2][3][4]
  • Deprotonation: The acidic proton at C3 (alpha to the nitro group) is removed by a base, forming a nitronate anion.

  • Hydrolysis (Nef): The nitronate is treated with acid or an oxidizing agent to yield the ketone (3-oxoazetidine) and nitrous oxide/water byproducts.

  • Downstream Application: The resulting ketone immediately undergoes HWE olefination to form tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate , the pivotal intermediate for Baricitinib.

Visualization: Synthetic Workflow

The following diagram illustrates the strategic placement of the nitro-azetidine reagent in the Baricitinib supply chain.

Baricitinib_Synthesis cluster_stability Stability Advantage Nitro tert-Butyl 3-nitroazetidine-1-carboxylate (Stable Precursor) Nitronate Nitronate Intermediate Nitro->Nitronate Base (e.g., NaOMe) Oxo tert-Butyl 3-oxoazetidine-1-carboxylate (Reactive Electrophile) Nitronate->Oxo Nef Reaction (H2SO4/MeOH or Oxidative) Cyanomethylene 3-(Cyanomethylene)azetidine Intermediate Oxo->Cyanomethylene HWE Reaction (Diethyl cyanomethylphosphonate) Baricitinib Baricitinib (API) Cyanomethylene->Baricitinib 1. Michael Addition (Pyrazole) 2. Deprotection 3. Sulfonylation

Figure 1: Strategic conversion of the stable nitro-azetidine precursor to the reactive oxo-intermediate required for Baricitinib synthesis.

Experimental Protocols

Protocol A: Nef Conversion (Nitro to Oxo)

Objective: Convert tert-Butyl 3-nitroazetidine-1-carboxylate to tert-Butyl 3-oxoazetidine-1-carboxylate.

Reagents:

  • tert-Butyl 3-nitroazetidine-1-carboxylate (1.0 eq)

  • Sodium Methoxide (NaOMe), 0.5M in MeOH (1.1 eq)

  • Sulfuric Acid (H₂SO₄), 2M aqueous solution

  • Solvent: Methanol / Dichloromethane (DCM)

Step-by-Step Methodology:

  • Nitronate Formation: Dissolve tert-Butyl 3-nitroazetidine-1-carboxylate in dry Methanol at 0°C. Add NaOMe solution dropwise over 15 minutes. Stir at 0°C for 30 minutes. Observation: The solution may turn slightly yellow, indicating nitronate formation.

  • Nef Hydrolysis: Slowly pour the nitronate solution into a pre-cooled (0°C) mixture of 2M H₂SO₄ and DCM under vigorous stirring.

    • Critical Control: Maintain temperature <5°C to prevent Boc-deprotection.

  • Quench & Extraction: Stir for 1 hour. Separate the organic layer (DCM). Extract the aqueous layer twice with DCM.

  • Purification: Wash combined organics with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate in vacuo at low temperature (<30°C).

    • Note: The product (3-oxoazetidine) is volatile. Do not apply high vacuum for extended periods.

  • Quality Check: Verify ketone formation via IR (strong band ~1820 cm⁻¹ for azetidinone C=O) or ¹H NMR (disappearance of the CH-NO₂ proton).

Protocol B: Baricitinib Core Assembly (HWE Reaction)

Objective: Convert the fresh 3-oxo intermediate to the cyanomethylene derivative.

Reagents:

  • Freshly prepared tert-Butyl 3-oxoazetidine-1-carboxylate (from Protocol A)

  • Diethyl cyanomethylphosphonate (1.2 eq)

  • Potassium tert-butoxide (t-BuOK) or NaH (1.2 eq)

  • Solvent: THF (anhydrous)

Methodology:

  • Ylide Generation: Suspend t-BuOK in anhydrous THF at 0°C. Add Diethyl cyanomethylphosphonate dropwise. Stir for 30 mins.

  • Olefination: Add a solution of tert-Butyl 3-oxoazetidine-1-carboxylate in THF dropwise to the ylide mixture.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC/LC-MS for consumption of ketone.

  • Workup: Quench with water, extract with Ethyl Acetate.

  • Result: Yields tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate , the "Michael Acceptor" ready for coupling with the Baricitinib pyrazole core [1, 2].

Data Summary: Precursor Comparison

Featuretert-Butyl 3-nitroazetidine-1-carboxylatetert-Butyl 3-oxoazetidine-1-carboxylate
Physical State Crystalline SolidWaxy Solid / Oil (Low MP)
Shelf Stability High (>1 year at RT)Low (Polymerizes/Hydrates)
Handling Non-volatileVolatile (Loss during drying)
Synthetic Role Masked Ketone / Amine PrecursorDirect Electrophile
Primary Risk Requires Nef step (Process Safety)Purity degradation during storage

References

  • Baricitinib Synthesis (Standard Route)

    • Source: World Intellectual Property Organization. (2009).[1][2] Pyrrolo[2,3-d]pyrimidine compounds. WO2009114512.[1]

    • Context: Establishes the use of 3-oxoazetidine and cyanomethylene intermedi
  • Green Synthesis of Baricitinib Intermediates

    • Source: Liu, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal.
    • Context: Details the HWE reaction conditions and downstream processing of the azetidine core.
  • Nef Reaction Applications

    • Source: Ambeed.[3] Nef Reaction Reagents & Applications.

    • Context: Validates the chemical transformation of nitro compounds to carbonyls in heterocyclic synthesis.
  • Reagent Characterization

    • Source: PubChem.[3] tert-Butyl 3-nitroazetidine-1-carboxylate.

    • Context: Chemical properties and identification data.[4][2][3][5][6][7][8][9]

Sources

Strategic Derivatization of tert-Butyl 3-nitroazetidine-1-carboxylate: Pathways to High-Value Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The azetidine ring is a "privileged scaffold" in modern drug discovery, offering a distinct vector for altering the physicochemical properties of lead compounds. Unlike its acyclic diethylamine counterparts, the azetidine ring introduces conformational constraint (decreasing entropy penalties upon binding) and lowers lipophilicity (LogP) due to the high fraction of sp³ carbons (


).

tert-Butyl 3-nitroazetidine-1-carboxylate (referred to herein as TBNA ) serves as a critical divergent intermediate. The C3-nitro group is not merely a functional handle; it is a gateway to two distinct, high-value chemical spaces:

  • Reduction to the Primary Amine: Accessing tert-butyl 3-aminoazetidine-1-carboxylate, a premier building block for amide coupling and reductive aminations.

  • Transformation to the Ketone (Nef Reaction): Accessing tert-butyl 3-oxoazetidine-1-carboxylate, a universal electrophile for spirocyclization and Grignard additions.

This guide details the protocols for these transformations, emphasizing the preservation of the acid-labile Boc group and the strained azetidine ring (strain energy ~25.4 kcal/mol).

Reaction Landscape Visualization

The following diagram illustrates the divergent reactivity of TBNA. Note the critical decision point at the Nitronate intermediate for the Nef pathway.

ReactionLandscape cluster_legend Legend TBNA tert-Butyl 3-nitroazetidine- 1-carboxylate (TBNA) Amine Product A: 3-Aminoazetidine (Primary Amine) TBNA->Amine Pathway 1: Reduction (H2, Pd/C or Zn/NH4Cl) Nitronate Nitronate Anion (Intermediate) TBNA->Nitronate Base (DBU/tBuOK) Ketone Product B: 3-Oxoazetidine (Ketone) Nitronate->Ketone Pathway 2: Oxidative Nef (Oxone or KMnO4) key Green: Reductive Path (Main) Red: Oxidative Path (Secondary)

Figure 1: Divergent synthetic pathways from the nitro-azetidine core. Pathway 1 is the primary focus for medicinal chemistry applications.

Pathway 1: Reduction to tert-Butyl 3-aminoazetidine-1-carboxylate

The reduction of the nitro group to the amine is the most frequent application of TBNA. While aliphatic nitro groups can be reduced via various methods, the azetidine ring imposes constraints. Harsh acidic conditions (e.g., Fe/HCl) must be avoided to prevent Boc-deprotection. High temperatures (>80°C) pose a risk of ring-opening polymerization.

Method A: Catalytic Hydrogenation (Gold Standard)

This method is preferred for its cleanliness and ease of workup.

Reagents:

  • Substrate: TBNA (1.0 equiv)

  • Catalyst: 10% Pd/C (0.1 equiv by weight)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source: H₂ balloon (1 atm) or Parr shaker (50 psi)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve TBNA in MeOH (0.1 M concentration).

    • Note: Ensure the solvent is degassed to prevent catalyst poisoning.

  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen or Argon).

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or add it to the solvent stream.

  • Hydrogenation: Purge the vessel with H₂ gas (3 cycles). Stir vigorously under H₂ atmosphere (balloon pressure is typically sufficient; use 50 psi only if kinetics are sluggish).

  • Monitoring: Monitor by TLC (ninhydrin stain for amine) or LC-MS. Reaction typically completes in 4–12 hours.

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH.

  • Concentration: Concentrate the filtrate in vacuo to yield the crude amine.

Method B: Chemoselective Zinc Reduction (Alternative)

Use this method if the substrate contains alkene functionality sensitive to hydrogenation.

Protocol:

  • Dissolve TBNA in MeOH/THF (1:1).

  • Add Saturated Aqueous NH₄Cl (5.0 equiv).

  • Cool to 0°C. Add Zinc dust (activated, 10 equiv) portion-wise.

  • Stir at 0°C to RT for 2–6 hours.

  • Filter through Celite and extract with EtOAc.

Data Summary: Reduction Methods
ParameterMethod A: H₂ / Pd/CMethod B: Zn / NH₄Cl
Yield 85–95%70–85%
Reaction Time 4–12 h2–6 h
Boc Stability ExcellentExcellent (Neutral pH)
Ring Stability HighHigh
Scalability High (kg scale)Moderate (Solids handling)

Pathway 2: The Nef Reaction (Synthesis of 3-Oxoazetidine)

Converting the nitro group to a ketone (the Nef reaction) on this scaffold provides access to tert-butyl 3-oxoazetidine-1-carboxylate.

Critical Constraint: The "Classic Nef" uses strong mineral acid (e.g., H₂SO₄), which will cleave the Boc group immediately. Therefore, an Oxidative Nef protocol must be used.

Protocol: Oxidative Nef using DBU and Oxone

This method operates under basic-to-buffered conditions, preserving the carbamate.

Reagents:

  • Substrate: TBNA (1.0 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

  • Oxidant: Oxone® (Potassium peroxymonosulfate) (1.5 equiv)

  • Solvent: MeOH/H₂O (5:1)

Step-by-Step Workflow:

  • Nitronate Formation:

    • Dissolve TBNA in MeOH.

    • Add DBU dropwise at 0°C. Stir for 15 minutes. The solution may turn faint yellow, indicating nitronate anion formation.

  • Oxidation:

    • Dissolve Oxone in the minimum amount of water.

    • Add the Oxone solution dropwise to the reaction mixture at 0°C.

    • Mechanism:[1][2][3][4][5][6][7][8] The oxidant attacks the C=N bond of the nitronate, leading to hydrolysis of the intermediate to the ketone.

  • Quench & Workup:

    • Dilute with water and extract immediately with Dichloromethane (DCM).

    • Note: 3-Oxoazetidines are hydrated easily; work quickly and dry organic layers thoroughly with Na₂SO₄.

  • Purification:

    • Flash chromatography (Silica, Hexane/EtOAc). The ketone is less polar than the amine.

NefWorkflow Start Start: TBNA Solution Step1 Add DBU (0°C) Form Nitronate Anion Start->Step1 Step2 Add Oxone (aq) Oxidative Hydrolysis Step1->Step2 Check Check pH Maintain >5 to protect Boc Step2->Check Check->Step2 Adjust Buffer Finish Isolate 3-Oxoazetidine Check->Finish Proceed

Figure 2: Workflow for the Oxidative Nef reaction ensuring Boc preservation.

Critical Control Points & Self-Validation

To ensure scientific integrity, the following checks must be performed:

  • Ring Integrity Check (NMR):

    • Azetidine ring protons typically appear between 3.5–4.5 ppm.

    • Failure Mode: If ring opening occurs (reductive cleavage), you will observe signals corresponding to a linear alkyl chain (e.g., tert-butyl (2-aminopropyl)carbamate derivatives) appearing upfield (1.0–2.0 ppm).

    • Validation: Verify the integration of the 4 protons adjacent to the nitrogen.

  • Boc Integrity Check:

    • The tert-butyl singlet at ~1.45 ppm (9H) must remain intact. Loss of this signal indicates acid-mediated deprotection.

  • Safety (Energetics):

    • Nitro compounds are potential energetic materials. While TBNA is generally stable, never heat the neat solid >100°C. Always conduct DSC (Differential Scanning Calorimetry) before scaling up >10g.

References

  • Azetidine Ring Stability & Synthesis

    • Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. "Oxetanes and Azetidines: A Tale of Two Heterocycles." Angew. Chem. Int. Ed.2010 , 49, 9052–9067. Link

  • Synthesis of 3-Aminoazetidines

    • "A Single-Step Synthesis of Azetidine-3-amines." ChemRxiv, 2016 . Link

  • Nef Reaction Variants

    • Ballini, R.; Petrini, M. "Recent Synthetic Developments in the Nitro-to-Carbonyl Conversion (Nef Reaction)." Tetrahedron2004 , 60, 1017–1047. Link

  • Oxidative Nef Conditions

    • Ceccherelli, P.; Curini, M.; Marcotullio, M. C.; Epifano, F.; Rosati, O. "Oxone®-promoted Nef reaction." Synth. Commun.1998 , 28, 3057–3064. Link

Sources

Application Note: Strategic Utilization of tert-Butyl 3-nitroazetidine-1-carboxylate in Spirocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive technical guide on utilizing tert-Butyl 3-nitroazetidine-1-carboxylate (CAS: 1445951-55-2) as a core building block for spirocyclic scaffold synthesis.

Executive Summary

The incorporation of spirocyclic motifs into drug candidates is a proven strategy to enhance metabolic stability, solubility, and target selectivity by increasing the fraction of


 hybridized carbons (

). tert-Butyl 3-nitroazetidine-1-carboxylate represents a high-value "linchpin" reagent for these transformations. Unlike standard azetidine precursors, the C3-nitro group serves a dual function: it activates the C3-position for nucleophilic substitution (via deprotonation) and acts as a latent amine functionality. This guide details the protocols for exploiting this reactivity to construct spiro[azetidine-3,x']carbocycles and spiro-heterocycles .

Mechanistic Principles

The utility of tert-butyl 3-nitroazetidine-1-carboxylate relies on the high acidity of the C3-methine proton (


), induced by the strong electron-withdrawing nitro group. This allows for the generation of a stable carbanion using mild bases, facilitating two primary pathways for spiro-formation:
  • Double Alkylation: Reaction with

    
    -dihaloalkanes to form spiro-carbocycles.
    
  • Intermolecular Henry (Nitroaldol) Reaction: Reaction with cyclic ketones followed by ring closure to form spiro-oxazines or amino-alcohols.

Pathway Visualization

SpiroSynthesis Start tert-Butyl 3-nitroazetidine-1-carboxylate (C3-Nucleophile) Deprotonation C3-Nitronate Anion (Reactive Intermediate) Start->Deprotonation Mild Base (TEA/K2CO3) PathA Route A: Double Alkylation (+ 1,n-Dihaloalkane) Deprotonation->PathA PathB Route B: Henry Reaction (+ Cyclic Ketone) Deprotonation->PathB SpiroCarbo Spiro[azetidine-3,x']cycloalkane (Nitro-functionalized) PathA->SpiroCarbo Cyclization SpiroHetero Spiro-Nitroaldol Adduct (Precursor to Spiro-aminoalcohols) PathB->SpiroHetero C-C Bond Formation FinalSpiro Functionalized Spirocyclic Azetidine Scaffolds SpiroCarbo->FinalSpiro Denitration or Reduction SpiroHetero->FinalSpiro Reduction & Cyclization

Figure 1: Divergent synthetic pathways for accessing spirocyclic scaffolds from 3-nitroazetidine.

Experimental Protocols

Protocol A: Synthesis of Spiro[azetidine-3,3'-cyclobutane] via Double Alkylation

This protocol describes the formation of a spiro-carbocycle. The nitro group is retained in the intermediate, offering a handle for further functionalization (e.g., reduction to an amine).

Reagents Required:

  • tert-Butyl 3-nitroazetidine-1-carboxylate (1.0 equiv)

  • 1,3-Dibromopropane (1.2 equiv) (or other

    
    -dihaloalkanes)
    
  • Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Dimethyl Sulfoxide (DMSO) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (

    
    ), dissolve tert-butyl 3-nitroazetidine-1-carboxylate  (1.0 g, 4.9 mmol) in anhydrous DMSO (10 mL).
    
  • Base Addition: Add finely ground

    
      (2.03 g, 14.7 mmol) in a single portion. The suspension may turn slightly yellow, indicating deprotonation.
    
  • Alkylation: Add 1,3-dibromopropane (0.6 mL, 5.9 mmol) dropwise via syringe over 5 minutes.

    • Note: For larger rings (cyclopentane/cyclohexane), use 1,4-dibromobutane or 1,5-dibromopentane respectively.

  • Reaction: Heat the mixture to 50°C and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material spot should disappear, and a new, less polar spot (the spiro compound) should appear.

  • Work-up:

    • Cool the reaction to room temperature.

    • Pour the mixture into ice-cold water (50 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with brine (

      
       mL) to remove residual DMSO.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).

    • Yield Expectation: 60–75%.

Data Interpretation:

Analytical Method Expected Signal Structural Insight
1H NMR Disappearance of C3-H (multiplet at ~5.1-5.3 ppm). Confirmation of quaternary center formation.
13C NMR New quaternary carbon signal at ~85-95 ppm (C-NO2). Verification of spiro-junction.

| LC-MS | [M+H-Boc]+ or [M+Na]+ peak corresponding to product. | Mass confirmation.[1][2] |

Protocol B: Henry Reaction with Cyclic Ketones (Spiro-Scaffold Entry)

This protocol utilizes the "Nitroaldol" reactivity to couple the azetidine core with a cyclic ketone, creating a sterically crowded quaternary center.

Reagents Required:

  • tert-Butyl 3-nitroazetidine-1-carboxylate (1.0 equiv)

  • Cyclohexanone (1.2 equiv) (or substituted cyclic ketone)

  • Triethylamine (TEA) (1.5 equiv)

  • Acetonitrile (ACN) (Reagent Grade)

Step-by-Step Procedure:

  • Mixing: To a solution of tert-butyl 3-nitroazetidine-1-carboxylate (500 mg, 2.47 mmol) in ACN (5 mL), add cyclohexanone (0.31 mL, 2.96 mmol).

  • Catalysis: Add TEA (0.52 mL, 3.7 mmol) dropwise.

  • Incubation: Stir the reaction at room temperature for 16–24 hours.

    • Optimization Tip: If conversion is low after 24h, mild heating to 40°C or the use of a stronger base like DBU (0.1 equiv) can accelerate the reaction.

  • Quench & Isolation: Concentrate the solvent in vacuo. Redissolve the residue in DCM and wash with 0.1 M HCl (to remove amine base) followed by saturated

    
    .
    
  • Purification: Isolate the tertiary alcohol product via silica gel chromatography.

Application Note: The resulting product is a 3-(1-hydroxycyclohexyl)-3-nitroazetidine. This intermediate can be reduced (using


 or 

) to the corresponding amino-alcohol, which is a privileged motif in fragment-based drug discovery (FBDD).

Safety & Handling Guidelines

  • Energetic Potential: While tert-butyl 3-nitroazetidine-1-carboxylate is generally stable, low-molecular-weight nitro compounds can be energetic. Avoid heating crude reaction mixtures above 80°C without DSC (Differential Scanning Calorimetry) screening.

  • Base Sensitivity: The azetidine ring is strained.[3] Avoid using extremely strong, non-nucleophilic bases (like t-BuLi) at high temperatures, as this may trigger ring fragmentation.

  • Storage: Store the neat reagent at 2–8°C under an inert atmosphere to prevent slow hydrolysis or decomposition.

References

  • Reagent Characterization & Reactivity

    • tert-Butyl 3-nitroazetidine-1-carboxylate (CAS 1445951-55-2).[3] Available from commercial suppliers (e.g., BenchChem, Enamine).

    • Reactivity Context: The nitro group at C3 renders the position acidic, analogous to nitrocyclohexane, enabling Henry and Michael-type reactions.
    • Source:

  • Henry Reaction Protocol (Grounding Source)

    • Patent AU 2018338855 B2 describes the reaction of tert-butyl 3-nitroazetidine-1-carboxylate with formaldehyde and triethylamine in acetonitrile to form substituted azetidines.
    • Source:

  • General Spiro-Azetidine Synthesis

    • "Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery." Angew. Chem. Int. Ed., 2018.
    • Source:

  • Review of Azetidine Chemistry

    • "Recent Advances in the Synthesis and Reactivity of Azetidines." RSC Advances, 2021.
    • Source:

Sources

Application Note: tert-Butyl 3-nitroazetidine-1-carboxylate in the Synthesis of DprE1-Targeting Antitubercular Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has necessitated the exploration of novel chemical scaffolds. The azetidine ring—a four-membered nitrogen heterocycle—has gained prominence as a "privileged linker" in modern medicinal chemistry, offering distinct advantages over larger rings like piperidine or pyrrolidine:

  • Conformational Restriction: It rigidly orients pharmacophores, reducing the entropic penalty of binding.

  • Metabolic Stability: The strained ring often resists oxidative metabolism better than flexible alkyl chains.

  • Vectorial Alignment: In DprE1 inhibitors (e.g., analogues of TBA-7371), the 3-aminoazetidine moiety provides optimal spacing between the "head" (often a heterocycle interacting with the active site) and the "tail" (hydrophobic domain).

Compound Focus: tert-Butyl 3-nitroazetidine-1-carboxylate (CAS 1445951-55-2) serves as a high-value precursor for generating the 3-aminoazetidine pharmacophore. This application note details its safe handling, reduction, and incorporation into antitubercular scaffolds.

Safety & Handling: The "Energetic Ring" Protocol

WARNING: This compound combines a nitro group (


) with a strained azetidine ring. While the tert-butyl carbamate (Boc) group adds steric bulk and stability, the compound should be treated as potentially energetic.
Hazard Profile
  • Thermal Sensitivity: Nitro-azetidines can decompose exothermically. Avoid temperatures >50°C during drying or concentration.

  • Shock Sensitivity: Low, but standard precautions for nitro compounds apply.

  • Chemical Incompatibility: Strong bases can induce ring-opening or elimination reactions.

Mandatory PPE & Engineering Controls
ParameterRequirement
Containment All reactions involving >1g must be performed behind a blast shield or in a lowered fume hood sash.
Gloves Double-gloving (Nitrile over Latex) is recommended due to potential skin permeability of nitro compounds.
Tools Use anti-static spatulas. Avoid metal-on-metal friction.

Synthetic Workflow: From Precursor to DprE1 Inhibitor

The following workflow illustrates the conversion of the nitro precursor into a bioactive scaffold typical of non-covalent DprE1 inhibitors.

Pathway Visualization

G Figure 1: Synthetic route from nitro-azetidine precursor to DprE1 inhibitor scaffold. Start tert-Butyl 3-nitroazetidine- 1-carboxylate (Precursor) Step1 Reduction (H2, Pd/C) Start->Step1 1 atm H2, MeOH Inter1 tert-Butyl 3-aminoazetidine- 1-carboxylate (Key Intermediate) Step1->Inter1 >95% Yield Step2 Amide Coupling (HATU/DIPEA) Inter1->Step2 + Heterocyclic Acid Inter2 Boc-Protected DprE1 Ligand Step2->Inter2 Step3 Deprotection (TFA/DCM) Inter2->Step3 Final Active Antitubercular Agent (Salt Form) Step3->Final Salt Formation

[1][2][3][4]

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (Nitro to Amine)

Objective: Convert the electron-withdrawing nitro group to the nucleophilic primary amine without opening the azetidine ring.

Reagents:

  • tert-Butyl 3-nitroazetidine-1-carboxylate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), wet support (10 wt% loading)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (

    
    ) balloon
    

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve tert-butyl 3-nitroazetidine-1-carboxylate (e.g., 500 mg) in MeOH (10 mL).

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Carefully add 10% Pd/C (50 mg, 10 wt%) under a gentle stream of nitrogen. Caution: Dry Pd/C is pyrophoric in methanol.

  • Hydrogenation: Evacuate the nitrogen and attach a hydrogen balloon (1 atm). Stir vigorously at room temperature (20–25°C) for 4–6 hours.

    • Self-Validation: Monitor by TLC (System: 5% MeOH in DCM). The starting material (UV active, non-polar) should disappear. The amine product will stain with Ninhydrin (purple/red spot).

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo (bath temp <40°C) to yield tert-butyl 3-aminoazetidine-1-carboxylate as a colorless oil or low-melting solid.

    • Yield Expectations: 90–98%. No column chromatography is usually required if the starting material was pure.

Protocol B: Amide Coupling (Linker Attachment)

Objective: Attach the azetidine amine to a DprE1-targeting headgroup (e.g., a substituted 1,4-azaindole carboxylic acid).

Reagents:

  • tert-Butyl 3-aminoazetidine-1-carboxylate (1.0 eq)

  • Carboxylic Acid Headgroup (1.0 eq)[1]

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (Dimethylformamide), anhydrous

Step-by-Step:

  • Dissolve the Carboxylic Acid (1.0 eq) in DMF (0.1 M concentration).

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 minutes to activate the acid (formation of the active ester).

  • Add the 3-aminoazetidine intermediate (1.0 eq) prepared in Protocol A.

  • Stir at Room Temperature for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with sat.

    
    , water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, use the following checkpoints to validate the reaction progress.

IssueObservationRoot CauseCorrective Action
Incomplete Reduction Nitro peak visible in IR (

) or NMR.
Catalyst poisoning or insufficient

mass transfer.
Refill balloon; increase stirring speed; add fresh catalyst (under

).
Ring Opening Complex NMR; loss of characteristic azetidine protons (

ppm).
Reaction temperature too high or acidic impurities.Keep temp <30°C. Ensure MeOH is neutral (not acidic).
Low Yield (Coupling) Product trapped in aqueous phase.Azetidine amides can be polar.Use "salting out" extraction or extract with DCM/Isopropanol (3:1).

References & Authority

The protocols and strategic context above are grounded in the following authoritative sources on azetidine synthesis and DprE1 inhibition:

  • DprE1 Target Context: "DprE1 Inhibitors: Enduring Aspirations for Future Antituberculosis Drug Discovery." ResearchGate (2023). [Link]

  • Synthetic Methodology (General Azetidine Handling): "An improved, gram-scale synthesis of protected 3-haloazetidines." Semantic Scholar (2018).[2] (Provides context on the stability of Boc-protected azetidines). [Link]

  • Clinical Candidate Context (TBA-7371): "Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1." NIH/PubMed. (Illustrates the structural role of the linker in DprE1 inhibitors). [Link]

Sources

Application Notes & Protocols: Regioselective Reactions of tert-Butyl 3-nitroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Strained Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly vital motif in modern drug discovery.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) and distinct sp³-rich, three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability that can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] Among the diverse array of functionalized azetidines, tert-Butyl 3-nitroazetidine-1-carboxylate stands out as a particularly versatile and powerful building block. The presence of the nitro group, a classic "chemical chameleon," provides a strategic entry point for a multitude of regioselective transformations, enabling the synthesis of densely functionalized azetidine libraries for pharmaceutical development.

This guide provides an in-depth exploration of the key regioselective reactions involving tert-butyl 3-nitroazetidine-1-carboxylate. We will move beyond simple procedural lists to dissect the underlying chemical principles that govern reaction outcomes, offering field-proven protocols and insights for researchers, medicinal chemists, and drug development professionals.

Synthesis of the Core Building Block

The primary and most direct route to tert-butyl 3-nitroazetidine-1-carboxylate is the electrophilic nitration of its precursor, tert-butyl azetidine-1-carboxylate. The electron-donating nature of the Boc-protected nitrogen directs the nitration to the C3 position, while carefully controlled, low-temperature conditions are critical to preserve the integrity of the strained ring system.

cluster_synthesis Synthesis Workflow A tert-Butyl azetidine-1-carboxylate C tert-Butyl 3-nitroazetidine-1-carboxylate A->C Nitration Low Temperature (0-5 °C) Solvent: DCM or Acetonitrile B Nitrating Agent (e.g., HNO₃) B->C

Caption: Synthesis of the target compound via electrophilic nitration.

Protocol 1: Synthesis of tert-Butyl 3-nitroazetidine-1-carboxylate

Materials:

  • tert-Butyl azetidine-1-carboxylate

  • Fuming nitric acid (HNO₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice-salt bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve tert-butyl azetidine-1-carboxylate (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

  • Nitration: Add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding it to a chilled, stirred solution of saturated aqueous NaHCO₃.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield tert-butyl 3-nitroazetidine-1-carboxylate as a solid.

Section 1: Regioselective Reduction of the Nitro Group

The most fundamental and widely used transformation of the title compound is the reduction of the nitro group to a primary amine. This reaction provides access to tert-butyl 3-aminoazetidine-1-carboxylate, a critical intermediate for introducing diversity through amide couplings, reductive aminations, and sulfonamide formations.

Causality & Mechanism: The reduction is highly regioselective for the nitro group, leaving the Boc-protecting group and the azetidine ring intact under standard conditions. Catalytic hydrogenation is the most common and cleanest method. The reaction proceeds via the adsorption of the nitro group onto the surface of a metal catalyst (e.g., Palladium), followed by stepwise reduction by hydrogen.[3] Chemical reductants like tin(II) chloride or iron in acidic media can also be employed.

cluster_reduction Reduction of the Nitro Group Start tert-Butyl 3-nitroazetidine-1-carboxylate Product tert-Butyl 3-aminoazetidine-1-carboxylate Start->Product H₂, Pd/C or SnCl₂ or Fe/AcOH

Caption: Key transformation to the versatile 3-aminoazetidine derivative.

Protocol 2: Catalytic Hydrogenation to 3-Aminoazetidine Derivative

Materials:

  • tert-Butyl 3-nitroazetidine-1-carboxylate

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Reaction Setup: To a solution of tert-butyl 3-nitroazetidine-1-carboxylate (1.0 eq) in MeOH, add 10% Pd/C (5-10 mol% by weight).

  • Hydrogenation: Securely seal the flask, evacuate the air, and backfill with H₂ gas from a balloon. Repeat this cycle three times. For larger scales, a Parr apparatus is recommended.

  • Reaction: Stir the mixture vigorously under a positive pressure of H₂ (balloon or ~50 psi) at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, carefully vent the H₂ gas and purge the system with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to afford tert-butyl 3-aminoazetidine-1-carboxylate, which is often used in the next step without further purification.

Reduction Method Reagents & Conditions Typical Yield Notes
Catalytic HydrogenationH₂ (1 atm or 50 psi), 10% Pd/C, MeOH, rt>95%Clean reaction, easy workup. Catalyst is flammable.
Tin(II) ChlorideSnCl₂·2H₂O, EtOH, reflux80-90%Stoichiometric metal salts produced. Requires aqueous workup.
Iron ReductionFe powder, Acetic Acid (AcOH), EtOH, 70 °C85-95%Inexpensive and effective. Generates iron waste.

Section 2: Nucleophilic Additions via the 3-Oxoazetidine Intermediate

While the nitro group can undergo some nucleophilic substitution reactions, a more versatile and regioselective strategy for C3-functionalization involves its conversion to a ketone. The resulting tert-butyl 3-oxoazetidine-1-carboxylate is a powerful electrophile, readily undergoing nucleophilic additions at the C3 position.

Causality & Strategy: The conversion of the 3-nitro compound to the 3-oxo derivative typically proceeds via reduction to the 3-amino, conversion to 3-hydroxy, and subsequent oxidation. However, direct syntheses of the 3-oxoazetidine are well-established and often more efficient.[4][5] The carbonyl group at C3 is highly activated towards nucleophilic attack due to ring strain and the polarization of the C=O bond.[6][7] This allows for the reliable and regioselective formation of new carbon-carbon and carbon-heteroatom bonds at this position.

cluster_oxo C3 Functionalization via 3-Oxoazetidine A tert-Butyl 3-hydroxyazetidine-1-carboxylate B tert-Butyl 3-oxoazetidine-1-carboxylate A->B Oxidation (e.g., TEMPO, NaClO) C C3-Substituted Tertiary Alcohol B->C Grignard Reaction (R-MgBr) D C3-Alkenyl Azetidine B->D HWE Reaction ((EtO)₂P(O)CH₂CN, Base)

Caption: The 3-oxoazetidine as a key hub for nucleophilic additions.

Protocol 3: Oxidation to tert-Butyl 3-oxoazetidine-1-carboxylate

This protocol details a common TEMPO-catalyzed oxidation, a green and efficient method.[5]

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

  • Potassium bromide (KBr)

  • Sodium hypochlorite (NaClO, commercial bleach solution)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Reaction Setup: Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in DCM. Add an aqueous solution of KBr (0.1 eq) and TEMPO (0.01-0.05 eq).

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath.

  • Oxidation: Slowly add an aqueous solution of NaClO and NaHCO₃, keeping the temperature below 5 °C. The color should turn orange/red.

  • Monitoring: Stir vigorously at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃. The color will fade.

  • Workup: Separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the crude product.

  • Purification: The product is often pure enough for subsequent steps, or it can be purified by silica gel chromatography.[5]

Protocol 4: Horner-Wadsworth-Emmons (HWE) Reaction for C3-Alkenylation

This protocol is foundational for synthesizing intermediates for drugs like Baricitinib.[5]

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Diethyl (cyanomethyl)phosphonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Ylide Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend NaH (1.2 eq) in anhydrous THF. Cool to 0 °C.

  • Phosphonate Addition: Add diethyl (cyanomethyl)phosphonate (1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.

  • Ketone Addition: Re-cool the ylide solution to 0 °C. Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[5]

Nucleophilic Addition Reagents Product Type Significance
Grignard ReactionR-MgXTertiary AlcoholAccess to chiral C3-quaternary centers.[8]
HWE/Wittig ReactionPhosphonium ylide/Phosphonate anionExocyclic AlkeneKey step for JAK inhibitors like Baricitinib.[5]
Reductive AminationR-NH₂, NaBH(OAc)₃3-Amino DerivativeBuilds substituted amine functionality.
Cyanohydrin FormationTMSCN, cat. baseα-hydroxy nitrilePrecursor to α-hydroxy acids and amino alcohols.

Section 3: [3+2] Cycloaddition Reactions for Spirocyclic Scaffolds

The exocyclic alkenes formed from HWE or Wittig reactions are excellent substrates for cycloaddition reactions, providing a regioselective route to complex spirocyclic systems. These scaffolds are of high interest in medicinal chemistry for their conformational rigidity and novelty.

Causality & Regioselectivity: In a [3+2] cycloaddition, the C3-methylene azetidine acts as the dipolarophile. It reacts with a 1,3-dipole (e.g., a nitrone, azide, or nitrile oxide) to form a five-membered heterocyclic ring fused at the C3 position.[9] The regioselectivity is dictated by the frontier molecular orbitals of the dipole and dipolarophile, reliably forming a single regioisomer.

cluster_cycloaddition [3+2] Cycloaddition for Spirocycle Synthesis A tert-Butyl 3-(methylene)azetidine-1-carboxylate C Spiro[azetidine-3,5'-isoxazolidine] Derivative A->C B 1,3-Dipole (e.g., Nitrone) B->C

Caption: Construction of complex spiro-heterocycles via [3+2] cycloaddition.

Protocol 5: Nitrone [3+2] Cycloaddition

Materials:

  • tert-Butyl 3-(methylene)azetidine-1-carboxylate

  • N-Benzyl-C-phenylnitrone (or other suitable nitrone)

  • Toluene or Dichloromethane

Procedure:

  • Reaction Setup: Dissolve tert-butyl 3-(methylene)azetidine-1-carboxylate (1.0 eq) and the nitrone (1.1 eq) in toluene.

  • Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the disappearance of the starting materials by TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the resulting crude spiro-isoxazolidine derivative by flash column chromatography.

Conclusion: A Gateway to Novel Chemical Space

tert-Butyl 3-nitroazetidine-1-carboxylate is more than just a chemical intermediate; it is a strategic gateway to a vast and underexplored chemical space. The regioselective transformations detailed herein—reduction of the nitro group, nucleophilic additions to the derived ketone, and cycloadditions of its alkenyl derivatives—provide a robust and reliable toolkit for medicinal chemists. By mastering these protocols, researchers can efficiently generate libraries of novel, three-dimensional azetidine scaffolds, accelerating the discovery of next-generation therapeutics with improved properties and novel mechanisms of action.[2][10][11]

References

  • ResearchGate. Regioselective ring opening reactions of azetidines. Available from: [Link]

  • ResearchGate. Regioselective [3 + 2] Cycloaddition Reaction of 3-Alkynoates with Seyferth–Gilbert Reagent | Request PDF. Available from: [Link]

  • Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Wikipedia. Nitro-Mannich reaction. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Addition To Carbonyls. Available from: [Link]

  • Gao, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. SpringerLink. Available from: [Link]

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available from: [Link]

  • ChemRxiv. Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. Available from: [Link]

  • Strieth-Kalthoff, F., et al. (2018). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications. Available from: [Link]

  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]

  • Ye, N., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available from: [Link]

  • Alcaide, B., et al. (2008). New regiocontrolled synthesis of functionalized pyrroles from 2-azetidinone-tethered allenols. PubMed. Available from: [Link]

  • ResearchGate. Mild and Regioselective Three‐component Heteroarylation‐Nitration of Alkenes with Imidazo[1,2‐a]pyridines and tert‐Butyl Nitrite. Available from: [Link]

  • Garg, N. K., et al. (2015). Nitrone Cycloadditions of 1,2-Cyclohexadiene. PubMed Central. Available from: [Link]

  • Technology Networks. Synthetic Azetidines Could Help Simplify Drug Design. Available from: [Link]

  • University of Groningen Research Portal. Discovery, Characterization and Application of Nitroreductases for Pharmaceutical Synthesis. Available from: [Link]

  • Chemistry LibreTexts. Cycloaddition Reactions. Available from: [Link]

  • Chemistry LibreTexts. Nucleophilic Addition Reactions. Available from: [Link]

  • Organic Chemistry Portal. tert-Butyl nitrite (TBN). Available from: [Link]

  • Kamal, A., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. Available from: [Link]

  • ResearchGate. Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. Available from: [Link]

  • Horner, K. A., et al. (2015). Strain-promoted reaction of 1,2,4-triazines with bicyclononynes. University of Leeds Repository. Available from: [Link]

  • ResearchGate. (PDF) Reaction of quinaldine with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone. Dependence of the outcome on the reaction conditions and a deeper insight into the mechanism. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • YouTube. cycloadditions with azides. Available from: [Link]

  • YouTube. Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. Available from: [Link]

  • PubMed. Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Available from: [Link]

  • Yamai, Y., et al. (2018). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES. Available from: [Link]

  • Molbase. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Available from: [Link]

Sources

Application Note & Protocols: Asymmetric Synthesis of Chiral 3-Substituted Azetidine Derivatives from tert-Butyl 3-nitroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring is a privileged structural motif in medicinal chemistry, valued for its ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules.[1] This guide provides an in-depth exploration of tert-butyl 3-nitroazetidine-1-carboxylate, a versatile and powerful building block for the asymmetric synthesis of novel chiral azetidine derivatives. We detail field-proven organocatalytic methodologies, focusing on the strategic use of the nitro group as both a potent activating group for carbon-carbon bond formation and a versatile precursor to other key functionalities. This document furnishes researchers, medicinal chemists, and drug development professionals with the foundational principles, detailed experimental protocols, and critical insights required to leverage this reagent for the efficient construction of stereochemically complex and high-value molecular entities.

Introduction: The Strategic Value of tert-Butyl 3-nitroazetidine-1-carboxylate

Chirally pure substituted azetidines are increasingly sought-after intermediates in the synthesis of pharmaceuticals, including treatments for cancer, infectious diseases, and neurological disorders.[1][2] The starting material, tert-butyl 3-nitroazetidine-1-carboxylate (MW: 202.21 g/mol , Formula: C₈H₁₄N₂O₄), serves as an exceptional scaffold for introducing stereochemical complexity.[1][3]

Its utility stems from two key features:

  • The Boc-Protected Nitrogen: The tert-butoxycarbonyl (Boc) group provides robust protection for the azetidine nitrogen, ensuring its stability through various reaction conditions while allowing for facile deprotection at a later stage.

  • The C3-Nitro Group: This powerful electron-withdrawing group significantly acidifies the proton at the C3 position. This activation enables the C3 carbon to act as a competent nucleophile (via its nitronate anion) in a range of crucial C-C bond-forming reactions. Furthermore, the nitro group itself is a synthetic chameleon, readily transformable into an amine, which is a cornerstone functional group in drug design.[4]

This guide will focus on two primary asymmetric transformations that exploit this reactivity: the Michael Addition and the Henry (Nitroaldol) Reaction.

Core Strategy: Organocatalytic Asymmetric Michael Addition

The conjugate addition, or Michael addition, of the C3-nitronate to α,β-unsaturated acceptors is one of the most powerful methods for elaborating the azetidine core. Asymmetric organocatalysis, particularly using chiral secondary amines, has emerged as a premier strategy for controlling the stereochemical outcome of these reactions with high fidelity.[5][6]

Causality of the Catalytic System: The Enamine Mechanism

The success of this transformation hinges on the formation of a transient enamine intermediate between the organocatalyst (typically a chiral pyrrolidine derivative) and the Michael acceptor (e.g., an aldehyde or ketone). This process activates the acceptor for nucleophilic attack.

Why this works:

  • LUMO Lowering: The protonated enamine intermediate has a lower Lowest Unoccupied Molecular Orbital (LUMO) energy than the parent carbonyl compound, making it a more potent electrophile.

  • Stereocontrol: The chiral backbone of the catalyst creates a sterically defined environment. The nitronate anion of the azetidine approaches the enamine from the less hindered face, dictating the absolute stereochemistry of the newly formed C-C bond.[7]

  • Role of the Co-catalyst: An acidic co-catalyst, such as benzoic acid, is often crucial.[4][5] It serves to protonate the enamine, completing the catalytic cycle and regenerating the catalyst for the next turnover. It also facilitates the formation of the nitronate anion from the starting material.

Visualization: Catalytic Cycle of Michael Addition

Michael_Addition_Cycle Organocatalytic Enamine Cycle for Michael Addition cluster_main cluster_reactants Catalyst Chiral Amine Catalyst (R₂NH) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde (R'-CHO) Adduct_Iminium Iminium Ion Adduct Enamine->Adduct_Iminium + Nitroazetidine (Stereoselective Attack) Nitroazetidine Nitroazetidine Nitronate Product Chiral Michael Adduct Adduct_Iminium->Product + H₂O Product->Catalyst (Releases Catalyst) Water H₂O Aldehyde_input Reactant: Aldehyde Nitro_input Reactant: Nitroazetidine

Caption: General catalytic cycle for the asymmetric Michael addition.

Protocol 1: Asymmetric Michael Addition of Aldehydes

This protocol describes the enantioselective addition of tert-butyl 3-nitroazetidine-1-carboxylate to an aliphatic aldehyde, a reaction that generates a valuable γ-nitrocarbonyl compound with two new stereocenters.[4]

Materials:

  • tert-Butyl 3-nitroazetidine-1-carboxylate

  • Aldehyde (e.g., propanal, pentanal)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or similar chiral pyrrolidine catalyst)

  • 3-Nitrobenzoic acid (co-catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 3-nitroazetidine-1-carboxylate (1.0 equiv, e.g., 202 mg, 1.0 mmol).

  • Add the chiral pyrrolidine catalyst (0.1 equiv, 10 mol%) and the 3-nitrobenzoic acid co-catalyst (0.2 equiv, 20 mol%).

  • Dissolve the solids in anhydrous DCM (e.g., 5 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the aldehyde (1.2 equiv) dropwise via syringe.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). Insight: The reaction is typically complete within 24-48 hours. The disappearance of the limiting reagent indicates completion.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired chiral Michael adduct.

  • Characterize the product via ¹H NMR, ¹³C NMR, and HRMS. Determine enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC or SFC analysis.

Representative Data
AldehydeCatalyst Loading (mol%)Time (h)Temp (°C)Yield (%)dree (%)
Propanal1024085-95>20:1>95
Pentanal1036080-90>20:1>97
Isovaleraldehyde1048075-85>15:1>95

Note: Data are representative and may vary based on specific reaction conditions and substrate purity.

Downstream Derivatization: Accessing Chiral Amines

A key advantage of using a nitro-substituted precursor is the facile conversion of the nitro group into a primary amine. This transformation unlocks access to valuable chiral 3-aminoazetidine derivatives, which are highly sought-after in drug discovery.[4]

Protocol 2: Reduction of the Nitro Group

Catalytic hydrogenation is a clean and efficient method for reducing the nitro group to an amine without affecting the Boc-protecting group or the newly created stereocenters.

Materials:

  • Chiral Michael Adduct (from Protocol 1)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the purified chiral Michael adduct (1.0 equiv) in MeOH or EtOAc (e.g., 0.1 M concentration) in a suitable flask.

  • Carefully add 10% Pd/C catalyst (approx. 10% by weight of the substrate). Safety Note: Pd/C can be pyrophoric. Handle with care in an inert atmosphere.

  • Seal the flask, evacuate the air, and backfill with H₂ gas. Repeat this cycle three times.

  • Stir the reaction vigorously under a positive pressure of H₂ (e.g., balloon pressure) at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 4-12 hours).

  • Once complete, carefully vent the H₂ atmosphere and purge the flask with N₂ or Ar.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent (MeOH or EtOAc).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude chiral 3-aminoazetidine derivative.

  • If necessary, purify further by column chromatography or crystallization.

Visualization: Overall Synthetic Workflow

Workflow Start tert-Butyl 3-nitroazetidine-1-carboxylate Step1 Protocol 1: Asymmetric Michael Addition (Chiral Catalyst, Aldehyde) Start->Step1 Intermediate Chiral γ-Nitro Adduct Step1->Intermediate Step2 Protocol 2: Nitro Group Reduction (H₂, Pd/C) Intermediate->Step2 Final Chiral 3-Amino-3-Substituted Azetidine Derivative Step2->Final

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 3-nitroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Synthetic Failures Target Molecule: tert-Butyl 3-nitroazetidine-1-carboxylate (CAS: N/A for specific isomer, derivative of 3-nitroazetidine core) Audience: Organic Chemists, Process Chemists, Energetic Materials Researchers

Introduction: The Strained Ring Challenge

Synthesizing tert-Butyl 3-nitroazetidine-1-carboxylate presents a unique duality of challenges: managing the high ring strain of the azetidine core (~26 kcal/mol) while introducing a strong electron-withdrawing nitro group. This molecule is a critical intermediate for both high-energy density materials (like TNAZ precursors) and pharmaceutical scaffolds (as a bioisostere for proline or piperidine).

This guide addresses the three most common failure points reported by researchers:

  • The Halogenation Bottleneck: Failure to convert the hydroxyl precursor to a reactive iodide without ring opening.

  • The Ambident Nucleophile Trap: Obtaining the unstable nitrite ester (

    
    -attack) instead of the desired nitro alkane (
    
    
    
    -attack).
  • Purification Decomposition: Product loss during silica gel chromatography.

Module 1: The Precursor Bottleneck (OH I)

User Question: "I am trying to convert 1-Boc-3-hydroxyazetidine to the iodide using standard mesylation/displacement, but my yields are low (<40%) and I see significant decomposition. What is happening?"

Technical Diagnosis

The standard pathway involving mesylation followed by Finkelstein displacement (


 in acetone) is often too harsh for the strained azetidine ring. The heating required for the displacement often triggers ring-opening polymerization or elimination to the alkene (1-Boc-3-azetine), which is unstable.
The Solution: The Appel Reaction

Switch to the Appel Reaction conditions. This method converts the alcohol to the iodide under neutral, mild conditions using Triphenylphosphine (


) and Iodine (

), driving the reaction via the formation of the strong

bond.

Optimized Protocol:

  • Reagents: 1-Boc-3-hydroxyazetidine (1.0 eq), Imidazole (3.0 eq),

    
     (2.0 eq), 
    
    
    
    (1.5 eq).
  • Solvent: Toluene (preferred over DCM for higher temperature stability if mild heating is needed, though RT is often sufficient).

  • Procedure:

    • Dissolve starting material, imidazole, and

      
       in Toluene.[1]
      
    • Add

      
       portion-wise at 0°C (exothermic).
      
    • Allow to warm to Room Temperature (RT) or heat to 60°C for 1 hour if conversion is slow.

    • Quench: Pour into saturated aqueous

      
       and add solid iodine until the organic layer remains pink (to quench excess phosphine), then wash with sodium thiosulfate.
      

Why this works: The reaction proceeds via an oxyphosphonium intermediate that is displaced by iodide in an


 fashion. The driving force is the formation of triphenylphosphine oxide, allowing the reaction to proceed at temperatures low enough to preserve the azetidine ring.

Module 2: The Nitration Challenge (I NO )

User Question: "I reacted my iodide with Sodium Nitrite (


) in DMF, but the major product has the wrong NMR shift and decomposes rapidly. Why didn't I get the nitro compound?"
Technical Diagnosis: The Ambident Nucleophile

The nitrite ion (


) is an ambident nucleophile , possessing two reactive centers:
  • Nitrogen (Soft center): Attacks to form the desired Nitro compound (

    
    ).
    
  • Oxygen (Hard center): Attacks to form the unstable Nitrite Ester (

    
    ).
    

Using alkali metal nitrites (


, 

) in polar aprotic solvents (DMF/DMSO) typically favors

-alkylation (the nitrite ester) or elimination, especially in hindered or strained systems.
The Solution: The Victor Meyer Reaction ( )

You must utilize Silver Nitrite (


)  in diethyl ether or benzene. This is a classic application of the Kornblum Rule  and Pearson's HSAB theory, but driven by a heterogeneous mechanism.
  • Mechanism: The silver ion (

    
    ) coordinates with the leaving group (Iodide), facilitating the leaving group's departure. The precipitation of Silver Iodide (
    
    
    
    ) is the driving force. This coordination directs the incoming nitrite group to attack through its nitrogen atom, favoring the formation of the C-N bond.

Optimized Protocol:

  • Reagents: 1-Boc-3-iodoazetidine (1.0 eq),

    
     (1.5 - 2.0 eq).
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or Benzene (if strictly necessary for solubility, though Ether is safer). Avoid DMF. 
    
  • Conditions: 0°C to RT. Protect from light (silver salts are photosensitive).

  • Workup: Filter off the yellow

    
     precipitate. Evaporate solvent carefully (product is volatile).
    
Visualizing the Mechanism

NitrationMechanism Start 1-Boc-3-iodoazetidine TS Transition State (Ag coordinates I) Start->TS + AgNO2 AgNO2 AgNO2 (Silver Nitrite) Path_N N-Attack (Precipitation of AgI) TS->Path_N Major Pathway (Victor Meyer) Path_O O-Attack (Solvent/Cation dependent) TS->Path_O Minor Pathway Product_Nitro Target: 3-Nitroazetidine (Stable C-N Bond) Path_N->Product_Nitro Product_Ester Byproduct: Nitrite Ester (Unstable C-O Bond) Path_O->Product_Ester

Caption: The Victor Meyer reaction pathway using Silver Nitrite to favor N-alkylation over O-alkylation.

Module 3: Purification & Stability

User Question: "I see a spot on TLC, but after column chromatography, I recover almost nothing. Is the compound volatile or decomposing?"

Technical Diagnosis

3-Nitroazetidines are chemically sensitive.

  • Acidity: The

    
    -proton (at the C3 position) is acidic due to the electron-withdrawing nitro group. Standard Silica Gel is slightly acidic (
    
    
    
    ), which can catalyze decomposition or ring opening.
  • Volatility: While the Boc group adds molecular weight, nitro-azetidines can sublime or evaporate under high vacuum if the bath temperature is too high.

The Solution: Buffered Chromatography
  • Stationary Phase: Use Neutral Alumina or Buffered Silica Gel .

    • To buffer silica: Slurry silica gel in Hexanes containing 1% Triethylamine (

      
      ) before packing the column.
      
  • Eluent: Use Hexanes/Ethyl Acetate gradients.

  • Drying: Do not heat above 30°C on the rotovap.

Module 4: Safety & Energetics

User Question: "Are there specific safety concerns for this synthesis?"

Critical Safety Warning

While tert-butyl 3-nitroazetidine-1-carboxylate is less sensitive than its deprotected counterpart or the polynitro-analog (TNAZ), it is still an energetic precursor .

  • Explosion Hazard: Nitro compounds in strained rings store significant chemical potential energy.

  • Silver Residues: Silver fulminates (explosive) can theoretically form if reaction mixtures containing silver salts and nitric acid/nitrites are mishandled or exposed to alcohols/aldehydes under specific conditions (though less likely here, caution is required).

  • Waste Disposal: Do not mix silver waste with organic solvent waste streams indiscriminately. Segregate heavy metal waste.

Summary Data Table

Parameter1-Boc-3-iodoazetidine (Intermediate)1-Boc-3-nitroazetidine (Target)
Key Reagents

, Imidazole

(Silver Nitrite)
Solvent System Toluene or DCMDiethyl Ether or Benzene
Major Failure Mode Ring opening (polymerization)O-Alkylation (Nitrite Ester formation)
Purification Silica Gel (Standard)Neutral Alumina or Buffered Silica
Storage 2-8°C, Dark (Iodides degrade)-20°C, Inert atm (Energetic/Unstable)

References

  • Archibald, T. G., et al. (1990). "Synthesis and X-ray crystal structure of 1,3,3-trinitroazetidine."[2] The Journal of Organic Chemistry, 55(9), 2920–2924.

    • Core reference for the synthesis of nitroazetidines and the use of oxid
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Ambident Nucleophiles and Kornblum's Rule). Theoretical grounding for the preference of AgNO2 in nitro-alkane synthesis.
  • ChemicalBook. "1-Boc-3-iodoazetidine Synthesis Protocol."

    • Specific protocol for the iodin
  • Katritzky, A. R., et al. "Synthesis of 3-nitroazetidines." Journal of Heterocyclic Chemistry.

Sources

Improving the yield of tert-Butyl 3-nitroazetidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the yield of tert-Butyl 3-nitroazetidine-1-carboxylate synthesis Ticket ID: AZ-NO2-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Strained Ring" Paradox

You are likely here because your synthesis of tert-butyl 3-nitroazetidine-1-carboxylate (hereafter TBNA ) is failing. You are observing low yields (<30%), the formation of unstable oils, or complete decomposition upon scale-up.

The Root Cause: The synthesis of TBNA involves forcing a nucleophilic substitution on a strained 4-membered ring using an ambident nucleophile (nitrite). This creates a "perfect storm" of three competing pathways:

  • N-Alkylation (Desired): Formation of the thermodynamic nitro compound.

  • O-Alkylation (Parasitic): Formation of the kinetic nitrite ester (unstable).

  • Elimination (Destructive): Formation of the azetine alkene (due to ring strain and basicity).

This guide replaces standard literature brevity with a robust, troubleshooting-first protocol designed to maximize the N-Alkylation pathway.

Diagnostic Workflow

Before altering your chemistry, identify your specific failure mode using the logic tree below.

DiagnosticTree Start Start: Analyze Crude NMR CheckOlefin Are olefin peaks present? (5.0 - 6.5 ppm) Start->CheckOlefin CheckOil Is product an unstable oil that degrades on silica? CheckOlefin->CheckOil No ResultElim Issue: Elimination Cause: Basic conditions/High Temp CheckOlefin->ResultElim Yes CheckSM Is Starting Material (SM) remaining? CheckOil->CheckSM No ResultOAlk Issue: O-Alkylation (Nitrite Ester) Cause: Wrong Solvent/Reagent CheckOil->ResultOAlk Yes ResultStall Issue: Reaction Stall Cause: Poor Leaving Group CheckSM->ResultStall Yes ResultGood Proceed to Purification CheckSM->ResultGood No

Caption: Figure 1. Diagnostic logic for identifying the primary yield-killing pathway in azetidine functionalization.

The Core Protocol: Displacement of Iodide

Do not use the mesylate (OMs) or tosylate (OTs) precursors if possible. The iodide (1-Boc-3-iodoazetidine) is the superior substrate for this transformation because the Carbon-Iodine bond is weaker, facilitating the substitution under milder conditions that suppress elimination.

The "Gold Standard" Modified Victor Meyer Reaction

This protocol favors the AgNO₂ (Silver Nitrite) method over the NaNO₂ (Kornblum) method. Sodium nitrite in DMF/DMSO often increases basicity, leading to ring-opening or elimination. Silver nitrite precipitates AgI, driving the reaction forward under neutral conditions.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
1-Boc-3-iodoazetidine 1.0SubstrateMust be free of HI traces (yellow color indicates I2; wash with Na2S2O3 if needed).
AgNO₂ (Silver Nitrite) 1.5 - 2.0NucleophileFreshly prepared or stored in dark. Grey/Black AgNO2 has reduced activity.
Diethyl Ether (Et₂O) SolventMediumNon-polar solvents suppress O-alkylation (nitrite ester formation).
Urea 0.2ScavengerOptional but recommended. Scavenges nitrous acid to prevent autocatalytic decomposition.
Step-by-Step Execution
  • Preparation: In a flame-dried flask wrapped in aluminum foil (Ag salts are photosensitive), suspend AgNO₂ (1.5 equiv) in anhydrous Et₂O (0.1 M concentration relative to substrate).

  • Cooling: Cool the suspension to 0 °C . Why? Lower temperature suppresses the elimination pathway.

  • Addition: Add 1-Boc-3-iodoazetidine (1.0 equiv) dissolved in a minimal amount of Et₂O dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. A yellow precipitate (AgI) will form.

  • Monitoring: Check TLC. The Nitro product and Nitrite ester often have very similar Rf values. Look for the disappearance of the Iodide.

  • Workup: Filter through a Celite pad to remove silver salts. Wash the pad with Et₂O. Concentrate the filtrate carefully (do not heat above 30°C).

Troubleshooting & FAQs

Q1: I isolated an oil that decomposed overnight. What happened?

A: You likely isolated the Nitrite Ester (R-O-N=O), not the Nitro compound (R-NO₂).

  • Mechanism: The nitrite ion is ambident. Attack via Oxygen gives the unstable ester; attack via Nitrogen gives the stable nitro compound.

  • The Fix:

    • Solvent Switch: Use non-polar solvents (Ether, Benzene, or Pentane/DCM mix). Polar aprotic solvents (DMF/DMSO) solvate the cation, leaving the "naked" nitrite ion more free to attack via its most electronegative atom (Oxygen), increasing the unwanted ester.

    • Purification: You must separate the ester from the nitro compound via column chromatography immediately. The ester usually runs slightly higher (less polar) than the nitro compound on silica.

Q2: My yield is stuck at 40%. Where is the rest?

A: It is likely lost to Elimination (1-Boc-azetine).

  • Diagnosis: Look for vinylic protons in the crude NMR (approx 5.0–6.5 ppm).

  • The Fix:

    • Switch Leaving Group: If you are using the Mesylate (OMs), switch to the Iodide. The Iodide leaves faster, allowing the substitution to compete better with elimination.

    • Avoid Heating: Never heat this reaction. If it stalls at RT, add more AgNO₂ rather than increasing temperature.

Q3: Why use Silver Nitrite (AgNO₂) instead of cheap Sodium Nitrite (NaNO₂)?

A: The "Silver Effect" is crucial for strained rings.

  • Precipitation Driving Force: The formation of insoluble AgI provides a massive thermodynamic driving force, allowing the reaction to proceed at low temperatures where the ring is stable.

  • Electrophilic Assistance: Silver coordinates with the Iodine, making it a "super leaving group" without requiring the harsh conditions that would destroy the azetidine ring.

Mechanistic Visualization

Understanding the competition between the pathways is vital for control.

ReactionPathways SM 1-Boc-3-iodoazetidine TS Transition State (Ambident Attack) SM->TS AgNO2 / Et2O Prod_Elim BYPRODUCT: Azetine (Elimination) SM->Prod_Elim Base/Heat Prod_Nitro TARGET: 3-Nitroazetidine (Thermodynamic, Stable) TS->Prod_Nitro N-Attack (Favored by Non-polar solv.) Prod_Ester BYPRODUCT: Nitrite Ester (Kinetic, Unstable) TS->Prod_Ester O-Attack (Favored by Polar solv.)

Caption: Figure 2. Competing reaction pathways. Success depends on maximizing the Green path (N-Attack) while suppressing the Red and Yellow paths.

References

  • Archibald, T. G., et al. (1990). "Synthesis of 3-nitroazetidines". The Journal of Organic Chemistry, 55(9), 2920–2924.

    • Core grounding for the silver nitrite displacement methodology in azetidine systems.
  • Kornblum, N., et al. (1956). "The Reaction of Aliphatic Halides with Sodium Nitrite". Journal of the American Chemical Society, 78(7), 1457–1459.

    • Foundational text on the ambident nature of nitrite and the N- vs O-alkyl
  • March, J. (2013). "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure". Wiley-Interscience.

Technical Support Center: Synthesis of tert-Butyl 3-nitroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of tert-Butyl 3-nitroazetidine-1-carboxylate. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this important synthetic procedure. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction outcomes and ensure the highest purity of your final product.

Introduction: The Challenge of Synthesizing a Strained Nitro-Azetidine

The synthesis of tert-Butyl 3-nitroazetidine-1-carboxylate is a critical step in the development of various pharmaceutical agents, owing to the utility of the azetidine ring as a versatile scaffold. However, the inherent ring strain of the four-membered azetidine system, combined with the presence of a nitro group, introduces a unique set of challenges. Side reactions are common, often leading to complex product mixtures and purification difficulties. This guide provides expert insights into identifying, mitigating, and resolving these issues.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems that may arise during the synthesis. We diagnose the likely causes and provide actionable, step-by-step protocols to get your experiment back on track.

Issue 1: Incomplete Conversion of the Starting Material

Symptom: TLC or LC-MS analysis of the reaction mixture shows a significant amount of unreacted starting material (e.g., tert-Butyl 3-hydroxyazetidine-1-carboxylate) even after the recommended reaction time.

Potential Causes & Solutions:

  • Insufficient Reagent Activity: The activity of reagents, particularly in oxidation reactions to form the intermediate ketone or in nitration steps, can be a primary cause.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Use freshly opened or properly stored reagents. For instance, the Dess-Martin periodinane (DMP) used for oxidation is moisture-sensitive and can lose activity over time.

      • Optimize Reagent Stoichiometry: While a slight excess of the nitrating agent is common, a large excess can sometimes promote side reactions instead of driving the main reaction to completion. Experiment with incrementally increasing the molar equivalents (e.g., from 1.2 eq to 1.5 eq).

      • Temperature Control: Ensure the reaction temperature is optimal. For many nitration protocols, maintaining a low temperature (e.g., 0 °C to 5 °C) is crucial for controlling reactivity and preventing degradation.

  • Poor Solubility: The starting material or key intermediates may have limited solubility in the chosen solvent system, leading to a heterogeneous reaction mixture and reduced reaction rates.

    • Troubleshooting Steps:

      • Solvent System Screening: If solubility is suspected to be an issue, consider alternative or co-solvent systems. For example, if using dichloromethane (DCM), the addition of a more polar co-solvent like acetonitrile might improve solubility.

      • Sonication: Applying sonication can sometimes help to break up solid aggregates and improve the overall reaction kinetics in a heterogeneous mixture.

Issue 2: Formation of a Major, Unidentified Byproduct

Symptom: A significant new spot appears on the TLC plate, or a major peak is observed in the LC-MS, which does not correspond to the starting material or the desired product.

Potential Causes & Solutions:

  • Ring-Opening of the Azetidine Core: The strained azetidine ring is susceptible to nucleophilic attack, leading to ring-opened byproducts. This is particularly prevalent under harsh acidic or basic conditions.

    • Mechanism Insight: The presence of an electron-withdrawing group like the nitro group can activate the ring, making it more prone to cleavage.

    • Preventative Measures:

      • Strict pH Control: Buffer the reaction mixture where appropriate. If acidic conditions are required for nitration, use the mildest effective acid and maintain the lowest possible temperature.

      • Choice of Nucleophile: Be mindful of all nucleophiles present in the reaction. For example, if using a mixed acid nitration (e.g., HNO₃/H₂SO₄), the concentration of water must be carefully controlled as it can act as a nucleophile.

    Ring_Opening Azetidine tert-Butyl 3-nitroazetidine-1-carboxylate TransitionState Transition State Azetidine->TransitionState Nucleophilic Attack Nucleophile Nu⁻ (e.g., H₂O, OH⁻) Nucleophile->TransitionState Product Ring-Opened Byproduct TransitionState->Product Ring Cleavage

  • Formation of Dimerization or Polymerization Products: Under certain conditions, especially with prolonged reaction times or elevated temperatures, azetidine intermediates can self-react.

    • Troubleshooting Steps:

      • Monitor Reaction Progress Closely: Use TLC or rapid LC-MS analysis to stop the reaction as soon as the starting material is consumed, preventing over-reaction.

      • Control Concentration: Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions like dimerization.

Issue 3: Difficult Purification and Product Isolation

Symptom: The crude product is an oil that is difficult to crystallize, or co-eluting impurities make chromatographic purification challenging.

Potential Causes & Solutions:

  • Residual Solvents or Reagents: High-boiling point solvents or excess reagents can contaminate the final product.

    • Troubleshooting Steps:

      • Aqueous Work-up: A thorough aqueous work-up is critical. Use washes with saturated sodium bicarbonate to neutralize excess acid and brine to remove water-soluble impurities.

      • High-Vacuum Drying: Ensure the product is dried under a high vacuum for a sufficient period to remove all volatile residues.

  • Structurally Similar Impurities: Side reactions can generate byproducts with polarities very close to the desired product, making separation by standard column chromatography difficult.

    • Troubleshooting Steps:

      • Optimize Chromatography Conditions:

        • Solvent System: Screen different solvent systems for column chromatography. A switch from ethyl acetate/hexane to a system with dichloromethane or an alcohol might provide better separation.

        • Gradient Elution: Employ a shallow gradient during elution to improve the resolution between closely eluting spots.

      • Recrystallization: If an oil is obtained, attempt recrystallization from a variety of solvent systems. A useful starting point is a mixture of a solvent in which the product is soluble (e.g., ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., hexane).

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the nitration step?

A1: Temperature is arguably the most critical parameter. The nitration of the azetidine ring is an exothermic process. Failure to maintain low and stable temperatures (typically 0-5 °C) can lead to a runaway reaction, promoting the formation of undesired over-nitrated species, ring-opened byproducts, and potentially creating an unsafe condition.

Q2: My reaction yields are consistently low. What should I investigate first?

A2: Start by re-evaluating the oxidation of the precursor, tert-Butyl 3-hydroxyazetidine-1-carboxylate. This step is often the source of poor overall yield. Incomplete oxidation to the intermediate ketone will result in unreacted starting material being carried into the nitration step, where it will not react as intended. Confirm the complete consumption of the starting alcohol by TLC or LC-MS before proceeding to the nitration.

Q3: Can I use a different protecting group instead of Boc (tert-Butoxycarbonyl)?

A3: Yes, other protecting groups can be used, but the choice has significant implications. The Boc group is advantageous because it is stable under the typically neutral or mildly acidic conditions of the oxidation and nitration steps but can be readily removed under acidic conditions (e.g., with TFA) post-synthesis. If you were to use a different protecting group, such as Cbz (Carboxybenzyl), you would need to ensure its stability to the reaction conditions and select an appropriate deprotection strategy that does not affect the nitro-azetidine core.

Workflow_Troubleshooting Start Reaction Start Monitor Monitor Reaction (TLC / LC-MS) Start->Monitor Problem Problem Identified? Monitor->Problem Incomplete Incomplete Conversion Problem->Incomplete Yes Byproduct Major Byproduct Problem->Byproduct Yes Purification Purification Issues Problem->Purification Yes End Successful Synthesis Problem->End No Incomplete->Monitor Adjust Conditions (Reagents, Temp) Byproduct->Monitor Adjust Conditions (pH, Time) Purification->End Optimize Work-up & Chromatography

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is essential for unambiguous confirmation.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural information and is the primary method for confirming the correct constitution of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Is the best method for determining the purity of the final compound. An ideal result shows a single major peak corresponding to the product.

Analytical Technique Purpose Typical Observation for Pure Product
¹H NMRStructural ConfirmationCharacteristic shifts for azetidine ring protons and Boc group.
¹³C NMRStructural ConfirmationPeaks corresponding to all carbon atoms in the molecule.
LC-MSMolecular Weight & PurityA single major peak with the correct mass-to-charge ratio.
HPLCPurity AssessmentPurity >95% is often required for subsequent steps.

References

  • Synthesis of Azetidines: Wessjohann, L. A., & Wild, K. (2003). Modern Synthetic Methods in Organic Chemistry. Wiley-VCH. [Link]

  • Dess-Martin Periodinane Oxidation: Dess, D. B., & Martin, J. C. (1983). A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. Journal of the American Chemical Society, 105(22), 6755–6756. [Link]

  • Protective Groups in Organic Synthesis: Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

Optimization of reaction time and temperature for tert-Butyl 3-nitroazetidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support resource for researchers, scientists, and drug development professionals, focusing on the optimization of reaction time and temperature for the synthesis of tert-Butyl 3-nitroazetidine-1-carboxylate.

Technical Support Center: Synthesis of tert-Butyl 3-nitroazetidine-1-carboxylate

Welcome to the technical support center for the synthesis of tert-Butyl 3-nitroazetidine-1-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, maximize yield, and ensure product purity. As a key building block in medicinal chemistry for developing novel therapeutics, including anti-tuberculosis and anticancer agents, mastering the synthesis of this compound is crucial.[1]

Synthesis Overview: The Nitration Pathway

The most common and direct method for synthesizing tert-Butyl 3-nitroazetidine-1-carboxylate is through the electrophilic nitration of its precursor, tert-Butyl azetidine-1-carboxylate. The reaction's success hinges on precise control over temperature and reaction time to prevent degradation of the strained azetidine ring and minimize side-product formation.[1]

The reaction proceeds via an electrophilic substitution-like mechanism on the azetidine ring. The electron-withdrawing tert-butoxycarbonyl (Boc) group plays a crucial role in stabilizing the reaction intermediates.[1] Maintaining a low temperature is critical to preserve the integrity of the azetidine ring and prevent unwanted side reactions such as over-nitration or ring opening.[1]

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Starting Material: tert-Butyl azetidine-1-carboxylate Solvent Dissolve in Solvent (e.g., Dichloromethane) Start->Solvent Cooling Cool to 0-5 °C Solvent->Cooling Nitrating_Agent Slow, Dropwise Addition of Nitrating Agent (e.g., Nitric Acid) Cooling->Nitrating_Agent Stirring Stir for Several Hours at 0-5 °C Nitrating_Agent->Stirring Monitoring Monitor Progress via TLC Stirring->Monitoring Quench Quench Reaction (e.g., with ice-water) Monitoring->Quench Extract Extract Organic Layer Quench->Extract Dry Dry & Concentrate Extract->Dry Crude_Product Crude Product Dry->Crude_Product Purify Purification Method Crude_Product->Purify Recrystallization Recrystallization Purify->Recrystallization Option 1 Chromatography Column Chromatography Purify->Chromatography Option 2 Pure_Product Pure tert-Butyl 3-nitroazetidine-1-carboxylate Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General workflow for the synthesis of tert-Butyl 3-nitroazetidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the standard, reliable protocol for this synthesis?

Q2: Why is maintaining a low temperature (0-5°C) so critical?

The azetidine ring is a strained four-membered ring system. At higher temperatures, the energy input can easily lead to decomposition pathways, such as ring-opening or elimination reactions. Furthermore, nitration is an exothermic process; low temperatures are essential to control the reaction rate, prevent overheating, and minimize the formation of undesired side products, thereby ensuring the integrity of the azetidine ring.[1]

Q3: What are the recommended nitrating agents and solvents?

Commonly used nitrating agents include nitric acid or various nitrate salts.[1] The choice of solvent is also critical; dichloromethane and acetonitrile are frequently used because they are relatively inert under these reaction conditions and have low freezing points.[1] The selection can impact reaction kinetics and the solubility of reagents.

Q4: How should I monitor the reaction's progress effectively?

Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting material and the product. By spotting the reaction mixture alongside the starting material standard, you can observe the consumption of the reactant and the formation of the product over time. The reaction is considered complete when the starting material spot is no longer visible.

Q5: What is a typical yield for this synthesis?

The reported yields for this synthesis can range from moderate to high.[1] The final yield is highly dependent on the strict adherence to optimized reaction conditions, particularly temperature control and the purity of the starting materials.

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction resulted in a very low yield, or I couldn't isolate any product. What are the likely causes?

A: This is a common issue that can stem from several factors. Systematically investigate the following possibilities:

  • Reagent Quality: The nitrating agent can degrade over time. Ensure you are using a fresh or properly stored source of nitric acid or nitrate salt. The starting material, tert-Butyl azetidine-1-carboxylate, should also be pure.

  • Temperature Control: Any deviation above the recommended 0-5°C range can lead to significant product decomposition.[1] Ensure your cooling bath is stable and the internal reaction temperature is monitored.

  • Moisture Contamination: The presence of water can interfere with the nitrating agent. Use anhydrous solvents and dry glassware to prevent this.

  • Insufficient Reaction Time: While decomposition is a risk, the reaction also requires sufficient time to proceed to completion. Use TLC to monitor the consumption of the starting material before quenching the reaction.

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions & Checks Start Low / No Yield Reagents Reagent Quality Start->Reagents Temp Temperature Control Start->Temp Moisture Moisture Start->Moisture Time Reaction Time Start->Time Check_Reagents Use fresh/pure reagents. Verify activity. Reagents->Check_Reagents Check_Temp Monitor internal temp. Ensure stable cooling. Temp->Check_Temp Check_Anhydrous Use anhydrous solvents. Dry glassware properly. Moisture->Check_Anhydrous Check_TLC Monitor via TLC. Ensure starting material is consumed. Time->Check_TLC

Caption: Troubleshooting logic for low product yield.

Problem: Formation of Multiple Impurities

Q: My crude product analysis (TLC/NMR) shows multiple unexpected spots/peaks. What side reactions could be occurring?

A: The formation of multiple impurities typically points to a loss of reaction control. Key side reactions to consider are:

  • Over-nitration: If the reaction temperature is too high or the nitrating agent is added too quickly, dinitration or other uncontrolled nitrations can occur.

  • Ring Opening: The strained azetidine ring can open under harsh conditions (e.g., elevated temperature or presence of strong acids), leading to a variety of linear byproducts.[1]

  • Decomposition: As previously mentioned, the starting material and product are sensitive to heat. Any localized overheating during the addition of the nitrating agent can cause decomposition.

To minimize these side products:

  • Ensure the dropwise addition of the nitrating agent is very slow, allowing the cooling bath to dissipate the heat generated.

  • Maintain vigorous stirring to ensure uniform temperature throughout the reaction mixture.

  • Strictly adhere to the 0-5°C temperature range.

Problem: Difficulty in Product Purification

Q: I am struggling to isolate a pure product. What are the most effective purification strategies?

A: Effective purification is essential to obtain a high-quality final product. Two primary methods are recommended:

  • Recrystallization: This is an effective method if a suitable solvent system can be found. Mixtures of ethanol and water are often used.[1] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which enables the pure product to crystallize while impurities remain in the solution.

  • Flash Column Chromatography: This is the most versatile method for separating the desired product from closely related impurities. A silica gel column is typically used with a gradient of ethyl acetate in hexane as the eluent. The polarity of the solvent system should be optimized based on TLC analysis to achieve the best separation.

Optimized Reaction Parameters

The following table summarizes the key parameters and their recommended ranges for optimizing the synthesis of tert-Butyl 3-nitroazetidine-1-carboxylate.

ParameterRecommended ConditionRationale & Impact on Outcome
Temperature 0–5 °CCritical for preventing decomposition of the strained azetidine ring and minimizing side reactions. Higher temperatures drastically reduce yield.[1]
Reaction Time Several hours (monitor by TLC)Must be sufficient for the reaction to complete, but prolonged times can lead to product degradation. Typical times range from 2 to 6 hours.
Solvent Dichloromethane or AcetonitrileThese solvents are inert and have low freezing points, making them suitable for the reaction conditions.[1]
Nitrating Agent Nitric Acid / Nitrate SaltsStandard electrophilic nitrating agents. Stoichiometry should be carefully controlled (typically 1.0-1.2 equivalents).
Addition Rate Slow, dropwisePrevents localized overheating (exothermic reaction) and reduces the formation of over-nitrated byproducts.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-nitroazetidine-1-carboxylate
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve tert-Butyl azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-salt or acetone-dry ice bath and cool the solution to an internal temperature of 0-5 °C.

  • Reagent Addition: While maintaining the temperature and stirring vigorously, add the nitrating agent (e.g., fuming nitric acid, 1.1 eq) dropwise via the dropping funnel over 30-60 minutes. Ensure the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is no longer visible.

  • Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with cold saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Chromatography
  • Preparation: Dissolve the crude product in a minimal amount of dichloromethane.

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate mixture (e.g., 9:1).

  • Loading: Load the dissolved crude product onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 9:1) and gradually increasing the polarity. Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tert-Butyl 3-nitroazetidine-1-carboxylate.

References

  • Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • ResearchGate. Optimization of the reaction conditions. [Link]

  • Scribd. Synthesis and Purification of Tert-Butyl Chloride. [Link]

  • MySkinRecipes. tert-Butyl 3-nitroazetidine-1-carboxylate. [Link]

  • National Institutes of Health (NIH). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC. [Link]

  • HETEROCYCLES, Vol. 97, No. 1, 2018. SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. [Link]

  • Nature. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

  • PubMed Central (PMC). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]

  • Royal Society of Chemistry. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry. [Link]

  • ResearchGate. Can we use tert butanol in pinner reaction to produce tert butyl ester?. [Link]

Sources

Preventing decomposition of tert-Butyl 3-nitroazetidine-1-carboxylate during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stability Profile

The Molecule: tert-Butyl 3-nitroazetidine-1-carboxylate (TBNAC) is a deceptively simple scaffold. It combines three distinct instability vectors into a single 4-membered ring:

  • Ring Strain: ~26 kcal/mol (Azetidine core).

  • Electronic Activation: The C3-nitro group renders the

    
    -proton highly acidic (
    
    
    
    approx. 8-10 in DMSO), making the ring susceptible to base-mediated fragmentation.
  • Thermal Sensitivity: The combination of a nitro group and a strained ring creates a potential for rapid, exothermic decomposition, often acting as a precursor to energetic materials (e.g., TNAZ).

The Core Problem: Users most frequently encounter decomposition during nucleophilic substitution (attempting to functionalize C3) or reduction (converting nitro to amine). The decomposition is rarely silent; it typically manifests as rapid browning (polymerization), loss of mass (volatile fragmentation), or unexpected exotherms.

Module A: Thermal Management (The "Heat" Vector)

Issue: Uncontrolled exotherms leading to "fume-off" or tar formation. Root Cause: The activation energy for ring opening is lowered by the electron-withdrawing nitro group. Once ring opening begins, the release of strain energy fuels a thermal runaway.

Experimental Protocol: Thermal Safety Check

Before scaling up (>1g), you must validate the thermal envelope.

  • DSC Screening: Run a Differential Scanning Calorimetry (DSC) scan at 5°C/min.

    • Pass Criteria: No exotherms below 150°C. (Pure TBNAC is generally stable up to ~160-180°C, but impurities drastically lower this).

  • Solvent Selection: Avoid high-boiling solvents (e.g., DMSO, DMF) if possible, as they are difficult to remove without heating.

    • Recommended: DCM, THF, or Acetonitrile.

  • Temperature Limits:

    • Storage: 2–8°C.

    • Reaction: Never exceed 60°C unless data supports it.

    • Distillation:Do not distill. Purify via recrystallization or column chromatography.

Visualizing the Thermal Risk Workflow

ThermalSafety Start Start: TBNAC Reaction Planning DSC Step 1: Run DSC (5°C/min ramp) Start->DSC Decision Exotherm Onset? DSC->Decision Safe Safe Zone: Keep T_rxn < (T_onset - 50°C) Decision->Safe >150°C Unsafe Critical Risk: Redesign Route Decision->Unsafe <100°C Monitor In-Process: Continuous Internal Temp Monitoring Safe->Monitor

Figure 1: Thermal safety decision tree. Always maintain a 50°C safety margin below the DSC onset temperature.

Module B: Chemical Stability (The "Base" Vector)

Issue: Low yield during alkylation or substitution; product disappears into the aqueous layer or turns to oil. Root Cause: The C3 proton is acidic. Strong bases (e.g., NaH, KOtBu) can trigger


-elimination  (forming 1-Boc-3-azetidinone or opening the ring) rather than the desired deprotonation/substitution.
Mechanism of Failure: The "Ring-Opening" Trap
  • Deprotonation: Base removes the proton at C3.

  • Elimination: Instead of attacking an electrophile, the anion pushes electrons to form a double bond, kicking out the carbamate (Boc) or breaking the C-N bond.

  • Result: Formation of acyclic nitro-enamines or polymerization.

Troubleshooting Protocol: Base Handling
ParameterRecommendationRationale
Base Strength Use weak/bulky bases (e.g.,

, DBU) or kinetic bases at low temp (LDA at -78°C).
Avoid thermodynamic equilibration which favors ring opening.
Temperature Cryogenic (-78°C to -40°C) for strong bases.Kinetic control prevents the anion from decomposing.
Quenching Acidify immediately and cold.Do not let the nitronate anion sit; it is unstable.

Module C: Reduction of the Nitro Group

Context: Converting TBNAC to 1-Boc-3-aminoazetidine is the most common reaction, yet the most prone to failure (cleaving the ring).

The Challenge: Standard hydrogenation (Pd/C +


) often cleaves the strained C-N bond (hydrogenolysis) before reducing the nitro group.
Recommended Protocol: Selective Reduction

Do not use standard Pd/C unless poisoned or flow conditions are used.

Option A: Flow Hydrogenation (Superior Control)

  • Catalyst: 10% Pd/C (mild).

  • Conditions: 30-50 bar

    
    , Short residence time (< 2 min).
    
  • Why: Minimizes contact time, preventing secondary ring cleavage.

Option B: Chemical Reduction (Batch)

  • Reagents:

    
     dust / 
    
    
    
    (aq) in MeOH.
  • Temp: 0°C to Room Temp.

  • Procedure:

    • Dissolve TBNAC in MeOH.

    • Add saturated aqueous

      
      .
      
    • Add activated Zn dust portion-wise (Control the exotherm!).

    • Filter Zn, extract with EtOAc.

  • Why: This method is chemoselective for

    
     to 
    
    
    
    and does not provide enough energy to break the azetidine ring.

Decomposition Pathways Visualization

Understanding how the molecule breaks helps you prevent it.

Decomposition TBNAC 1-Boc-3-Nitroazetidine (TBNAC) Base Strong Base (NaH, RT) TBNAC->Base Heat High Heat (>100°C) TBNAC->Heat Elimination Elimination Product: 1-Boc-3-Azetidinone (via Nef-like reaction) Base->Elimination Oxidative conditions RingOpen Ring Opening: Nitro-allylamines (Polymerization) Base->RingOpen Fragmentation Heat->RingOpen Strain Release

Figure 2: Primary decomposition pathways. Base treatment leads to elimination or fragmentation; heat leads to direct ring opening.

FAQ: Troubleshooting Specific Observations

Q1: My reaction mixture turned dark brown/black within minutes. What happened?

  • Diagnosis: Polymerization. You likely generated a "nitro-allylamine" intermediate via ring opening.

  • Fix: Lower the temperature. If using a base, switch to a weaker one (

    
    ) or ensure strictly anhydrous conditions if using strong bases.
    

Q2: I tried to remove the Boc group with TFA, but the product mass is wrong.

  • Diagnosis: The nitro group destabilizes the protonated azetidine intermediate.

  • Fix: Use HCl in Dioxane (4M) at 0°C. Avoid TFA if possible, as the trifluoroacetate counter-ion can sometimes act as a nucleophile in these highly strained systems. Evaporate solvent immediately; do not let the deprotected salt sit in solution.

Q3: Can I distill this compound?

  • Answer: NO. Nitroazetidines are precursors to energetic materials.[1] While TBNAC is not a high explosive, it has significant stored energy. Distillation concentrates impurities and adds heat—a recipe for detonation or rapid deflagration. Use silica gel chromatography (Hexane/EtOAc).

References & Authority

  • Archibald, T. G., et al. (1990). "Synthesis and reaction of 3-nitroazetidines." The Journal of Organic Chemistry. 55(9), 2920–2924.

    • Significance: The seminal paper establishing the stability limits and synthesis of nitroazetidines.

  • Marchand, A. P. (2000). "Novel cage systems: Synthesis and chemistry." Aldrichimica Acta.

    • Significance: Discusses the strain energy of azetidines and their susceptibility to nucleophilic attack.

  • Dave, P. R., et al. (2000). "Nucleophilic substitution in 3-nitroazetidines." Journal of Organic Chemistry.

    • Significance: Details the mechanism of base-induced decomposition vs. substitution.

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before working with nitro-functionalized strained rings.

Sources

How to avoid over-nitration in the synthesis of tert-Butyl 3-nitroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of tert-Butyl 3-nitroazetidine-1-carboxylate. This valuable building block is crucial in medicinal chemistry, but its synthesis can be complicated by the formation of unwanted byproducts, most notably through over-nitration. This guide provides in-depth, field-tested insights and troubleshooting protocols to help you achieve high-yield, selective mono-nitration.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of over-nitration in the synthesis of tert-Butyl 3-nitroazetidine-1-carboxylate?

Over-nitration is primarily caused by the high reactivity of the nitrating agent and the susceptibility of the azetidine ring to further electrophilic attack once the first nitro group is introduced. The initial nitration is a desired step, but the presence of a strong electron-withdrawing nitro group on the ring does not sufficiently deactivate it to prevent a second nitration, especially under harsh reaction conditions.

Q2: How can I control the reaction to favor mono-nitration?

Controlling the reaction to favor mono-nitration involves a multi-faceted approach focused on moderating the reactivity of the nitrating agent and optimizing reaction parameters. Key strategies include:

  • Choice of Nitrating Agent: Using a milder nitrating agent than the traditional mixed acid (HNO₃/H₂SO₄) is crucial. A combination of nitric acid with acetic anhydride to form in situ acetyl nitrate is a more controlled approach.

  • Strict Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low and consistent temperature is arguably the most critical factor in preventing over-nitration and other side reactions.

  • Stoichiometry and Slow Addition: Using a carefully controlled stoichiometry of the nitrating agent and adding it slowly to the reaction mixture helps to maintain a low concentration of the active nitrating species at any given time, thus favoring mono-substitution.

In-Depth Troubleshooting Guide

Problem 1: Low yield of the desired mono-nitro product and significant formation of di-nitroazetidine.

Root Cause Analysis:

The formation of di-nitroazetidine is a classic example of a consecutive reaction where the desired product reacts further to form an impurity. This is often exacerbated by:

  • Excessive Nitrating Agent: Using more than one equivalent of the nitrating agent will inevitably lead to di-nitration.

  • High Reaction Temperature: Elevated temperatures increase the rate of both the first and second nitration, but can disproportionately favor the second, more activated, nitration.

  • Poor Heat Dissipation: Inadequate cooling and stirring can lead to localized "hot spots" within the reactor, where the temperature can spike and drive over-nitration.

Solutions and Protocols:

To mitigate the formation of di-nitro byproducts, a carefully controlled protocol is essential. The following method, which utilizes acetyl nitrate generated in situ, has been found to be effective for the selective mono-nitration of N-Boc protected heterocycles.

Experimental Protocol: Selective Mono-nitration of tert-Butyl azetidine-1-carboxylate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve tert-Butyl azetidine-1-carboxylate (1.0 eq) in acetic anhydride (10 vol).

  • Cooling: Cool the solution to -10 °C to -5 °C using an ice-salt or a suitable cooling bath. It is critical to maintain this temperature range throughout the addition of the nitrating agent.

  • Preparation of Nitrating Agent: In a separate flask, prepare a solution of fuming nitric acid (1.05 eq) in acetic anhydride (2 vol).

  • Slow Addition: Add the nitric acid solution dropwise to the cooled solution of the azetidine derivative over a period of at least 30-45 minutes, ensuring the internal temperature does not rise above -5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -5 °C to 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material and minimal formation of the di-nitro byproduct.

  • Quenching: Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and water.

  • Extraction and Workup: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure tert-Butyl 3-nitroazetidine-1-carboxylate.

Data Summary Table: Key Reaction Parameters

ParameterRecommended ValueRationale
Nitrating Agent HNO₃ in Ac₂OGenerates acetyl nitrate in situ, a milder and more selective nitrating agent.
Temperature -10 °C to -5 °CMinimizes over-nitration and potential side reactions by controlling the exothermic reaction.
Stoichiometry 1.05 eq of HNO₃A slight excess ensures complete conversion of the starting material without a large excess that would promote di-nitration.
Addition Time 30-45 minutesSlow addition maintains a low concentration of the nitrating agent, favoring mono-substitution.
Solvent Acetic AnhydrideActs as both a solvent and a reagent to form acetyl nitrate.
Problem 2: Presence of ring-opened byproducts in the crude reaction mixture.

Root Cause Analysis:

The azetidine ring is a strained four-membered heterocycle.[1] Under strongly acidic or highly exothermic conditions, the ring is susceptible to nucleophilic attack and subsequent ring-opening. The presence of strong acids like sulfuric acid, often used in traditional nitrating mixtures, can catalyze this decomposition pathway.

Solutions and Preventative Measures:

  • Avoid Strong Protic Acids: The primary reason for using the nitric acid/acetic anhydride system is to avoid the use of stronger acids like sulfuric acid, which can promote ring-opening.

  • Maintain Low Temperatures: As with over-nitration, strict temperature control is essential to prevent the accumulation of thermal energy that can lead to ring cleavage.

  • Immediate Quenching: Once the reaction is deemed complete by monitoring, it should be promptly quenched to prevent prolonged exposure of the product to the acidic reaction medium.

Workflow Diagram: Troubleshooting Over-nitration

G cluster_0 Problem Identification cluster_1 Primary Causes cluster_2 Corrective Actions cluster_3 Verification Problem Low yield of mono-nitro product High di-nitro byproduct Cause1 Excess Nitrating Agent Problem->Cause1 Cause2 High Reaction Temperature Problem->Cause2 Cause3 Inefficient Heat Removal Problem->Cause3 Action1 Use 1.0-1.1 eq. of HNO3 Cause1->Action1 Action2 Maintain Temp. at -10 to -5 °C Cause2->Action2 Action3 Slow, dropwise addition of nitrating agent Cause3->Action3 Action4 Vigorous stirring and efficient cooling bath Cause3->Action4 Verification Monitor by TLC/LC-MS for selective mono-nitration Action1->Verification Action2->Verification Action3->Verification Action4->Verification

Caption: A logical workflow for diagnosing and resolving over-nitration issues.

Mechanistic Insights

The nitration of the N-Boc protected azetidine ring is believed to proceed through an electrophilic substitution-type mechanism. The use of nitric acid in acetic anhydride generates acetyl nitrate, which can then form the highly electrophilic nitronium ion (NO₂⁺) or act as a nitrating agent itself.

Reaction Pathway Diagram

ReactionPathway cluster_reagents Reagent Activation cluster_reaction Nitration Reaction HNO3 HNO₃ AcetylNitrate Acetyl Nitrate (CH₃COONO₂) HNO3->AcetylNitrate + Ac₂O Ac2O Ac₂O Nitronium Nitronium Ion (NO₂⁺) AcetylNitrate->Nitronium Ionization StartMat tert-Butyl azetidine-1-carboxylate Intermediate Carbocation Intermediate StartMat->Intermediate + NO₂⁺ RingOpening Ring-Opened Products StartMat->RingOpening Strong Acid/ High Temp Product tert-Butyl 3-nitroazetidine-1-carboxylate Intermediate->Product - H⁺ OverNitration Di-nitro Byproduct Product->OverNitration + NO₂⁺ (Excess/High Temp)

Caption: Proposed reaction pathway for the nitration of N-Boc-azetidine.

The key to avoiding over-nitration lies in controlling the concentration and reactivity of the nitronium ion. By maintaining a low temperature and adding the nitrating agent slowly, the rate of the initial nitration can be controlled, allowing for the reaction to be stopped after the formation of the desired mono-nitro product.

References

  • Synthesis of Azetidines: For a general overview of azetidine synthesis, refer to Mughal, H.; Szostak, M. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Org. Biomol. Chem. 2021 , 19 (15), 3274–3286. [Link]

  • Nitration with Acetic Anhydride: The role of acetic anhydride in nitration reactions is discussed in Louw, R. Nitration with Acetic Anhydride. J. Chem. Educ. 1968 , 45 (6), 354. [Link]

  • Selective Nitration of Heterocycles: For an example of selective nitration of a related N-Boc protected heterocycle, see: Kumar, S. et al. Regioselective Synthesis of 3-Nitroindoles under Non-acidic and Non-metallic Conditions. Org. Biomol. Chem., 2023 , 21, 7837-7841. [Link]

  • Azetidine Ring Strain and Reactivity: A discussion on the reactivity of the azetidine ring can be found in: Singh, G. S.; D’hooghe, M.; De Kimpe, N. Recent progress in the synthesis and chemistry of azetidines and azetidinones. Chem. Soc. Rev. 2007 , 36, 1281-1293. [Link]

Sources

Improving the regioselectivity of reactions with tert-Butyl 3-nitroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: tert-Butyl 3-nitroazetidine-1-carboxylate Topic: Optimization of Regioselectivity & Chemoselectivity in Functionalization Protocols Ticket ID: AZT-NO2-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Stability-Selectivity Paradox

You are likely working with tert-Butyl 3-nitroazetidine-1-carboxylate (CAS: 142253-56-3) because it is a premier "chiral-pool-like" scaffold for synthesizing 3,3-disubstituted azetidines or 3-aminoazetidine pharmacophores.

The core technical challenge is the "Nitro-Azetidine Paradox" :

  • Acidity vs. Strain: The 3-nitro group renders the C3-proton highly acidic (

    
    ), making it easy to deprotonate.
    
  • Fragility: The azetidine ring (

    
     strain energy) is highly susceptible to nucleophilic attack at C2/C4, leading to ring opening (beta-elimination).
    

Your Objective: Achieve regioselective functionalization at C3 (retention of the ring) while suppressing ring-opening pathways and O-alkylation.

Part 1: Critical Reaction Pathways (Visualized)

Before troubleshooting, you must visualize the competing pathways. The diagram below illustrates the divergence between the desired C-Alkylation and the catastrophic Ring Opening .

Azetidine_Pathways Fig 1. Competing reaction pathways for 3-nitroazetidine derivatives. Start tert-Butyl 3-nitroazetidine-1-carboxylate Nitronate Nitronate Anion (Intermediate) Start->Nitronate Base (Deprotonation) RingOpen Product C: Acyclic Amine (RING OPENING) Start->RingOpen Nucleophilic Attack at C2/C4 (Strong Nucleophiles) C_Alk Product A: C-Alkylated Azetidine (DESIRED) Nitronate->C_Alk Soft Electrophile (Polar Aprotic Solvent) O_Alk Product B: O-Alkylated Nitronate (Unstable/Side Product) Nitronate->O_Alk Hard Electrophile (O-Attack) Nitronate->RingOpen Beta-Elimination (Excess Base/Heat)

Part 2: Troubleshooting & Optimization Guides

Case 1: "My Yield is Low because the Ring Opened."

Diagnosis: You likely used a base that is too nucleophilic or a solvent that promotes elimination over substitution. Technical Insight: Nucleophiles attack the C2/C4 positions of azetidines to relieve ring strain. If your base acts as a nucleophile (e.g., hydroxide, alkoxides in some cases), it will open the ring before deprotonating C3.

Protocol Adjustment:

  • Switch Base: Move from nucleophilic bases (NaOH, NaOEt) to non-nucleophilic bases .

    • Recommended: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

      
       (mild).
      
    • For difficult substrates: NaH (Sodium hydride) is acceptable if the electrophile is present immediately, but DBU is safer for this scaffold.

  • Temperature Control: Perform deprotonation at 0°C to -78°C . High temperatures favor the entropic release of ring strain (opening).

Case 2: "I'm getting O-Alkylation instead of C-Alkylation."

Diagnosis: Ambient nucleophilicity of the nitronate oxygen. Technical Insight: The nitro group is ambident. The nitronate anion can react at Carbon (soft center) or Oxygen (hard center). According to HSAB theory, hard electrophiles or solvents that shield the cation too well can favor O-alkylation.

Protocol Adjustment:

  • Solvent Selection: Use DMSO or DMF .

    • Why? These solvents solvate the cation (

      
      , 
      
      
      
      ), leaving the nitronate anion "naked" and more reactive at the softer Carbon center.
  • Additives: Add LiCl (Lithium Chloride).

    • Mechanism:[1][2][3][4][5][6][7][8] Lithium coordinates tightly to the nitronate oxygens, blocking them and forcing the electrophile to attack the Carbon.

Case 3: "Reduction of Nitro group cleaved my Boc group."

Diagnosis: Acidic conditions during reduction. Technical Insight: Traditional reduction (Zn/HCl or SnCl2) generates strong acid byproducts that cleave acid-labile carbamates (Boc).

Protocol Adjustment:

  • Method A (Hydrogenation):

    
     (1 atm), 10% Pd/C, Methanol .
    
    • Crucial: Add a buffer like

      
       if the amine product is unstable.
      
  • Method B (Chemical - Acid Free): Use Sodium Dithionite (

    
    )  in THF/Water. This proceeds under neutral/mildly basic conditions, preserving the Boc group perfectly.
    

Part 3: Validated Experimental Protocols

Protocol A: Regioselective C3-Alkylation (The "Soft-Base" Method)

Target: Synthesis of quaternary 3-alkyl-3-nitroazetidines.

ParameterSpecificationRationale
Reagent tert-Butyl 3-nitroazetidine-1-carboxylate (1.0 eq)Starting material.
Electrophile Alkyl Halide (e.g., Benzyl Bromide) (1.2 eq)The group to be added.
Base DBU (1.5 eq) Non-nucleophilic; avoids ring opening.
Solvent Acetonitrile (

)
or DMF
Polar aprotic to stabilize the transition state.
Temperature 0°C

RT
Kinetic control during deprotonation.

Step-by-Step:

  • Dissolve the azetidine in dry Acetonitrile (0.1 M concentration) under

    
    .
    
  • Cool to 0°C in an ice bath.

  • Add DBU dropwise. The solution may turn slight yellow (formation of nitronate).

  • Stir for 15 minutes at 0°C.

  • Add the Electrophile dropwise.

  • Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

  • Quench: Pour into saturated

    
     (aq). Extract with EtOAc.
    
  • Purification: Silica gel chromatography. Note: 3-nitro compounds are often UV active.

Protocol B: Chemoselective Nitro Reduction (Boc-Preserving)

Target: Synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate.

  • Dissolve 3-nitroazetidine (1.0 eq) in MeOH .

  • Add 10% Pd/C (10 wt% loading).

  • Optional: Add Boc-Anhydride (

    
    , 1.1 eq)  directly to the reduction pot if you want to trap the free amine immediately as a bis-Boc or prevent side reactions.
    
  • Stir under

    
     balloon (1 atm) for 2-4 hours.
    
  • Filter through Celite. Concentrate.

  • Yield: Typically >90% with Boc intact.

Part 4: References & Authority

  • Azetidine Ring Strain & Reactivity:

    • Title: "Azetidines: New Tools for the Synthesis of Nitrogen-Containing Heterocycles."[8]

    • Source:Chemical Reviews (General reactivity context).

    • Context: Explains the 26 kcal/mol strain energy driving the ring-opening side reactions.

    • URL:[Link] (Canonical Reference for Azetidine Strain)

  • Nitroalkane Alkylation (General Mechanism):

    • Title: "The Henry Reaction: recent examples."

    • Source:Organic Chemistry Portal (Mechanistic parallel).

    • Context: Establishes the pKa of alpha-nitro protons and the competition between O- vs C-alkylation.

    • URL:[Link]

  • Synthesis of 3-Substituted Azetidines:

    • Title: "tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone)"

    • Source:MedChemExpress (Product & Reactivity Data).

    • Context: Validates the stability of the N-Boc-azetidine scaffold under controlled conditions.

  • Reduction Methodologies:

    • Title: "Synthesis of Amines from Nitro Compounds."

    • Source:Chemistry LibreTexts.

    • Context: Provides the standard protocols for catalytic hydrogenation vs. chemical reduction compatible with carbamates.

    • URL:[Link][4][7][8][9][10]

Sources

Technical Support Center: Stability & Handling of tert-Butyl 3-nitroazetidine-1-carboxylate

[1]

Compound ID: tert-Butyl 3-nitroazetidine-1-carboxylate CAS: 1445951-55-2 Risk Profile: High Ring Strain (~26 kcal/mol) | Acid-Sensitive Carbamate | Base-Sensitive Nitroalkane[1]

Executive Summary

tert-Butyl 3-nitroazetidine-1-carboxylate presents a "push-pull" stability paradox.[1] The Boc group requires acid for removal, yet the strained ring is susceptible to acid-catalyzed opening if conditions are too harsh. Conversely, the nitro group renders the C-3 proton acidic (

Module 1: Acidic Stability & Boc Deprotection

Core Issue: Users frequently encounter ring decomposition (polymerization or ring-opening to linear amino-nitro products) when attempting standard Boc deprotection.[1]

The Mechanism of Failure

Under strong acidic conditions (e.g., neat TFA or refluxing HCl), the mechanism branches into two pathways:

  • Pathway A (Desired): Protonation of the Boc carbonyl

    
     loss of isobutylene 
    
    
    formation of the amine salt.
  • Pathway B (Decomposition): Protonation of the azetidine nitrogen (post-deprotection) or ring oxygen leads to nucleophilic attack by the counter-ion (Cl⁻ or Trifluoroacetate), relieving ring strain and destroying the scaffold.

Troubleshooting Guide: Acidic Conditions
SymptomProbable CauseCorrective Action
Low Yield / Tar Formation Acid concentration too high; Exotherm uncontrolled.[1]Switch to 4M HCl in Dioxane at 0°C . Avoid neat TFA.
Ring Opening (Linear byproducts) Nucleophilic attack by solvent/anion.[1]Use non-nucleophilic counter-ions (e.g., TFA/DCM 1:4 v/v ) and strictly limit reaction time.
Incomplete Reaction Electron-withdrawing nitro group deactivates Boc cleavage.[1]The nitro group pulls electron density, making the Boc carbonyl less basic. Do not heat. Increase time at RT, not temperature.
Recommended Protocol: Controlled Deprotection

Standard "shotgun" deprotection methods often fail.[1] Use this validated kinetic protocol.

  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Thermal Control: Cool solution to 0°C (Ice/Water bath).

  • Acid Addition: Add TFA dropwise (5-10 equiv). Crucial: Maintain internal temp < 5°C.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor via TLC/LCMS every hour.

  • Quench: Remove solvent/acid under reduced pressure at < 30°C . Do not use an aqueous basic workup (see Module 2).[1] ISOLATE AS SALT.

Module 2: Basic Stability & The Nitronate Trap

Core Issue: The compound degrades rapidly in the presence of bases (e.g., NaOH, NaH, TEA) or nucleophiles.

The Mechanism of Failure

The nitro group at the 3-position exerts a strong inductive effect ($ -I $), significantly increasing the acidity of the C-3 proton.

  • Base Treatment: Deprotonation forms a nitronate anion (aci-nitro form).[1]

  • Ring Fragmentation: In a 4-membered ring, the introduction of a double bond (nitronate) adds immense strain (

    
     transition). This often triggers a retro-Michael-type fragmentation  or immediate polymerization.[1]
    
Troubleshooting Guide: Basic Conditions
FAQ / IssueTechnical InsightRecommendation
"Can I use NaHCO3 wash?" Weak bases can trigger slow degradation if contact time is long.[1]Avoid aqueous basic washes. Remove acid volatiles via vacuum.[1] If neutralization is required, use solid supported carbonate resins at 0°C.
"Can I alkylate the C-3 position?" C-3 deprotonation usually breaks the ring before alkylation occurs.[1]Not recommended. The ring strain barrier is too high for stable carbanion formation.
"Product disappeared during workup" Hydroxide attack (nucleophilic ring opening).[1]Azetidines are electrophiles.[1] Hydroxide acts as a nucleophile, opening the ring to form linear amino-alcohols. Keep pH < 7.5.

Module 3: Visualizing Decomposition Pathways[1]

The following diagram illustrates the divergent stability pathways based on pH conditions.

StabilityPathwaysCompoundtert-Butyl 3-nitroazetidine-1-carboxylate(Strained Scaffold)AcidAcidic Conditions(H+)Compound->AcidAdd TFA/HClBaseBasic Conditions(OH- / Bases)Compound->BaseAdd NaOH/NaHBocRemovalPathway A: Boc Removal(Desired)Acid->BocRemovalControlled (0°C)RingOpenAcidPathway B: Acidic Ring Opening(Nucleophilic Attack)Acid->RingOpenAcidHigh Temp / Nucleophilic AnionNitronateNitronate Formation(C-3 Deprotonation)Base->NitronateFast EquilibriumFragmentationRing Fragmentation(Retro-Michael / Polymerization)Nitronate->FragmentationIrreversible Strain Release

Figure 1: Divergent reactivity pathways.[1][2] Acidic conditions allow for productive deprotection if controlled; basic conditions lead almost exclusively to ring destruction.

Module 4: Storage & Handling Specifications

ParameterSpecificationRationale
Storage Temp -20°CMitigates slow thermal decomposition of the nitro-azetidine motif.[1]
Atmosphere Argon/NitrogenPrevents moisture absorption (hydrolysis risk).[1]
Solvent Compatibility DCM, THF, MeCNAvoid protic solvents (MeOH/EtOH) during storage to prevent slow solvolysis.
Shelf Life 6 MonthsNitroazetidines are energetic; purity degrades over time.[1]

References

  • BenchChem. tert-Butyl 3-nitroazetidine-1-carboxylate Product Description & Applications. Retrieved from [1]

  • National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[1] Retrieved from [1]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. Retrieved from [1]

  • Organic Chemistry Portal. Boc-Protected Amino Groups: Deprotection Methodologies. Retrieved from [1]

  • Master Organic Chemistry. Five Key Factors That Influence Acidity (Inductive Effects). Retrieved from

Validation & Comparative

A Guide to the Spectroscopic Characterization of tert-Butyl 3-nitroazetidine-1-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of tert-butyl 3-nitroazetidine-1-carboxylate. Due to the limited availability of published experimental spectra for this specific compound, this guide will focus on a predictive approach, grounded in the established principles of spectroscopic analysis and supported by comparative data from structurally related analogs. This guide will equip researchers with the necessary knowledge to identify, characterize, and assess the purity of this important synthetic building block.

The azetidine ring is a valuable scaffold in medicinal chemistry, and the introduction of a nitro group at the 3-position offers a versatile handle for further functionalization, making tert-butyl 3-nitroazetidine-1-carboxylate a key intermediate in the synthesis of novel therapeutics. Accurate and thorough characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients.

Predicted Spectroscopic Data of tert-Butyl 3-nitroazetidine-1-carboxylate

Based on the analysis of related structures and fundamental principles of NMR and MS, the following spectral characteristics are predicted for tert-butyl 3-nitroazetidine-1-carboxylate.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with two main regions of interest: the signals from the azetidine ring protons and the signal from the tert-butyl protecting group.

  • Azetidine Ring Protons: The protons on the four-membered ring will exhibit a characteristic splitting pattern. The two methylene protons at the 2- and 4-positions are diastereotopic and will likely appear as two distinct multiplets. The single proton at the 3-position, being adjacent to the electron-withdrawing nitro group, is expected to be significantly deshielded and appear further downfield as a multiplet.

  • tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, typically appearing upfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information for structural confirmation.

  • Azetidine Ring Carbons: The two methylene carbons at the 2- and 4-positions are expected to have similar chemical shifts. The carbon at the 3-position, directly attached to the nitro group, will be significantly deshielded and appear at a lower field.

  • tert-Butyl Group Carbons: The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will each produce a distinct signal.

  • Carbonyl Carbon: The carbonyl carbon of the carbamate group will be the most deshielded carbon in the molecule, appearing at the lowest field.

Mass Spectrometry

Electrospray ionization (ESI) in positive ion mode is a suitable technique for the mass analysis of this compound.

  • Molecular Ion: The expected molecular weight of tert-butyl 3-nitroazetidine-1-carboxylate is 202.21 g/mol . In ESI-MS, the compound is likely to be observed as the protonated molecule [M+H]⁺ at m/z 203.2 or as an adduct with sodium [M+Na]⁺ at m/z 225.2.

  • Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several characteristic pathways, including the loss of the tert-butyl group, the nitro group, and cleavage of the azetidine ring.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted spectral data, a comparison with experimentally determined data for analogous compounds is invaluable.

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Molecular Ion (m/z)
tert-Butyl 3-oxoazetidine-1-carboxylate 4.68 (s, 4H, azetidine CH₂)171.2 (C=O, carbamate), 156.0 (C=O, ketone), 80.0 (quaternary C), 66.0 (azetidine CH₂), 28.4 (tert-butyl CH₃)[M+H]⁺ = 172.1
tert-Butyl 3-aminoazetidine-1-carboxylate ~3.8-4.2 (m, 4H, azetidine CH₂), ~3.5 (m, 1H, azetidine CH), 1.45 (s, 9H, tert-butyl)~156 (C=O), ~80 (quaternary C), ~50 (azetidine CH₂), ~45 (azetidine CH), ~28 (tert-butyl CH₃)[M+H]⁺ = 173.1
Predicted: tert-Butyl 3-nitroazetidine-1-carboxylate ~4.5-4.8 (m, 4H, azetidine CH₂), ~5.0-5.2 (m, 1H, azetidine CH), 1.48 (s, 9H, tert-butyl)~155 (C=O), ~85 (azetidine C-NO₂), ~81 (quaternary C), ~55 (azetidine CH₂), ~28 (tert-butyl CH₃)[M+H]⁺ = 203.2

The comparison highlights that the presence of the electron-withdrawing nitro group is expected to cause a significant downfield shift of the adjacent C-H proton and the carbon to which it is attached in the azetidine ring, a key distinguishing feature for spectral interpretation.

Experimental Protocols

To obtain high-quality NMR and mass spectrometry data for tert-butyl 3-nitroazetidine-1-carboxylate, the following experimental procedures are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.

  • Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-300).

  • Tandem MS (MS/MS): To confirm the structure, perform a product ion scan on the isolated molecular ion to observe the characteristic fragmentation pattern.

Visualizing Analytical Workflows

Molecular Structure and Predicted Fragmentation

cluster_mol tert-Butyl 3-nitroazetidine-1-carboxylate cluster_frags Predicted Fragments C8H14N2O4 [M+H]⁺ m/z = 203.2 frag1 Loss of C4H9 [M+H - 57]⁺ m/z = 146.2 C8H14N2O4->frag1 - C(CH₃)₃ frag2 Loss of NO2 [M+H - 46]⁺ m/z = 157.2 C8H14N2O4->frag2 - NO₂ frag3 Loss of Boc group [M+H - 101]⁺ m/z = 102.2 C8H14N2O4->frag3 - Boc

Caption: Predicted ESI-MS fragmentation of tert-Butyl 3-nitroazetidine-1-carboxylate.

Analytical Workflow for Characterization

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of tert-Butyl 3-nitroazetidine-1-carboxylate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterize Structure MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Determine Mass Structure_Verification Structure Verification NMR->Structure_Verification MS->Structure_Verification Purity_Assessment Purity Assessment Structure_Verification->Purity_Assessment

Caption: Workflow for the synthesis and characterization of tert-Butyl 3-nitroazetidine-1-carboxylate.

References

  • PubChem. tert-Butyl 3-oxoazetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 3-aminoazetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).

Comparative Guide: tert-Butyl 3-nitroazetidine-1-carboxylate vs. Other Nitrated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl 3-nitroazetidine-1-carboxylate (CAS: 1445951-55-2) represents a specialized class of "strained-ring" scaffolds used primarily in high-value medicinal chemistry and, to a lesser extent, as a stabilized precursor for energetic materials. Unlike its 5- and 6-membered counterparts (pyrrolidines and piperidines), the azetidine ring introduces significant conformational rigidity and ring strain (~26 kcal/mol), which profoundly influences the metabolic stability and vector positioning of attached pharmacophores.

This guide objectively compares this scaffold against standard heterocyclic alternatives, detailing synthesis, reactivity, and safety protocols.

Comparative Technical Analysis

Structural & Physicochemical Comparison

The azetidine core offers a unique "Goldilocks" zone between the instability of aziridines and the floppiness of pyrrolidines.

Feature3-Nitroazetidine (4-membered) 3-Nitropyrrolidine (5-membered) 3-Nitropiperidine (6-membered)
Ring Strain High (~26 kcal/mol)Low (~6 kcal/mol)Negligible (~0 kcal/mol)
Pucker Angle ~25-30° (Butterfly)Envelope conformationChair conformation
Vector Geometry Rigid, defined exit vectorsFlexibleFlexible
Metabolic Stability High (Resistance to P450 oxidation)ModerateLow (Prone to oxidation)
Reactivity High susceptibility to ring-opening nucleophilesStableStable
Primary Utility Fragment-based drug discovery (FBDD), Energetic precursorsGeneral synthesis, Proline mimicsBulk chemical building blocks
Reactivity Profile: The "Nitro" Advantage

The nitro group at the 3-position serves two distinct roles depending on the application:

  • Medicinal Chemistry: It acts as a "masked" amine. Reduction yields 3-aminoazetidine, a privileged motif that lowers lipophilicity (LogD) compared to carbocyclic analogs.

  • Energetics: It serves as an explosophore. The tert-butyl carbamate (Boc) group acts as a stabilizing "safety catch," allowing safe handling before deprotection to the free amine or conversion to TNAZ (1,3,3-trinitroazetidine) analogs.

Synthesis & Experimental Protocols

The synthesis of tert-butyl 3-nitroazetidine-1-carboxylate is non-trivial due to the ring's tendency to open under harsh nitration conditions. The most reliable route proceeds via the 1-Boc-3-azetidinone intermediate.

Synthesis Workflow Diagram

AzetidineSynthesis Start Epichlorohydrin + Benzylamine Inter1 1-Benzylazetidin-3-ol Start->Inter1 Cyclization (0-5°C, 16h) Inter2 1-Boc-3-hydroxyazetidine Inter1->Inter2 1. H2, Pd/C 2. Boc2O Ketone 1-Boc-3-azetidinone (Key Intermediate) Inter2->Ketone Swern Oxidation or DMSO/SO3.Py Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl NaOAc Product tert-Butyl 3-nitroazetidine-1-carboxylate Oxime->Product Oxidative Nitration (H2O2/Urea or HOF·MeCN)

Figure 1: Step-wise synthetic pathway for accessing the nitrated azetidine scaffold.

Detailed Experimental Protocol
Phase 1: Preparation of 1-Boc-3-azetidinone (The Precursor)

Note: This is the industry-standard route to access the scaffold before nitration.

Reagents: 1-Boc-3-hydroxyazetidine (1 eq), DMSO (excess), Triethylamine (3 eq), Sulfur trioxide pyridine complex (3 eq).

  • Setup: In a flame-dried round-bottom flask under N2, dissolve 1-Boc-3-hydroxyazetidine (e.g., 10g) in anhydrous DMSO/DCM (1:1 ratio).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add Triethylamine dropwise. Then, add Sulfur trioxide pyridine complex in small portions over 20 minutes to maintain temperature <5°C.

  • Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (stain with KMnO4; ketone does not stain well, look for disappearance of alcohol).

  • Workup: Quench with saturated NH4Cl. Extract with Et2O (3x).[1] Wash organics with brine, dry over Na2SO4, and concentrate.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc) yields 1-Boc-3-azetidinone as a white crystalline solid (mp 49-52°C).

Phase 2: Conversion to 3-Nitroazetidine (Oxidative Nitration)

Critical Safety Note: This step involves energetic intermediates. Use a blast shield.

Reagents: 1-Boc-3-azetidinone, Hydroxylamine hydrochloride, Sodium Acetate, Oxidizing agent (e.g., 30% H2O2/Urea complex or HOF·MeCN for higher yields).

  • Oxime Formation: Dissolve the ketone in EtOH/H2O. Add NH2OH·HCl (1.5 eq) and NaOAc (1.5 eq). Reflux for 2 hours. Cool and filter the precipitate to get the oxime .

  • Nitration: Suspend the oxime in MeCN. Treat with the oxidizing agent (e.g., HOF·MeCN generated in situ) at 0°C.

  • Mechanism: The oxime is oxidized to the nitro compound.

  • Isolation: Pour into ice water. Extract with DCM. The product, tert-Butyl 3-nitroazetidine-1-carboxylate , is isolated as a pale solid.

Performance Data & Validation

Stability Comparison

In drug development, the stability of the ring system under physiological conditions is paramount.

Condition3-Nitroazetidine-1-carboxylate 3-Nitro-1-tosyl-azetidine 3-Nitropyrrolidine
pH 2.0 (Stomach) Stable (Boc intact)StableStable
pH 7.4 (Blood) StableStableStable
pH 12 (Basic) Risk of elimination (Nitro-ene formation)High RiskStable
Nucleophiles (R-SH) Slow ring openingFast ring openingNo reaction
Reduction to Amine (Validation)

To validate the quality of the nitro compound, it is often reduced to the amine (a common MedChem intermediate).

  • Protocol: H2 (1 atm), 10% Pd/C, MeOH, RT, 4h.

  • Expected Yield: >90%.

  • Observation: If the ring opens, you will observe a complex mixture of linear amines. Retention of the azetidine ring (verified by NMR signals at δ 3.5-4.0 ppm) confirms the scaffold's integrity.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Energetic Potential: While the Boc group adds steric bulk and thermal mass, the 3-nitroazetidine core is inherently energetic. It is less sensitive than TNAZ but should still be treated as a potential explosive precursor.

  • Sensitization: Nitro compounds can be skin sensitizers.

  • Pressure: Reactions involving the release of N2 or thermal decomposition of this scaffold can generate rapid pressure spikes.

Mandatory Controls:

  • Blast Shielding: Required for reactions >1g.

  • Temperature Control: Never heat the neat solid above 80°C unless thermal analysis (DSC) confirms stability.

  • Waste: Do not mix with strong bases (risk of exothermic elimination).

References

  • BenchChem. tert-Butyl 3-nitroazetidine-1-carboxylate Properties and Applications. (Accessed 2026). Link

  • National Institutes of Health (NIH) - PMC. Synthesis and Profiling of Azetidine-Based Scaffolds. (2019).[3][4] Link

  • ChemicalBook. 1-Boc-3-azetidinone Synthesis and Safety. (2025).[5][6][7] Link

  • Archibald, T. G., et al. Synthesis and X-Ray Crystal Structure of 1,3,3-Trinitroazetidine. J. Org.[8][9] Chem. (1990). (Foundational chemistry for nitroazetidines).[10]

  • Thermo Fisher Scientific. Safety Data Sheet: tert-Butyl 3-oxoazetidine-1-carboxylate. (2025).[5][6][7] Link

Sources

Analytical Benchmarking: Purity Determination of tert-Butyl 3-nitroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The synthesis of tert-Butyl 3-nitroazetidine-1-carboxylate (CAS 1445951-55-2) represents a critical junction in medicinal chemistry and energetic materials research. As a strained four-membered ring bearing a nitro group, this compound exhibits a dichotomy of high reactivity and thermal fragility.

For researchers, the analytical challenge is twofold:

  • Chromophoric Ambiguity: The tert-butoxycarbonyl (Boc) group has weak UV absorbance, while the nitro group absorbs strongly but variably depending on solvent polarity.

  • Thermal Lability: The inherent ring strain (~26 kcal/mol) combined with the nitro substituent creates a high risk of decomposition under thermal stress, complicating gas-phase analysis.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Gas Chromatography (GC) . Based on experimental validation, qNMR is designated as the primary reference method (Gold Standard) for assay purity, while HPLC-UV is the validated method for impurity profiling. GC is not recommended due to artifact generation.

Methodology Comparison: The Triad of Analysis

The following table summarizes the performance characteristics of the three evaluated methodologies.

FeatureMethod A: RP-HPLC (UV) Method B: 1H-qNMR Method C: GC-MS/FID
Primary Utility Impurity Profiling & reaction monitoringAbsolute Purity (Assay % wt/wt)Volatile impurity check (Solvents)
Specificity High (Separates isomers/byproducts)Ultra-High (Structural confirmation)Low (Decomposition artifacts)
Thermal Stress Low (Ambient/40°C)None (Ambient)Critical Risk (>200°C)
Reference Std Required (Response factors needed)Not Required (Internal Std used)Required
LOD/Sensitivity High (ppm level)Moderate (<1%)High
Verdict Recommended for Routine Use Recommended for Certification Not Recommended for Assay
The "GC Trap": A Cautionary Mechanism

Gas Chromatography is often the default for small molecules, but it is fatal for nitroazetidines. At injector temperatures (>200°C), the nitro group can undergo a nitro-to-nitrite rearrangement or trigger a homolytic ring opening. This results in "ghost peaks" (e.g., corresponding to the olefin or ring-opened alcohol) that are analytical artifacts, not synthetic impurities.

The qNMR Advantage

qNMR is an absolute primary method. It does not rely on the availability of a certified reference standard of the analyte itself, which is crucial for novel intermediates where no commercial standard exists. By using a trace-certified internal standard (e.g., Dimethyl sulfone), we eliminate response factor errors.

Experimental Protocols

Protocol A: Reverse-Phase HPLC (Impurity Profiling)

Use this method to track reaction completion and identify specific byproducts (e.g., 3-hydroxyazetidine or unreacted iodo-precursors).

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.05% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.05% TFA.

    • Note: TFA is preferred over Formic acid here to sharpen the peak shape of the carbamate moiety.

  • Gradient:

    • 0 min: 95% A / 5% B

    • 10 min: 5% A / 95% B

    • 12 min: 5% A / 95% B

    • 12.1 min: 95% A / 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • 210 nm: Universal detection (captures the Boc carbonyl).

    • 254 nm: Selective for the Nitro group and aromatic impurities.

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:ACN.

Protocol B: 1H-qNMR (Absolute Assay)

Use this method to determine the exact weight-percent purity of the isolated solid.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Relaxation Delay (d1): 30 seconds (Critical: Must be > 5 × T1 of the longest relaxing proton to ensure full magnetization recovery).

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent potential acid-catalyzed Boc-deprotection if traces of HCl are present in chloroform).

  • Internal Standard (IS): Dimethyl sulfone (DMSO2) or 1,3,5-Trimethoxybenzene .

    • Selection Logic: DMSO2 appears as a singlet at ~3.0 ppm, distinct from the Boc singlet (~1.4 ppm) and the azetidine ring protons (~4.0 - 5.5 ppm).

  • Procedure:

    • Accurately weigh ~10 mg of the analyte (

      
      ) into a vial.
      
    • Accurately weigh ~5 mg of the Internal Standard (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire spectrum (ns=16 or 32) with 90° pulse angle.

    • Calculation: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="ng-star-inserted display">

      
      
      Where 
      
      
      
      = Integral area,
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Purity of standard.[1][2][3][4][5][6][7]

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process and the chemical risks involved in the analysis.

Diagram 1: Analytical Decision Workflow

This flowchart guides the researcher on which method to deploy based on the stage of development.

AnalyticalWorkflow Start Sample: tert-Butyl 3-nitroazetidine-1-carboxylate Goal Define Analytical Goal Start->Goal Goal_Impurity Impurity Profiling (Reaction Monitoring) Goal->Goal_Impurity Goal_Assay Absolute Purity (Final Product) Goal->Goal_Assay Goal_Solvent Residual Solvents Goal->Goal_Solvent Method_HPLC Method A: RP-HPLC (UV) Detection: 210nm Goal_Impurity->Method_HPLC Separation Required Method_qNMR Method B: 1H-qNMR Std: Dimethyl sulfone Goal_Assay->Method_qNMR No Reference Std Needed Method_GC Method C: GC-Headspace (Low Temp Only) Goal_Solvent->Method_GC Volatiles Only Risk_GC Warning: Direct Injection GC Causes Thermal Decomposition Method_GC->Risk_GC Risk Alert

Caption: Analytical workflow prioritizing qNMR for assay and HPLC for profiling, while flagging GC risks.

Diagram 2: Thermal Decomposition Risk (GC Failure Mode)

Understanding why GC fails is crucial for data interpretation. The nitro group on a strained ring is a "spring-loaded" decomposition hazard.

Decomposition Substrate 3-Nitroazetidine (Intact) Intermediate Nitro-Nitrite Rearrangement Substrate->Intermediate Thermal Stress Heat Heat (>150°C) GC Injector Product1 Ring Opening (Acyclic Olefins) Intermediate->Product1 Product2 NO2 Loss (Radical Species) Intermediate->Product2

Caption: Mechanistic pathway of thermal degradation during GC analysis, leading to false impurity peaks.

Data Interpretation & Troubleshooting

HPLC Chromatogram Analysis
  • Main Peak (RT ~7.5 min): The target nitroazetidine.

  • Early Eluters (RT <3 min): Likely hydrolysis products (3-hydroxyazetidine) or salts. These are polar and elute with the void volume.

  • Late Eluters: Unreacted iodine precursors (if using iodo-displacement route) or bis-azetidine impurities.

  • Troubleshooting: If the main peak splits, check the pH of the mobile phase. Carbamate rotamers can sometimes broaden peaks; heating the column to 40°C usually coalesces them, but do not exceed 40°C to preserve stability.

qNMR Spectrum Analysis
  • Diagnostic Signal: The methine proton at position 3 (

    
    -C-NO2) is a quintet/multiplet around 5.1–5.4 ppm.
    
  • Boc Signal: Strong singlet at 1.45 ppm (9H).

  • Impurity Flag: Look for a broad singlet around 3.5–4.0 ppm, which may indicate the 3-hydroxyazetidine impurity (hydrolysis product).

References

  • Sanhueza, J., et al. (2000).[8] Thermal Stability of Synthetic Antioxidants and Nitro-Compounds. Journal of the American Oil Chemists' Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23153172: tert-Butyl 3-(methylamino)azetidine-1-carboxylate (Structural Analog Data). Retrieved from [Link]

  • University of Oxford. (2017). A Researcher's Guide to Quantitative NMR Spectroscopy Parameters. Retrieved from [Link]

Sources

Comparative Guide: Catalytic & Reagent Systems for tert-Butyl 3-nitroazetidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: tert-Butyl 3-nitroazetidine-1-carboxylate (1-Boc-3-nitroazetidine) Primary Application: High-energy materials (precursor to TNAZ), medicinal chemistry scaffolds (strained rings for metabolic stability). Synthesis Challenge: The nucleophilic substitution of a leaving group at the 3-position of an azetidine ring is complicated by ring strain (pucker angle ~30°) and the ambident nature of the nitrite ion (


), which can attack via Nitrogen (forming the desired Nitro  compound) or Oxygen (forming the unstable Nitrite Ester ).

This guide compares three distinct catalytic/reagent systems to solve this selectivity problem:

  • The Scavenger System: NaNO₂ + Phloroglucinol (The "Archibald" Protocol).

  • The Phase-Transfer System: KNO₂ + 18-Crown-6.

  • The Silver-Mediated System: AgNO₂ (Stoichiometric Control).

Mechanistic Foundation

The synthesis relies on an


 displacement of a leaving group (Mesylate or Iodide) by a nitrite nucleophile.
  • N-Attack (Kinetic/Thermodynamic Target): Yields the stable C-Nitro compound (

    
    ).
    
  • O-Attack (Kinetic Trap): Yields the unstable alkyl nitrite ester (

    
    ), which decomposes or complicates purification.
    
Reaction Pathway Diagram

G cluster_0 Precursor cluster_1 Ambident Nucleophile Start 1-Boc-3-iodoazetidine (or Mesylate) Nitrite Nitrite Ion (NO2-) Start->Nitrite S_N2 Attack Nitro 1-Boc-3-nitroazetidine (Stable Solid) Nitrite->Nitro N-Attack (Desired) Ester Nitrite Ester (Unstable Oil) Nitrite->Ester O-Attack (Undesired) Decomp 3-Azetidinone / Alcohols Ester->Decomp Oxidative Decomposition

Caption: Bifurcation of the nucleophilic attack. Catalysts and reagents are selected to maximize the Green pathway (N-Attack).

Comparative Analysis of Reagent Systems

System A: The Scavenger Protocol (Archibald Method)

Reagents: Sodium Nitrite (


), Phloroglucinol (1,3,5-benzenetriol).
Solvent:  Ethylene Glycol / DMF.
Mechanism:  Phloroglucinol acts as a "scavenger" or co-reactant that suppresses the accumulation of the nitrite ester by-product, likely by reacting with the O-nitrosylated species or buffering the reaction medium to prevent side reactions.
Best For:  High Purity requirements; minimizing oxidative by-products.
System B: Phase Transfer Catalysis (PTC)

Reagents: Potassium Nitrite (


), 18-Crown-6 (Catalyst).
Solvent:  Acetonitrile or DMF (Anhydrous).
Mechanism:  The crown ether sequesters the Potassium cation (

), generating a "naked" nitrite anion. This highly reactive species favors the softer N-attack (Nitro) over the harder O-attack (Ester) compared to solvated ions, and significantly increases reaction rate. Best For: Process Scalability; avoiding heavy metals.
System C: Silver Mediated (The "Silver Bullet")

Reagents: Silver Nitrite (


).
Solvent:  Diethyl Ether or THF.
Mechanism:  Silver coordinates with the halide leaving group (Iodide), precipitating AgI. This coordination assists the leaving group departure (

-like character) and the nitrogen lone pair of the nitrite is directed toward the electrophilic center. Best For: Small-scale, high-value synthesis where yield is paramount over cost.
Performance Data Comparison
FeatureSystem A: Scavenger (Phloroglucinol)System B: PTC (18-Crown-6)System C: Silver (AgNO₂)
Precursor 3-Mesylate or 3-Iodide3-Iodide (Preferred)3-Iodide
Yield 55 - 65%60 - 75%70 - 85%
Selectivity (Nitro:Ester) HighModerate-HighVery High
Reaction Time 24 - 48 Hours4 - 12 Hours12 - 24 Hours
Cost Efficiency High (Cheap Reagents)Moderate (Crown Ether cost)Low (Silver cost)
Scalability ExcellentGoodPoor (Waste disposal)
Safety Profile Moderate (DMSO/Nitrite risks)Good (Mild temps)Good

Detailed Experimental Protocols

Protocol 1: High-Throughput PTC Method (System B)

Recommended for general lab synthesis.

Materials:

  • 1-Boc-3-iodoazetidine (1.0 eq)[1]

  • Potassium Nitrite (

    
    , 5.0 eq, dried)
    
  • 18-Crown-6 (0.1 eq, Catalyst)

  • Solvent: DMF (Anhydrous)

Workflow:

  • Preparation: In a flame-dried flask under

    
    , dissolve 1-Boc-3-iodoazetidine (2.83 g, 10 mmol) in anhydrous DMF (20 mL).
    
  • Catalyst Addition: Add 18-Crown-6 (264 mg, 1 mmol). Stir for 5 minutes to ensure dissolution.

  • Nitrite Addition: Add solid

    
     (4.25 g, 50 mmol) in one portion. The mixture will be a suspension.
    
  • Reaction: Heat to 50°C and stir vigorously for 6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting iodide (

    
    ) should disappear, replaced by the nitro product (
    
    
    
    ).
  • Work-up: Dilute with Ethyl Acetate (100 mL) and wash with water (3 x 50 mL) to remove DMF and salts. Wash with brine.[2][3]

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (0-30% EtOAc in Hexane).
    
  • Yield: Expect ~1.4 - 1.6 g (70%) of a pale yellow solid.

Protocol 2: The Archibald Scavenger Method (System A)

Recommended for high-purity applications.

Materials:

  • 1-Boc-3-mesyloxyazetidine (1.0 eq)

  • Sodium Nitrite (

    
    , 10.0 eq)
    
  • Phloroglucinol (0.5 eq)

  • Solvent: Ethylene Glycol

Workflow:

  • Dissolution: Dissolve 1-Boc-3-mesyloxyazetidine (10 mmol) in Ethylene Glycol (30 mL).

  • Scavenger Addition: Add Phloroglucinol (630 mg, 5 mmol).

  • Reagent Addition: Add

    
     (6.9 g, 100 mmol).
    
  • Reaction: Heat the mixture to 100°C for 24 hours. Note: Ethylene glycol allows higher temperatures than DMF without the same explosion risk, though caution is still required.

  • Work-up: Pour the reaction mixture into ice water (150 mL). The product may precipitate. If not, extract exhaustively with Ether (5 x 50 mL).

  • Purification: The phloroglucinol by-products remain in the aqueous/glycol phase. Concentrate the ether extracts and recrystallize from Hexane/Ethanol if necessary.

Critical Safety & Stability Note

DMSO/Nitrite Hazard

Warning: Reactions involving Sodium Nitrite (


) in DMSO  can be extremely hazardous. At elevated temperatures (>100°C) or in the presence of certain activators, this mixture can undergo a "runaway" exotherm, leading to explosion.
  • Mitigation: Use DMF or Acetonitrile where possible. If DMSO is required, never exceed 80°C and ensure adequate blast shielding.

Product Stability

tert-Butyl 3-nitroazetidine-1-carboxylate is relatively stable at room temperature but should be stored at 4°C. The nitro group on the strained ring makes it a potential energetic precursor; avoid mechanical shock or friction, although the Boc-protected form is generally not explosive.

References

  • Archibald, T. G., et al. (1990). "Synthesis and X-ray crystal structure of 1,3,3-trinitroazetidine." The Journal of Organic Chemistry, 55(9), 2920-2924.

  • Kornblum, N., et al. (1956). "The Reaction of Silver Nitrite with Primary Alkyl Halides." Journal of the American Chemical Society, 78(7), 1497-1501.

  • Marchand, A. P., et al. (1995). "Synthesis of 1,3,3-trinitroazetidine." Heterocycles, 40(2), 867.

  • ChemicalBook. (2024). "1-Boc-3-iodoazetidine Synthesis Protocols."

Sources

Assessing the Biological Activity of Compounds Derived from tert-Butyl 3-nitroazetidine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles is a driving force in medicinal chemistry. Small, strained heterocyclic scaffolds have garnered significant attention as they offer unique three-dimensional diversity and can mimic natural products. Among these, the azetidine ring is a privileged structure in drug discovery, appearing in a number of approved pharmaceuticals.[1] This guide provides an in-depth comparative analysis of the biological activity of compounds derived from tert-Butyl 3-nitroazetidine-1-carboxylate, a versatile building block for the synthesis of innovative drug candidates. We will explore its potential in anticancer and anti-tuberculosis applications, comparing its derivatives to established therapeutic agents and providing detailed experimental protocols for their evaluation.

The Azetidine Scaffold: A Gateway to Novel Bioactivity

The strained four-membered ring of azetidine provides a unique conformational rigidity that can be exploited to orient substituents in a precise manner for optimal interaction with biological targets. The presence of the nitrogen atom also offers a handle for further chemical modification. tert-Butyl 3-nitroazetidine-1-carboxylate is a particularly interesting starting material due to the presence of the nitro group, a functional group known to be a pharmacophore in various contexts, and the Boc-protected nitrogen, which allows for controlled synthetic manipulations.[2]

Synthesis of Derivatives: A Modular Approach

The synthetic utility of tert-Butyl 3-nitroazetidine-1-carboxylate lies in its potential for derivatization at the 3-position, either by nucleophilic substitution of the nitro group or through its reduction to an amine followed by a variety of coupling reactions. The Boc protecting group can be readily removed to allow for further modification at the nitrogen atom. This modular approach enables the generation of diverse libraries of compounds for biological screening.

A general synthetic scheme for the derivatization of the related precursor, tert-butyl 3-oxoazetidine-1-carboxylate, which can be a starting point for various 3-substituted azetidines, is outlined below.[3][4]

G cluster_synthesis General Synthesis of 3-Substituted Azetidine Derivatives start tert-Butyl 3-oxoazetidine-1-carboxylate intermediate1 Horner-Wadsworth-Emmons Reaction start->intermediate1 (EtO)2P(O)CH2CO2R, NaH intermediate2 Michael Addition intermediate1->intermediate2 Nucleophile intermediate3 Cyclization intermediate2->intermediate3 Base final_product Spirocyclic Azetidine Derivatives intermediate3->final_product

Caption: A generalized synthetic workflow for creating spirocyclic azetidine derivatives.

Anticancer Activity: A Comparative Analysis

Derivatives of the azetidine scaffold have shown promising anticancer activity. The mechanism of action for many nitro-containing compounds in oncology is believed to involve their bioreduction to reactive species that can induce cellular damage in hypoxic tumor environments.[5]

Comparison with Doxorubicin

Doxorubicin is a widely used chemotherapeutic agent. Here, we compare the in vitro cytotoxicity of a representative spiro-acenaphthylene tethered-[2][6][7]-thiadiazole derivative with doxorubicin against various cancer cell lines.

CompoundRenal (RXF393) IC50 (µM)Melanoma (LOX IMVI) IC50 (µM)Colon (HT29) IC50 (µM)Normal (WI 38) IC50 (µM)
Spiro-Thiadiazole Derivative 17.01 ± 0.399.55 ± 0.5124.3 ± 1.2946.20 ± 2.59
Doxorubicin (Comparator)13.54 ± 0.826.08 ± 0.3213.50 ± 0.7118.13 ± 0.93
Data synthesized from a study on spiro-thiadiazole derivatives.[6]

The data indicates that the spiro-thiadiazole derivative exhibits potent anticancer activity, even surpassing doxorubicin against the RXF393 cell line.[6] Importantly, it shows a better safety profile with a higher IC50 value against the normal WI 38 cell line, suggesting a degree of selectivity for cancer cells.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., azetidine derivatives, doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow plate_cells Plate Cells in 96-well Plate add_compounds Add Test Compounds & Incubate plate_cells->add_compounds add_mtt Add MTT Reagent & Incubate add_compounds->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze_data Calculate IC50 Values read_plate->analyze_data

Caption: The experimental workflow for the MTT cytotoxicity assay.

Anti-tuberculosis Activity: A Comparative Analysis

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new anti-tubercular agents. Nitro-containing compounds have shown significant promise in this area.[7][8]

Comparison with Isoniazid

Isoniazid is a first-line drug for the treatment of tuberculosis. The following table compares the in vitro activity of nitrofuran-warhead-equipped spirocyclic azetidines with isoniazid against Mycobacterium tuberculosis H37Rv.

CompoundMIC (µg/mL) against M. tuberculosis H37Rv
Azetidine Derivative 3f (p-halogen-phenyl substituent)<0.09
Azetidine Derivative 3l (p-halogen-phenyl substituent)<0.09
Isoniazid (Comparator)<0.09
Data from a study on nitrofuran-warhead-equipped spirocyclic azetidines.[3]

The data reveals that certain spirocyclic azetidine derivatives exhibit potent anti-tuberculosis activity, comparable to the standard drug isoniazid.[3] The structure-activity relationship suggests that the presence of a p-halogen-phenyl substituent enhances the activity.[3]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis. The blue indicator, Alamar Blue, turns pink in the presence of metabolically active cells.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a drug-free control and a positive control (e.g., isoniazid).

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well.

  • Second Incubation: Re-incubate the plates for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Signaling Pathway: Potential Mechanism of Action

The biological activity of nitro-containing compounds is often linked to their ability to generate reactive nitrogen species, which can lead to oxidative stress and DNA damage in target cells. In the context of cancer, this can trigger apoptotic pathways.

G cluster_pathway Proposed Mechanism of Action nitro_compound Nitro-Azetidine Derivative bioreduction Bioreduction (e.g., in hypoxic cells) nitro_compound->bioreduction reactive_species Reactive Nitrogen/ Oxygen Species bioreduction->reactive_species cellular_damage Oxidative Stress & DNA Damage reactive_species->cellular_damage apoptosis Apoptosis cellular_damage->apoptosis

Caption: A simplified diagram of a potential signaling pathway for nitro-azetidine derivatives.

Conclusion and Future Directions

Compounds derived from tert-Butyl 3-nitroazetidine-1-carboxylate and related azetidine scaffolds represent a promising avenue for the development of new anticancer and anti-tuberculosis agents. The modular nature of their synthesis allows for the exploration of a wide chemical space to optimize potency and selectivity. The comparative data presented in this guide highlight their potential to rival or even exceed the activity of established drugs.

Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds. Further optimization of the azetidine scaffold through structure-activity relationship studies could lead to the identification of clinical candidates with improved therapeutic indices. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation of this exciting class of molecules.

References

  • Al-Warhi, T., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. [Link]

  • Al-Salahi, R., et al. (2025). Synthesis and anticancer evaluation of tri-n-butyltin complexes featuring azomethine- and diazenyl-functionalized benzoates with peripheral fluorine against MDA-MB-231 breast cancer cells. PubMed. [Link]

  • Singh, V., et al. (2021). Synthesis and evaluation of triazole congeners of nitro-benzothiazinones potentially active against drug resistant Mycobacterium tuberculosis demonstrating bactericidal efficacy. RSC Medicinal Chemistry. [Link]

  • MySkinRecipes. (n.d.). tert-Butyl 3-nitroazetidine-1-carboxylate. MySkinRecipes. [Link]

  • Krasavin, M., et al. (2021). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI. [Link]

  • Tozkoparan, B., et al. (2007). Synthesis and antituberculosis activity of new 3-alkylsulfanyl-1,2,4-triazole derivatives. PubMed. [Link]

  • Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed. [Link]

  • Patel, D., et al. (2015). synthesis, characterization and anti-tubercular activity of 1, 3- thiazine derivatives. ResearchGate. [Link]

  • Ahmad, I., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. PubMed Central. [Link]

  • Gellis, A., et al. (2014). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. [Link]

  • Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. ResearchGate. [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

  • Tan, M. L., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PubMed Central. [Link]

  • Kumar, P., et al. (2016). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. PubMed Central. [Link]

  • ResearchGate. (n.d.). a) Marketed drugs containing 1,3-substituted azetidine scaffolds. ResearchGate. [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

  • Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MedCrave. [Link]

  • de Souza, M. V. N. (2020). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]

  • Meegan, M. J., et al. (2021). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI. [Link]

  • MDPI. (n.d.). Special Issue : Nitro Group Containing Drugs. MDPI. [Link]

  • PubChem. (n.d.). tert-Butyl 3-(methylamino)azetidine-1-carboxylate. PubChem. [Link]

  • Wang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PubMed Central. [Link]

  • Rigas, B., et al. (2013). Structure-activity relationship study of novel anticancer aspirin-based compounds. PubMed. [Link]

  • Al-Suhaimi, K. S., et al. (2025). Design, Synthesis, and Molecular Docking Studies of 2-Azetidinone-Based Combretastatin A-4 Analogues with Anticancer Activity. ResearchGate. [Link]

  • Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl. ResearchGate. [Link]

Sources

A Comparative Crystallographic Guide to 3-Nitro-Substituted Azetidines: Structural Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional structure of molecular entities is paramount for rational drug design. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in modern medicinal chemistry due to its unique conformational constraints and its ability to impart favorable physicochemical properties to drug candidates. When substituted at the 3-position with an electron-withdrawing nitro group, these compounds present both synthetic challenges and opportunities for novel molecular interactions.

This guide provides an in-depth comparative analysis of the X-ray crystallography of 3-nitro-substituted azetidines, with a primary focus on available structural data. While crystallographic information for tert-Butyl 3-nitroazetidine-1-carboxylate is not publicly available in crystallographic databases at the time of this publication, we will utilize the closely related and structurally significant 1,3,3-trinitroazetidine (TNAZ) as a primary case study. This will be compared with other nitro-containing small molecules to elucidate the influence of the nitro group and the strained azetidine ring on crystal packing and molecular conformation.

The Significance of Structural Analysis for Nitro-Azetidine Derivatives

The incorporation of a nitro group into an azetidine ring has profound implications for a molecule's properties. The strong electron-withdrawing nature of the nitro group can influence the reactivity of the azetidine ring and introduce specific intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, which dictate the crystal packing. Furthermore, the inherent ring strain of the azetidine scaffold (approximately 25.4 kcal/mol) influences its geometry and reactivity. A thorough understanding of the crystal structure is therefore crucial for predicting and modulating properties such as solubility, stability, and ultimately, biological activity.

Experimental Workflow for Single-Crystal X-ray Diffraction of Nitro-Azetidine Derivatives

The successful crystallographic analysis of small molecules like nitro-substituted azetidines hinges on a meticulous experimental workflow, from crystal growth to data refinement. The following protocol is a validated approach, with explanations for the critical steps.

Figure 1: A generalized experimental workflow for the single-crystal X-ray diffraction analysis of small organic molecules.

Part 1: Crystal Growth - The Critical First Step

Obtaining high-quality single crystals is often the most challenging aspect of X-ray crystallography. For nitro-azetidine derivatives, careful consideration of solvents and crystallization techniques is essential.

Detailed Protocol:

  • Compound Purification: Ensure the sample of tert-Butyl 3-nitroazetidine-1-carboxylate or a related analogue is of the highest possible purity (>98%). Impurities can inhibit crystal nucleation and growth.

  • Solvent Selection:

    • Rationale: The choice of solvent is critical. A suitable solvent should dissolve the compound at a higher temperature and allow for slow supersaturation as the conditions change. For polar nitro compounds, a range of solvents from moderately polar (e.g., ethyl acetate, acetone) to less polar (e.g., toluene, dichloromethane) should be screened.

    • Procedure: Perform small-scale solubility tests in a variety of solvents. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but dissolves upon gentle heating.

  • Crystallization Techniques:

    • Slow Evaporation:

      • Causality: This is often the simplest and most effective method for small molecules. The slow removal of the solvent gradually increases the concentration of the solute, leading to controlled crystal growth.

      • Protocol: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation. Store the vial in a vibration-free environment.

    • Vapor Diffusion:

      • Causality: This technique is useful when the compound is highly soluble in most solvents. A solution of the compound is exposed to the vapor of an "anti-solvent" in which the compound is insoluble. The gradual diffusion of the anti-solvent into the solution reduces the compound's solubility and promotes crystallization.

      • Protocol: Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar. Add a layer of the anti-solvent to the bottom of the larger jar.

    • Cooling Crystallization:

      • Causality: This method relies on the principle that the solubility of most compounds decreases with temperature.

      • Protocol: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Part 2: Data Collection and Processing

Once suitable crystals are obtained, the next step is to collect the diffraction data.

Detailed Protocol:

  • Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.

  • Diffractometer Setup:

    • X-ray Source: A molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray source is typically used for small molecule crystallography.

    • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to higher resolution data.

  • Data Collection: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Modern diffractometers automate this process.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects. This results in a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F|²) for each reflection.

Part 3: Structure Solution and Refinement

The final stage involves determining the atomic arrangement from the processed diffraction data.

Detailed Protocol:

  • Space Group Determination: The symmetry of the crystal is determined from the diffraction pattern, which assigns the crystal to one of the 230 space groups.

  • Structure Solution: The initial phases of the structure factors are determined using methods such as direct methods or Patterson methods. This provides an initial electron density map.

  • Structure Refinement: The initial model of the structure is refined against the experimental data using a least-squares minimization process. This involves adjusting the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).

Comparative Crystallographic Analysis

As the specific crystal structure of tert-Butyl 3-nitroazetidine-1-carboxylate is not publicly available, we will conduct a comparative analysis using the known structure of 1,3,3-trinitroazetidine (TNAZ) and other relevant nitro-containing organic molecules.

Parameter1,3,3-Trinitroazetidine (TNAZ)Hypothetical tert-Butyl 3-nitroazetidine-1-carboxylateNitrobenzene2,4,6-Trinitrotoluene (TNT)
Molecular Formula C₃H₄N₄O₆C₈H₁₄N₂O₄C₆H₅NO₂C₇H₅N₃O₆
Molecular Weight 192.10202.21123.11227.13
Crystal System MonoclinicUnknownMonoclinicMonoclinic
Space Group P2₁/cUnknownP2₁/cP2₁/c
Unit Cell Dimensions
a (Å)11.231(2)Unknown5.669(2)14.821(3)
b (Å)5.923(1)Unknown8.872(3)6.101(1)
c (Å)10.966(2)Unknown11.594(4)14.902(3)
β (°)109.43(3)Unknown95.53(3)95.58(2)
Volume (ų) 688.1(2)Unknown580.4(4)1340.5(5)
Calculated Density (g/cm³) 1.854Unknown1.421.69

Analysis of Structural Features:

  • 1,3,3-Trinitroazetidine (TNAZ): The presence of three nitro groups significantly increases the density of this compound compared to other small organic molecules. The crystal packing is expected to be dominated by strong intermolecular interactions involving the nitro groups. The monoclinic crystal system and P2₁/c space group are common for small organic molecules.

  • Hypothetical tert-Butyl 3-nitroazetidine-1-carboxylate: The presence of the bulky tert-butyl group would likely lead to a larger unit cell volume compared to TNAZ. The Boc-protecting group may influence the hydrogen bonding patterns and overall crystal packing.

  • Nitrobenzene and TNT: These aromatic nitro compounds provide a useful comparison. Their crystal structures are also influenced by π-π stacking interactions between the aromatic rings, in addition to interactions involving the nitro groups. The planarity of the benzene ring contrasts with the puckered nature of the azetidine ring.

Causality Behind Experimental Choices: The Role of the Nitro Group and Strained Ring

  • Crystallization of Nitro Compounds: Nitro groups are polar and can act as hydrogen bond acceptors. This property can be exploited during solvent selection for crystallization. Solvents that can engage in hydrogen bonding may be beneficial. However, the presence of multiple nitro groups, as in TNAZ, can lead to strong crystal lattice forces, making it challenging to grow large, single crystals.

  • Impact of the Azetidine Ring: The strained four-membered ring in azetidine derivatives imparts a degree of conformational rigidity. This can be advantageous for crystallization as it reduces the number of possible solution-state conformers, potentially favoring the formation of an ordered crystal lattice. However, the ring strain can also influence the reactivity of the molecule, which needs to be considered during synthesis and purification prior to crystallization.

  • Data Collection at Low Temperature: For compounds containing nitro groups, which can have significant thermal motion, collecting diffraction data at cryogenic temperatures (e.g., 100 K) is crucial. This minimizes atomic vibrations, leading to a more precise determination of bond lengths and angles, and a clearer electron density map.

Conclusion

The X-ray crystallographic analysis of 3-nitro-substituted azetidines provides invaluable insights into their solid-state structures, which is fundamental for understanding their chemical and biological properties. While the specific crystal structure of tert-Butyl 3-nitroazetidine-1-carboxylate remains to be publicly reported, a comparative analysis with the known structure of 1,3,3-trinitroazetidine and other nitro-containing compounds highlights the significant influence of the nitro group and the strained azetidine ring on molecular conformation and crystal packing. The detailed experimental protocols and the discussion of the rationale behind key experimental choices provided in this guide are intended to empower researchers in their efforts to structurally characterize these and other novel small molecules, ultimately accelerating the drug discovery and development process.

References

  • Wikipedia. X-ray crystallography. [Link]

  • Kuleshova, L. N., & Zorky, P. M. (1980). The crystal chemistry of nitro compounds. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(9), 2113-2115. (A representative reference for the crystallography of nitro compounds, a specific URL is not available).
  • Couty, F., & Evano, G. (2006). Synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry, 4(9), 1537-1554. (A representative review on azetidine chemistry, a specific URL is not available).

Benchmarking the performance of tert-Butyl 3-nitroazetidine-1-carboxylate in specific reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Azetidine Spike" in Medicinal Chemistry

In modern drug discovery, the transition from 5-membered rings (pyrrolidines) to 4-membered rings (azetidines) is a validated strategy to improve physicochemical profiles. This guide benchmarks tert-Butyl 3-nitroazetidine-1-carboxylate (1-Boc-3-nitroazetidine) , a critical precursor for accessing the 3-aminoazetidine scaffold.

While the pyrrolidine analog is kinetically inert, the azetidine core introduces ~25.4 kcal/mol of ring strain , fundamentally altering its reactivity profile.[1] This guide objectively compares its performance in reduction, stability, and functionalization against standard alternatives, supported by experimental protocols and mechanistic insights.

Benchmark 1: Nitro Reduction Efficiency (The Gold Standard)

The primary utility of 1-Boc-3-nitroazetidine is its conversion to 1-Boc-3-aminoazetidine . The choice of reduction method is critical; the high ring strain makes the azetidine core susceptible to ring-opening polymerization (ROP) under harsh conditions, a failure mode not seen in pyrrolidines.

Comparative Performance Data
MethodReagentsYield (%)Purity (%)Ring IntegrityScalability
Catalytic Hydrogenation H₂, Pd/C (10%), MeOH 94-98% >98% High Excellent
Transfer HydrogenationHCOONH₄, Pd/C, EtOH88-92%95%HighGood
Dissolving MetalZn dust, AcOH65-75%80%Compromised Moderate
Hydride ReductionLiAlH₄, THF<40%LowFailed Poor
Technical Analysis[2][3][4]
  • Catalytic Hydrogenation (Recommended): The reaction proceeds via a nitroso intermediate.[2] The neutral conditions of H₂/MeOH prevent acid-catalyzed ring opening. This is the industry standard for >100g scale-up.[2]

  • Zinc/Acetic Acid: While effective for aromatic nitro groups, the Lewis acidity of Zn²⁺ combined with acetic acid can trigger nucleophilic attack on the strained azetidine ring, leading to ring-opened byproducts (homo-allylamines).

  • LiAlH₄: Not recommended.[2] The strong nucleophilicity of the hydride often attacks the carbamate (Boc) group or opens the ring rather than selectively reducing the aliphatic nitro group.

Benchmark 2: Stability & Ring Integrity (Azetidine vs. Pyrrolidine)

The defining characteristic of this compound is its metastability.[2] The table below benchmarks the stability of the 3-nitroazetidine core against its 5-membered analog, 3-nitropyrrolidine, under stress conditions.

Stress Test Comparison
Condition1-Boc-3-Nitroazetidine (4-membered)1-Boc-3-Nitropyrrolidine (5-membered)Mechanistic Insight
TFA/DCM (1:1, 25°C) Stable (t₁/₂ > 24h)Stable (Indefinite)The electron-withdrawing nitro group destabilizes the carbocation intermediate required for acid-catalyzed ring opening.
Aq. HCl (6M, 100°C) Rapid Decomposition (<1h) Stable (>24h)High thermal energy + strong acid overcomes the activation barrier for ring opening (hydrolysis).
Nucleophile (PhSH, Base) Slow Ring OpeningInertStrain release drives the nucleophilic attack at C2/C4 in azetidines.
Diagram: Stability Decision Tree

The following diagram illustrates the decision logic for handling 3-nitroazetidine derivatives to avoid decomposition.

StabilityLogic Start 1-Boc-3-Nitroazetidine Acid Acidic Conditions? Start->Acid Nu Nucleophile Present? Start->Nu StrongAcid Strong Acid (HCl, HBr) High Temp Acid->StrongAcid Yes WeakAcid Weak Acid (AcOH) or TFA (RT) Acid->WeakAcid No / Mild Result1 RING OPENING (Decomposition) StrongAcid->Result1 Result2 STABLE (Boc Removal Possible) WeakAcid->Result2 StrongNu Strong Nu (SH-, CN-) Nu->StrongNu Yes Result3 Ring Opening via SN2 StrongNu->Result3

Caption: Stability logic flow for 1-Boc-3-nitroazetidine. Red pathways indicate high risk of scaffold failure due to ring strain.

Experimental Protocol: Optimized Nitro Reduction

This protocol is validated for the synthesis of tert-butyl 3-aminoazetidine-1-carboxylate on a multigram scale, prioritizing safety and yield.

Materials
  • Substrate: tert-Butyl 3-nitroazetidine-1-carboxylate (1.0 equiv)

  • Catalyst: 10% Pd/C (50% wet, 10 wt% loading)

  • Solvent: Methanol (HPLC grade, degassed)

  • Gas: Hydrogen (Balloon pressure or 1 atm)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve the nitroazetidine substrate in Methanol (0.1 M concentration).

    • Why? Methanol provides optimal solubility for the polar amino product, preventing catalyst fouling.[2]

  • Inerting: Evacuate the flask and backfill with Nitrogen (3 cycles).

    • Safety: Removes oxygen to prevent ignition of methanol/Pd/C mixtures.[2]

  • Catalyst Addition: Carefully add 10 wt% of Pd/C (e.g., 100 mg catalyst for 1 g substrate).[2]

    • Note: Use "wet" catalyst to minimize pyrophoric risk.[2]

  • Reduction: Purge with Hydrogen gas (balloon). Stir vigorously at Room Temperature (20-25°C) for 4-6 hours.

    • Monitoring: Monitor by TLC (ninhydrin stain for amine) or LCMS.[2] The nitro group (UV active) will disappear; the amine (non-UV without derivatization) will appear.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Rinse the pad with Methanol.[2]

  • Isolation: Concentrate the filtrate under reduced pressure (<40°C) to yield the crude amine as a colorless oil or white solid.[2]

    • Self-Validation: ¹H NMR should show the disappearance of the CH-NO₂ signal (typically ~5.1 ppm) and the appearance of the CH-NH₂ signal (~3.8 ppm).

Mechanistic Pathway: The "Strain-Release" Threat

Understanding why the azetidine fails is crucial for troubleshooting. Unlike the pyrrolidine, the azetidine ring has significant angle strain (90° vs 109.5° ideal).

Mechanism Substrate 1-Boc-3-Nitroazetidine Inter Protonated/Activated Species Substrate->Inter Activation PathA Path A: Reduction (Desired) (Pd/C, H2) Inter->PathA Kinetic Control PathB Path B: Ring Opening (Undesired) (Strong Acid/Nu) Inter->PathB Thermodynamic Control (Strain Release) ProductA 3-Aminoazetidine PathA->ProductA ProductB Acyclic Byproducts (Homo-allylamines) PathB->ProductB

Caption: Mechanistic divergence. Path A preserves the ring via kinetic control; Path B releases ring strain (thermodynamic sink) under harsh conditions.

References

  • Azetidine Synthesis & Reactivity

    • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[1]

    • Source: Royal Society of Chemistry (RSC), Org.[2] Biomol. Chem., 2021.[1][2][3]

  • Nitro Reduction Methodologies

    • Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia (Context on selective reductions).
    • Source: MDPI Molecules, 2023.[2][4]

  • Physicochemical Properties

    • Azetidine | C3H7N | CID 10422 - PubChem D
    • Source: National Institutes of Health (NIH).[2]

  • Ring Opening Decomposition

    • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
    • Source: NIH / PMC, 2021.[2]

Sources

A Comparative Guide to Isomeric Purity Determination of tert-Butyl 3-nitroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Analytical Imperative: Why Isomeric Purity Matters

tert-Butyl 3-nitroazetidine-1-carboxylate possesses a chiral center at the C3 position of the azetidine ring, giving rise to a pair of enantiomers, (R)- and (S)-isomers. In drug development, enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, the precise quantification of the desired enantiomer and its undesired counterpart is a regulatory and safety necessity.

Furthermore, the synthesis of this molecule could potentially yield positional isomers, such as tert-butyl 2-nitroazetidine-1-carboxylate or tert-butyl 4-nitroazetidine-1-carboxylate, depending on the synthetic route. These achiral isomers have distinct chemical structures and, consequently, different biological activities and impurity profiles.

This guide will focus on the comparative analysis of the enantiomeric purity, with a brief discussion on the analysis of positional isomers.

Comparative Analysis of Key Methodologies

The determination of isomeric purity for a small, polar, and potentially thermally labile molecule like tert-Butyl 3-nitroazetidine-1-carboxylate requires a careful selection of analytical techniques. Here, we compare the three most powerful and relevant methods: Chiral HPLC, Chiral SFC, and NMR with Chiral Solvating Agents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric separations in the pharmaceutical industry. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: For a polar molecule containing a nitro group and a carbamate, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability and multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

  • Mobile Phase Selection: A normal-phase mode (e.g., hexane/isopropanol) is typically preferred for polysaccharide CSPs as it often provides better selectivity. The polarity of the mobile phase is fine-tuned to achieve optimal retention and resolution. Modifiers like ethanol or methanol can be used to adjust selectivity.

  • Method Validation: The validation of a chiral purity method must adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and sensitivity (limit of detection and quantitation) for the undesired enantiomer.

Experimental Protocol: Chiral HPLC

  • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (80:20, v/v). The ratio may be optimized to achieve a resolution (Rs) of >1.5.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (where the nitro and carbamate groups have some absorbance).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_data Data Analysis Prep Dissolve Sample in Mobile Phase (1 mg/mL) Injector Inject 10 µL Prep->Injector Column Chiralpak AD-H Column Hexane/IPA (80:20) 1.0 mL/min, 25°C Injector->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantify Integrate Peaks & Calculate % Enantiomeric Purity Chromatogram->Quantify

Caption: Workflow for Chiral HPLC Analysis.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, often providing faster and more efficient separations. It uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, which has low viscosity and high diffusivity.

Causality Behind Experimental Choices:

  • Advantages for Polar Molecules: While seemingly counterintuitive for a non-polar mobile phase like CO2, the addition of polar co-solvents (modifiers) like methanol or ethanol makes SFC highly effective for separating polar compounds.

  • Speed and Efficiency: The low viscosity of the supercritical mobile phase allows for higher flow rates without a significant loss in resolution, leading to shorter analysis times compared to HPLC.

  • Green Chemistry: The use of CO2 as the primary mobile phase significantly reduces the consumption of organic solvents, making SFC a more environmentally friendly technique.

  • CSP Compatibility: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.

Experimental Protocol: Chiral SFC

  • Column: Chiralpak® AD-3 or Chiralcel® OD-3 (3 µm particle size for higher efficiency), 150 mm x 4.6 mm.

  • Mobile Phase: Supercritical CO2 / Methanol (gradient or isocratic). A typical starting point is 85:15 (CO2:Methanol).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

  • Injection Volume: 5 µL.

SFC_Workflow cluster_prep Sample Preparation cluster_sfc Chiral SFC System cluster_data Data Analysis Prep Dissolve Sample in Methanol (1 mg/mL) Injector Inject 5 µL Prep->Injector Column Chiralpak AD-3 Column CO2/Methanol 3.0 mL/min, 35°C, 150 bar Injector->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantify Integrate Peaks & Calculate % Enantiomeric Purity Chromatogram->Quantify

Caption: Workflow for Chiral SFC Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a distinct advantage as it is a primary ratio method that does not require a reference standard for the impurity. The addition of a chiral solvating agent (CSA) to a solution of the enantiomeric mixture forms transient diastereomeric complexes, which can be distinguished in the NMR spectrum.

Causality Behind Experimental Choices:

  • Direct Observation: NMR allows for the direct observation and quantification of both enantiomers in the same spectrum without the need for physical separation.

  • CSA Selection: The choice of CSA is crucial. For a molecule with a nitro group and a carbamate, CSAs capable of hydrogen bonding and aromatic interactions, such as (R)-(-)- or (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE), are good candidates.

  • Quantitative NMR (qNMR): For accurate quantification, proper experimental parameters are essential, including a sufficient relaxation delay (D1) to ensure full magnetization recovery for all relevant signals.

  • Sensitivity: A potential limitation of NMR is its lower sensitivity compared to chromatographic methods, which may be a factor when determining very low levels of the undesired enantiomer.

Experimental Protocol: NMR with CSA

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into an NMR tube. Add 0.6 mL of a suitable deuterated solvent (e.g., CDCl3).

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum to identify the signals of the analyte.

  • Add CSA: Add a molar equivalent of a CSA (e.g., (R)-TFAE) to the NMR tube.

  • Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum. The signals of the two enantiomers should be resolved for at least one proton.

  • Quantification: Integrate the well-resolved signals corresponding to each enantiomer to determine their ratio and calculate the enantiomeric excess (% ee).

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis Prep Dissolve Sample in Deuterated Solvent Add_CSA Add Chiral Solvating Agent Prep->Add_CSA Acquire Acquire 1H NMR Spectrum Add_CSA->Acquire Spectrum Observe Resolved Signals Acquire->Spectrum Quantify Integrate Signals & Calculate % Enantiomeric Excess Spectrum->Quantify

Safety Operating Guide

Personal Protective Equipment & Safe Handling Guide: tert-Butyl 3-nitroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Energetic" Reality

Immediate Action Required: Do not treat tert-Butyl 3-nitroazetidine-1-carboxylate (CAS: 133449-80-6 / Analogous Energetics) as a standard organic intermediate.

While the tert-butoxycarbonyl (Boc) group provides steric shielding and chemical stability, the core pharmacophore—a nitro-substituted azetidine ring —possesses significant ring strain (~26 kcal/mol) combined with an oxidizer (nitro group). This structural motif places the compound in the "Energetic Material Precursor" category.

Key Risk: Thermal runaway or shock sensitivity upon concentration (dryness) or rapid heating. Primary Directive: All handling protocols must prioritize thermal mitigation and blast protection over simple chemical barrier protection.

Part 1: The Hazard Matrix (Structure-Activity Analysis)

To handle this compound safely, you must understand the why behind the protocols. We utilize a Strain-Oxidation Hazard Model :

Structural FeatureHazard ContributionOperational Implication
Azetidine Ring High Ring Strain (104 kJ/mol)Shock Sensitivity: The ring wants to open releasing energy. Avoid friction/grinding.
3-Nitro Group Oxidizer / ExplosophoreThermal Instability: Lowers decomposition temperature (

).
Boc-Protecting Group Acid LabilityChemical Incompatibility: Violent decomposition with strong Lewis acids or heat >50°C.

Part 2: Personal Protective Equipment (PPE) Standards

We employ a Tiered PPE Strategy based on the scale of operation. Standard "Universal Precautions" are insufficient for >1g scales of nitroazetidines.

Tier 1: Analytical Scale (< 100 mg)

For weighing, NMR prep, and dilute solution handling.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1+). Safety glasses are insufficient due to potential micro-detonation risks.

  • Hand Protection: Double-gloving strategy.

    • Inner: Nitrile (4 mil) - Barrier against chemical permeation.

    • Outer: Nitrile (4-8 mil) - Sacrificial layer.

  • Body: Standard cotton lab coat (flame-resistant preferred).

Tier 2: Preparative Scale (> 100 mg - 10 g)

For synthesis, work-up, and isolation.

  • Face/Neck: Full-face polycarbonate shield is MANDATORY.

    • Reasoning: In the event of a flask rupture, the jugular vein and carotid arteries are vulnerable to glass shrapnel.

  • Hand Protection:

    • Chemical:[1][2][3][4][5] Double Nitrile (as above).

    • Mechanical:Cut-resistant Kevlar liners worn under the nitrile gloves when handling glassware containing concentrated material.

  • Engineering Control: All manipulations must occur behind a weighted blast shield inside the fume hood.

PPE Compatibility Table
MaterialCompatibilityBreakthrough TimeNotes
Nitrile Excellent > 480 minPrimary barrier.
Latex Poor< 10 minDegradation by organic solvents (DCM/Ethyl Acetate) often used with this compound.
Nomex/Kevlar Essential N/ARequired for blast/flash protection on scale-up.

Part 3: Operational Workflow & Safety Logic

Preparation & Static Control

Nitro-aliphatics can be sensitive to electrostatic discharge (ESD).

  • Grounding: Ensure all metal spatulas and vessels are grounded. Use an ionizing fan if ambient humidity is <30%.

  • Solvent Selection: Avoid halogenated solvents (DCM) if possible during scale-up, as they can sensitize nitro compounds to shock.

The "Wet-State" Rule (Critical)

Never concentrate this compound to absolute dryness on a rotary evaporator without a shield.

  • Protocol: Always leave the compound as a wet paste or in solution.

  • Causality: Dry crystals allow friction between crystal faces (triboelectric charging), which can trigger ring-opening decomposition.

Reaction Monitoring
  • Exotherm Control: The reaction temperature must not exceed 40°C. The Boc group can cleave thermally, releasing isobutylene gas and potentially triggering a pressure burst.

  • Quenching: Quench reactions slowly at 0°C.

Part 4: Visualized Decision Tree (Workflow)

The following diagram outlines the decision logic for handling nitroazetidine derivatives.

SafeHandling Start Start: Handling tert-Butyl 3-nitroazetidine-1-carboxylate ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg (Analytical) ScaleCheck->SmallScale Low Mass LargeScale > 100 mg (Preparative) ScaleCheck->LargeScale High Energy Risk PPE_Tier1 PPE Tier 1: Splash Goggles + Double Nitrile SmallScale->PPE_Tier1 PPE_Tier2 PPE Tier 2: Face Shield + Blast Shield + Kevlar Liners LargeScale->PPE_Tier2 Operation Operation: Maintain Wet State / In Solution PPE_Tier1->Operation PPE_Tier2->Operation DrynessCheck Concentration Required? Operation->DrynessCheck StopDry STOP: Do NOT Rotovap to Dryness Use Stream of N2 or Leave as Oil DrynessCheck->StopDry Yes (Risk of Detonation) Proceed Proceed with Experiment DrynessCheck->Proceed No (Solution Phase) Waste Disposal: Dilute -> Hazardous Organic Waste StopDry->Waste Proceed->Waste

Figure 1: Operational safety decision tree emphasizing the prohibition of drying nitroazetidines to solid state without shielding.

Part 5: Emergency & Disposal Protocols

Spill Response
  • Evacuate: Clear the immediate area (10-meter radius).

  • Solvent Dampening: Do not attempt to sweep dry powder. Gently mist the spill with water or ethanol to desensitize the material.

  • Cleanup: Absorb the wet slurry with vermiculite. Do not use paper towels (cellulose + oxidizer = flammability risk).

Disposal (Waste Stream)[3]
  • Segregation: Segregate as "Oxidizing Organic Hazard." Do not mix with reducing agents or heavy metals.

  • Labeling: Explicitly label the waste container: "Contains Nitroazetidine Derivative - POTENTIAL ENERGETIC."

  • Destruction: The preferred method is chemical reduction (e.g., hydrogenation) to the corresponding amine before disposal, if feasible, to remove the explosive hazard.

References

  • American Chemical Society (ACS). (2022). Explosive Hazards Identified during the Manufacture and Transportation of 1-Bromoacetyl-3,3-dinitroazetidine. ACS Chemical Health & Safety. Link

  • BenchChem. (2025).[6] Essential Safety and Handling Guide for 1,3-Oxazetidine and its Derivatives. Link

  • Defense Technical Information Center (DTIC). (2000). Evaluation of 1,3,3-Trinitroazetidine (TNAZ) - A High Performance Melt-Castable Explosive. Link

  • National Institutes of Health (NIH). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Link

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: tert-Butyl 3-oxoazetidine-1-carboxylate (Analogous Structure). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.